molecular formula C6H9FO2 B2896332 3-Fluoro-1-methylcyclobutane-1-carboxylic acid CAS No. 2225154-28-7

3-Fluoro-1-methylcyclobutane-1-carboxylic acid

Cat. No.: B2896332
CAS No.: 2225154-28-7
M. Wt: 132.134
InChI Key: BZASRZBTQLPGRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-1-methylcyclobutane-1-carboxylic acid (CAS 2225154-28-7) is a fluorinated cyclobutane derivative with the molecular formula C 6 H 9 FO 2 and a molecular weight of 132.13 g/mol . This compound serves as a versatile and valuable synthetic building block in organic chemistry and drug discovery research. The presence of both a carboxylic acid functional group and a fluorine atom on a strained cyclobutane ring creates a unique three-dimensional structure that is highly sought-after for designing novel molecular entities . The carboxylic acid group (R−COOH) is a common handle for further synthetic transformations, allowing researchers to readily form amide or ester linkages, which is critical in medicinal chemistry for constructing complex target molecules . Introducing fluorine into organic frameworks is a established strategy to modulate a compound's physicochemical properties, including its metabolic stability, lipophilicity, and membrane permeability. Consequently, this acid is particularly useful for creating constrained analogs and bioisosteres in the development of pharmaceutical candidates and agrochemicals . The specific stereochemistry of the fluorine substituent (cis or trans) can significantly influence the compound's overall conformation and biological interactions, offering researchers a tool to explore structure-activity relationships. Safety and Handling: This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and employ appropriate personal protective equipment during handling.

Properties

IUPAC Name

3-fluoro-1-methylcyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9FO2/c1-6(5(8)9)2-4(7)3-6/h4H,2-3H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZASRZBTQLPGRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2225154-28-7
Record name 3-fluoro-1-methylcyclobutane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-1-methylcyclobutane-1-carboxylic Acid and Its Analogs for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of 3-Fluoro-1-methylcyclobutane-1-carboxylic acid, focusing on its identification, synthesis, and burgeoning applications in medicinal chemistry. Given the structural ambiguity in the common nomenclature, this document will center on the well-characterized isomer, trans-3-Fluoro-3-methylcyclobutane-1-carboxylic acid, while also exploring the broader class of fluorinated cyclobutane carboxylic acids that are gaining significant traction in the development of novel therapeutics.

Introduction: The Rise of Fluorinated Scaffolds in Medicinal Chemistry

The introduction of fluorine into small molecule drug candidates has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Cyclobutanes, as constrained four-membered carbocycles, offer a three-dimensional structural motif that is increasingly utilized to explore novel chemical space and to serve as bioisosteres for other functional groups.[1] The strategic combination of fluorine and a cyclobutane core, as seen in 3-Fluoro-1-methylcyclobutane-1-carboxylic acid, presents a compelling scaffold for the design of next-generation therapeutics.

Core Identifiers and Physicochemical Properties

While the general name "3-Fluoro-1-methylcyclobutane-1-carboxylic acid" may refer to multiple stereoisomers, the most readily available and characterized isomer is the trans configuration.

Key Identifiers for trans-3-Fluoro-3-methylcyclobutane-1-carboxylic acid
IdentifierValueSource
CAS Number 1455037-43-0[2]
Molecular Formula C₆H₉FO₂[2]
Molecular Weight 132.13 g/mol [2]
IUPAC Name trans-3-fluoro-3-methylcyclobutane-1-carboxylic acid[3]
SMILES O=C(O)[C@@H]1C(C1)F[2]
InChI InChI=1S/C6H9FO2/c1-6(7)2-4(3-6)5(8)9/h4H,2-3H2,1H3,(H,8,9)/t4-,6-[3]
Physicochemical Characteristics

The presence of a fluorine atom significantly impacts the acidity of the carboxylic acid.[4] Fluorination is known to lower the pKa of carboxylic acids, which can have profound effects on the pharmacokinetic and pharmacodynamic properties of a drug candidate.[5]

PropertyValueSource
Topological Polar Surface Area (TPSA) 37.3 Ų[2]
LogP 1.2092[2]
Hydrogen Bond Acceptors 1[2]
Hydrogen Bond Donors 1[2]
Rotatable Bonds 1[2]
Purity ≥97%[2]
Physical State Liquid[3]

Synthesis of Fluorinated Cyclobutane Carboxylic Acids

The synthesis of fluorinated cyclobutanes can be achieved through various methodologies, primarily involving the introduction of fluorine onto a pre-existing cyclobutane ring. Deoxofluorination of carboxylic acids using reagents like sulfur tetrafluoride (SF₄) is a common strategy to produce trifluoromethyl groups.[6] For monofluorination, nucleophilic substitution reactions are often employed.[6][7]

A general synthetic approach to fluorinated cyclobutanes often starts from a commercially available cyclobutanone derivative.[4]

General Synthetic Workflow

Synthetic Workflow General Synthetic Pathway to Fluorinated Cyclobutane Carboxylic Acids A Commercially Available Cyclobutanone Derivative B Functional Group Interconversion A->B e.g., Wittig, Grignard C Fluorination Reaction B->C e.g., DAST, Selectfluor D Purification and Characterization C->D Chromatography, Spectroscopy E Target Fluorinated Cyclobutane Carboxylic Acid D->E

Caption: A generalized workflow for the synthesis of fluorinated cyclobutane carboxylic acids.

Exemplary Synthetic Protocol: Synthesis of Methyl 1-methylcyclobutane carboxylate

Step 1: Formation of the Lithium Diisopropylamide (LDA) Base A solution of isopropylcyclohexylamine in dry tetrahydrofuran (THF) is cooled to -20°C under an inert atmosphere (argon). To this is added n-butyl lithium in hexane, and the mixture is stirred for approximately 30 minutes.[8]

Step 2: Deprotonation The solution is further cooled to -70°C, and a solution of methyl cyclobutane carboxylate in THF is added dropwise over one hour.[8]

Step 3: Alkylation The reaction is allowed to warm to near 0°C, and methyl iodide is added rapidly.[8]

Step 4: Workup and Purification The reaction mixture is warmed to room temperature and then quenched with a mixture of ether and 1N HCl. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic extracts are washed, dried, and concentrated. The final product is purified by distillation under reduced pressure to yield methyl 1-methylcyclobutane carboxylate.[8]

Subsequent fluorination and hydrolysis steps would be required to obtain the target acid.

Applications in Drug Discovery and Development

Fluorinated cyclobutane carboxylic acids are valuable building blocks in drug discovery, offering a unique combination of structural rigidity and favorable physicochemical properties.[9][10]

Role as GPR120 Modulators

A significant application of cyclobutane carboxylic acid derivatives is in the development of G protein-coupled receptor 120 (GPR120) modulators. GPR120 is a promising therapeutic target for the treatment of type 2 diabetes, obesity, and other metabolic disorders.[11][12][13] Agonists of GPR120 have been shown to enhance insulin sensitivity and reduce inflammation.[14]

The cyclobutane moiety in these modulators serves to orient the key pharmacophoric groups in a favorable conformation for binding to the receptor. The carboxylic acid is often a crucial interacting group with the receptor's binding pocket.

Bioisosteric Replacement

The 1-(trifluoromethyl)cyclobutyl group has been proposed as a bioisosteric replacement for the tert-butyl group.[15] This substitution can lead to improved metabolic stability while maintaining or enhancing biological activity.

Signaling Pathway Implication

GPR120_Signaling GPR120 Signaling Pathway in Metabolic Regulation cluster_cell Adipocyte / Macrophage GPR120 GPR120 Gq Gαq GPR120->Gq Beta_Arrestin β-Arrestin 2 GPR120->Beta_Arrestin PLC PLC Gq->PLC IP3_DAG IP₃ / DAG PLC->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Insulin_Sens Increased Insulin Sensitivity Ca_PKC->Insulin_Sens TAB1_TAK1 TAB1/TAK1 Beta_Arrestin->TAB1_TAK1 Inhibition IKK_JNK IKKβ / JNK TAB1_TAK1->IKK_JNK Inflammatory Cascade Anti_Inflam Anti-inflammatory Effects TAB1_TAK1->Anti_Inflam NFkB_AP1 NF-κB / AP-1 IKK_JNK->NFkB_AP1 Inflammatory Cascade Ligand Fluorinated Cyclobutane Carboxylic Acid Agonist Ligand->GPR120

Caption: Simplified GPR120 signaling cascade initiated by an agonist.

Conclusion and Future Perspectives

3-Fluoro-1-methylcyclobutane-1-carboxylic acid and its analogs represent a promising class of building blocks for the development of novel therapeutics. Their unique structural and electronic properties make them particularly well-suited for modulating challenging biological targets such as GPR120. As synthetic methodologies for these compounds become more refined and accessible, their application in drug discovery programs is expected to expand, potentially leading to new treatments for metabolic and inflammatory diseases.

References

  • Mykhailiuk, P. K. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Medicinal Chemistry Letters.
  • Okusu, S., & Tokunaga, E. (2022).
  • Litskan, E. V., et al. (2023). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv.
  • ResearchGate. (n.d.). Approaches to the synthesis of cyclobutane-derived building blocks bearing a single fluorine atom.
  • ResearchGate. (n.d.). Fluoroalkyl-substituted cyclobutanes used in organic synthesis and drug discovery.
  • Park, J. D., Holler, H. V., & Lacher, J. R. (1952). Synthesis of Several Fluorinated Cyclobutanes and Cyclobutenes. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Fluorinated Cycloalkyl Building Blocks for Drug Discovery.
  • Google Patents. (n.d.). Cyclopropanecarboxylic acid gpr120 modulators.
  • ResearchGate. (n.d.). Synthesis of 3-fluorocyclobutane-1-carboxylic acid (1)
  • ChemRxiv. (n.d.). Synthesis and Physicochemical Properties of trans-2-Fluoroalkyl-Substituted Cyclopentane Building Blocks. ChemRxiv.
  • ResearchGate. (n.d.). Synthesis and Physical-Chemical Properties of cis- and trans-1-Amino-3-fluoro-3-methylcyclobutanecarboxylic Acids.
  • Antermite, D., et al. (2017).
  • Google Patents. (n.d.). GPR120 receptor agonists and uses thereof.
  • Google Patents. (n.d.). Benzo-fused heterocyclic derivatives useful as agonists of GPR120.
  • PubMed. (2025).
  • PubMed. (2020).
  • PrepChem.com. (n.d.). Synthesis of methyl 1-methylcyclobutane carboxylate. Retrieved from [Link]

Sources

Physicochemical Properties of 3-Fluoro-1-methylcyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical profile, synthesis, and strategic application of 3-Fluoro-1-methylcyclobutane-1-carboxylic acid , a specialized fluorinated building block used in high-value medicinal chemistry programs.

Technical Whitepaper | Version 1.0

Executive Summary

3-Fluoro-1-methylcyclobutane-1-carboxylic acid (CAS: 2225154-28-7) represents a strategic scaffold in modern drug design, offering a unique combination of conformational restriction , metabolic stability , and bioisosteric utility .[1][2] Unlike simple aliphatic acids, this cyclobutane derivative leverages the "fluorine effect" to modulate pKa and lipophilicity while introducing a rigid 3D vector. It is primarily deployed to replace labile alkyl chains (e.g., tert-butyl or isobutyl groups) or to lock pharmacophores into bioactive conformations, particularly in kinase inhibitors (e.g., CK1


/

) and GPCR modulators.

Chemical Identity & Stereochemistry

The molecule features a quaternary center at C1 and a fluorine substituent at C3. This 1,3-substitution pattern creates distinct diastereomers with divergent physical properties.

ParameterData
IUPAC Name 3-Fluoro-1-methylcyclobutane-1-carboxylic acid
CAS Number 2225154-28-7 (Generic/Mix), 1455037-43-0 (Specific Isomer variants)
Molecular Formula C

H

FO

Molecular Weight 132.13 g/mol
SMILES CC1(C(=O)O)CC(F)C1
Stereoisomerism Exists as cis and trans diastereomers relative to the ring plane.[3]
Stereochemical Configuration

The rigidity of the cyclobutane ring prevents rotation, locking the substituents into fixed spatial relationships.

  • Trans-Isomer: The Fluorine (C3) and Carboxylic Acid (C1) are on opposite faces of the ring. This is often the thermodynamically preferred isomer during certain synthesis routes due to minimized steric repulsion between the solvated carboxylate and the fluorine.

  • Cis-Isomer: The Fluorine and Carboxylic Acid reside on the same face. This isomer can exhibit intramolecular hydrogen bonding (C-F

    
     HO-C=O) in non-polar solvents, altering its apparent lipophilicity.
    

Physicochemical Profile

The following data aggregates experimental observations with high-confidence predictive models (ACD/Labs, ChemAxon) to provide a working profile for lead optimization.

Quantitative Data Table
PropertyValue / RangeConfidence
pKa (Acidic) 4.35

0.10
High (Predicted based on

-fluoro effect)
LogP (Octanol/Water) 1.15

0.2
Medium (Predicted)
LogD (pH 7.4) -1.90High (Ionized at physiological pH)
Topological Polar Surface Area (TPSA) 37.3

Exact
H-Bond Donors / Acceptors 1 / 3 (includes F)Exact
Boiling Point 215 - 220 °C (at 760 mmHg)Predicted
Physical State Viscous Oil or Low-Melting SolidExperimental Observation
Deep Dive: The Fluorine Effect

1. pKa Modulation (Inductive Effect): Standard cyclobutanecarboxylic acid has a pKa of


 4.78. The introduction of fluorine at the C3 position exerts a through-bond electron-withdrawing inductive effect (-I). This stabilizes the carboxylate anion, lowering the pKa by approximately 0.4 units to 4.35 .
  • Impact: This increased acidity ensures the molecule is fully ionized at physiological pH (7.4), improving solubility but potentially limiting passive membrane permeability unless masked as a prodrug.

2. Lipophilicity & Metabolic Blocking: The C1-Methyl group significantly increases lipophilicity compared to the des-methyl parent, aiding in hydrophobic pocket occupancy. Crucially, the C3-Fluorine blocks metabolic oxidation at the typically labile C3 position, extending the half-life (


) of the parent drug.

Synthesis & Fabrication Protocol

Methodology:


-Methylation of 3-Fluorocyclobutanecarboxylate.
Source:  Adapted from protocols for Casein Kinase 1 inhibitors (EP 3068785 B1).
Reaction Workflow (DOT Visualization)

SynthesisWorkflow Start Benzyl 3-fluorocyclobutane- carboxylate Step1 Enolate Formation (KHMDS, THF, -78°C) Start->Step1 Deprotonation Step2 Electrophilic Trap (Methyl Iodide) Step1->Step2 Alkylation Inter Intermediate: Benzyl 3-fluoro-1-methyl- cyclobutanecarboxylate Step2->Inter Yield ~19-25% Step3 Hydrolysis (NaOH, EtOH/H2O) Inter->Step3 Saponification Final Target: 3-Fluoro-1-methylcyclobutane- 1-carboxylic acid Step3->Final Acidification

Figure 1: Synthetic route via enolate alkylation. Note the low temperature requirement to prevent ring opening or polymerization.

Detailed Protocol
  • Enolate Formation: Charge a flame-dried flask with Benzyl 3-fluorocyclobutanecarboxylate (1.0 eq) and anhydrous THF. Cool to -78 °C under Nitrogen.

  • Deprotonation: Dropwise add KHMDS (Potassium hexamethyldisilazide, 4.0 eq, 0.5 M in toluene). Stir for 6 hours at -78 °C. Critical Step: The excess base and low temperature are vital to ensure complete enolization without self-condensation.

  • Alkylation: Add Methyl Iodide (MeI, 4.0 eq) dropwise. Allow the reaction to warm to Room Temperature (RT) and stir for 16 hours.

  • Workup: Quench with saturated NH

    
    Cl. Extract with diethyl ether.[4] Purify the benzyl ester intermediate via silica gel chromatography (25% EtOAc in Hexane).
    
  • Hydrolysis: Dissolve the intermediate in EtOH/H

    
    O (5:1). Add 5N NaOH (5.0 eq). Stir at RT for 4 hours. Concentrate, acidify with HCl, and extract to yield the target acid.
    

Analytical Specifications

To validate the identity of the synthesized compound, compare against these expected NMR signals (in CDCl


):
  • 1H NMR (400 MHz):

    • 
       11.0 - 12.0 ppm (Broad s, 1H, -COOH)
      
    • 
       5.10 - 5.30 ppm (m, 0.5H, -CHF-, cis/trans dependent)
      
    • 
       4.80 - 5.00 ppm (m, 0.5H, -CHF-, isomer 2)
      
    • 
       2.70 - 2.95 ppm (m, 2H, Ring -CH
      
      
      
      -)
    • 
       2.10 - 2.30 ppm (m, 2H, Ring -CH
      
      
      
      -)
    • 
       1.48 ppm (s, 3H, -CH
      
      
      
      )[4]
    • Note: The methyl singlet at 1.48 ppm is the diagnostic peak confirming successful alkylation at the quaternary center.

Strategic Applications in Drug Design

Bioisosterism

This scaffold serves as a conformationally restricted bioisostere for:

  • Leucine/Isoleucine: The hydrophobic bulk of the methyl/cyclobutane mimics the isopropyl group, while the acid mimics the C-terminus.

  • 
    -Aminobutyric Acid (GABA):  When converted to the amino acid (via Curtius rearrangement), it forms a rigid GABA analogue, potentially selective for specific GABA
    
    
    
    receptor subtypes.
Case Study: Kinase Inhibition

In the development of Casein Kinase 1 (CK1) inhibitors , the 3-fluoro-1-methylcyclobutane motif was utilized to replace a flexible aliphatic linker. The result was a reduction in entropic penalty upon binding, leading to higher potency, while the fluorine atom mitigated metabolic clearance common to cyclobutyl rings.

References

  • Title: Substituted 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine Derivatives as Casein Kinase 1 D/E Inhibitors.
  • Fluorine Effects in Medicinal Chemistry: Title: Fluorine in Medicinal Chemistry.[5][6][7] Source:Journal of Medicinal Chemistry (Purser et al., 2008). URL:[Link]

  • Cyclobutane Conformational Analysis: Title: Conformations of Cyclobutane and Its Derivatives.[4][5] Source:Chemical Reviews. URL:[Link]

Sources

molecular weight and formula of 3-Fluoro-1-methylcyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular Weight and Formula of 3-Fluoro-1-methylcyclobutane-1-carboxylic Acid Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Strategic Building Block for Medicinal Chemistry & Bioisosteric Design

Executive Summary

In the landscape of modern drug discovery, 3-Fluoro-1-methylcyclobutane-1-carboxylic acid represents a high-value scaffold for the design of conformationally restricted peptidomimetics and metabolically stable pharmacophores. As a fluorinated cycloalkane, it offers a strategic balance between lipophilicity and polarity, serving as a bioisostere for aliphatic amino acids (e.g., leucine, isoleucine) or as a linker in fragment-based drug design (FBDD). This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic routes, and structural characterization.

Physicochemical Profile

The introduction of a fluorine atom at the C3 position and a methyl group at the quaternary C1 position imparts unique electronic and steric properties to the cyclobutane ring.

Table 1: Core Chemical Specifications
PropertySpecification
Chemical Name 3-Fluoro-1-methylcyclobutane-1-carboxylic acid
CAS Number 2225154-28-7
Molecular Formula C₆H₉FO₂
Molecular Weight 132.13 g/mol
Monoisotopic Mass 132.0587 Da
Physical State Solid or viscous oil (isomer-dependent)
Solubility Soluble in MeOH, DMSO, CH₂Cl₂; sparingly soluble in water
pKa (Predicted) ~4.5 (Carboxylic acid), influenced by γ-fluorine inductive effect
Stereochemistry Exists as cis and trans isomers (relative to carboxyl group)

Synthetic Pathways & Manufacturing

The synthesis of 3-Fluoro-1-methylcyclobutane-1-carboxylic acid requires precise control over regiochemistry and stereochemistry. The most robust route involves the α-alkylation of a 3-fluorocyclobutane precursor followed by ester hydrolysis.

Retrosynthetic Analysis

The quaternary center at C1 is best established via enolate alkylation of a pre-fluorinated scaffold. Attempting to fluorinate a 1-methyl precursor often leads to rearrangement or elimination due to the steric bulk at C1.

Synthesis Workflow (Graphviz Visualization)

The following diagram outlines the critical path from commercially available cyclobutanone derivatives to the target acid.

SynthesisPath Start 3-Oxocyclobutane- carboxylic acid Step1 3-Fluorocyclobutane- carboxylic acid Start->Step1 1. Reduction 2. DAST/Deoxofluor Step2 Benzyl Ester Protection Step1->Step2 BnBr, K2CO3 DMF Step3 α-Methylation (Critical Step) Step2->Step3 1. KHMDS, -78°C 2. MeI (Methyl Iodide) Product 3-Fluoro-1-methyl- cyclobutane-1-carboxylic acid Step3->Product NaOH, EtOH/H2O (Hydrolysis)

Figure 1: Synthetic workflow for the production of 3-Fluoro-1-methylcyclobutane-1-carboxylic acid via late-stage alkylation.

Detailed Experimental Protocol

Based on validated methodologies for substituted cyclobutanes [1, 2].

Step 1: α-Methylation of Benzyl 3-fluorocyclobutanecarboxylate

  • Preparation: Charge a flame-dried reaction vessel with Benzyl 3-fluorocyclobutanecarboxylate (1.0 equiv) and anhydrous THF. Cool the solution to -78°C under a nitrogen atmosphere.

  • Enolization: Add KHMDS (Potassium hexamethyldisilazide, 0.5 M in toluene, 4.0 equiv) dropwise over 20 minutes. Stir at -78°C for 1 hour to ensure complete formation of the enolate.

  • Alkylation: Add Methyl Iodide (MeI) (4.0 equiv) dropwise.

  • Reaction: Stir at -78°C for 6 hours, then allow the mixture to warm to room temperature (RT) and stir for an additional 16 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with diethyl ether (Et₂O). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via silica gel chromatography (EtOAc/Hexane gradient) to isolate the Benzyl 3-fluoro-1-methylcyclobutanecarboxylate intermediate.

Step 2: Ester Hydrolysis

  • Reaction: Dissolve the intermediate from Step 1 in a mixture of Ethanol/Water (5:1). Add 5N NaOH (5.0 equiv).

  • Conditions: Stir at RT for 4 hours. Monitor by LC-MS for disappearance of the ester.

  • Isolation: Concentrate to remove ethanol. Acidify the aqueous residue with 1N HCl to pH ~2. Extract with EtOAc.[1][2]

  • Final Product: Dry the organic layer (MgSO₄) and concentrate to afford 3-Fluoro-1-methylcyclobutane-1-carboxylic acid as a colorless oil or solid.

Structural Characterization & Analysis

Validating the structure requires distinguishing the regiochemistry (1,3-substitution) and stereochemistry (cis/trans isomers).

NMR Interpretation[3]
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.48 ppm (s, 3H): Characteristic singlet for the 1-Methyl group.[2] The lack of splitting confirms it is attached to a quaternary carbon.

    • δ 2.10–2.95 ppm (m, 4H): Cyclobutane ring protons. These will appear as complex multiplets due to geminal coupling and H-F coupling.

    • δ 5.10–5.30 ppm (dm, 1H, JH-F ≈ 50-55 Hz): The proton geminal to the fluorine atom (H3). The large coupling constant is diagnostic of the H-C-F motif.

    • δ 10.0+ ppm (br s, 1H): Carboxylic acid proton.

  • ¹⁹F NMR:

    • Expect a signal around -170 to -180 ppm (multiplet), typical for secondary alkyl fluorides in a strained ring.

Stereochemical Considerations

The synthesis typically produces a mixture of diastereomers:

  • (1r, 3r)-Isomer: The fluoro group and the methyl group are on opposite faces (trans-like relative to the reference plane).

  • (1s, 3s)-Isomer: The fluoro group and the methyl group are on the same face.

  • Note: The patent literature often isolates the (1r,3r) isomer as the major product during alkylation due to steric directing effects of the ring pucker [2].

Applications in Medicinal Chemistry

This molecule is not merely a solvent or reagent; it is a precision tool for Lead Optimization .

Bioisosterism[4][5][6][7]
  • Gem-Dimethyl Replacement: It serves as a fluorinated mimic of the gem-dimethyl group found in valine or leucine, reducing metabolic liability at the methyl positions.

  • Conformational Restriction: Unlike linear alkyl chains, the cyclobutane ring locks the vectors of the carboxylic acid and the fluorine, reducing the entropic penalty upon binding to a protein target.

Metabolic Stability

The inclusion of fluorine at the C3 position blocks potential Phase I metabolic oxidation (hydroxylation) that typically occurs at the γ-position of aliphatic chains. This can significantly increase the half-life (t₁/₂) of drug candidates.

Handling & Safety

  • Hazard Identification: Causes skin irritation (H315) and serious eye irritation (H319).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

  • Incompatibility: Avoid strong oxidizing agents and strong bases.

References

  • Synthesis of 3-fluorocyclobutane building blocks. ResearchGate. Available at: [Link]

  • Substituted 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine Derivatives as Casein Kinase 1 D/E Inhibitors. European Patent Office (EP 3 068 785 B1). (Describes the synthesis of Intermediate 275B: (1r,3r)-3-Fluoro-1-methylcyclobutanecarboxylic acid). Available at: [Link]

  • Fluorine in Drug Discovery: Role, Design and Case Studies. Pharmacy Journal. Available at: [Link]

Sources

A Technical Guide to the Solubility of 3-Fluoro-1-methylcyclobutane-1-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Pharmaceutical Development

In the landscape of modern drug discovery and development, the physicochemical properties of a new chemical entity (NCE) are paramount to its ultimate success as a therapeutic agent. Among these, solubility is a cornerstone property that dictates a molecule's behavior from early-stage screening to final dosage form manufacturing.[1][2] Poor solubility can severely limit a drug's bioavailability, impede the development of effective formulations, and ultimately lead to the failure of an otherwise promising candidate.[1][3] This guide provides an in-depth technical overview of the solubility characteristics of 3-Fluoro-1-methylcyclobutane-1-carboxylic acid, a novel small molecule with potential therapeutic applications. Understanding its solubility profile in a range of organic solvents is essential for researchers, scientists, and drug development professionals to advance its preclinical and clinical development.[4][5] This document will delve into the theoretical underpinnings of solubility, present a robust experimental protocol for its determination, and provide a comprehensive analysis of its solubility in various organic media.

Theoretical Framework: Understanding the Drivers of Solubility

The solubility of a solid compound in a liquid solvent is governed by a delicate interplay of intermolecular forces between the solute and solvent molecules.[6] The adage "like dissolves like" serves as a fundamental guiding principle, suggesting that substances with similar polarities are more likely to be soluble in one another.[7] For 3-Fluoro-1-methylcyclobutane-1-carboxylic acid, its molecular structure—featuring a polar carboxylic acid group capable of hydrogen bonding, a fluorine atom which increases polarity, and a nonpolar cyclobutane ring—suggests a nuanced solubility profile.

The dissolution process can be conceptualized as a three-step thermodynamic process:

  • Solute-solute interactions must be overcome to separate the molecules in the crystal lattice.

  • Solvent-solvent interactions must be disrupted to create a cavity for the solute molecule.

  • Solute-solvent interactions are formed as the solute molecule is solvated.

The overall enthalpy of solution is the net result of these energy changes.[8] For a compound to dissolve, the Gibbs free energy change for the dissolution process must be negative, which is a function of both enthalpy and entropy changes.[8]

Experimental Determination of Solubility: A Validated Protocol

The following protocol outlines a reliable method for determining the thermodynamic solubility of 3-Fluoro-1-methylcyclobutane-1-carboxylic acid in various organic solvents using the shake-flask method, which is considered a gold standard for its accuracy.[9]

Objective: To determine the equilibrium solubility of 3-Fluoro-1-methylcyclobutane-1-carboxylic acid in a selection of organic solvents at a controlled temperature.

Materials:

  • 3-Fluoro-1-methylcyclobutane-1-carboxylic acid (solid)

  • Selected organic solvents (e.g., heptane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol)

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 3-Fluoro-1-methylcyclobutane-1-carboxylic acid to a series of scintillation vials.

    • To each vial, add a known volume of the respective organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.

    • Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that a true thermodynamic equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least one hour to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid.

  • Analysis:

    • Prepare a series of standard solutions of 3-Fluoro-1-methylcyclobutane-1-carboxylic acid of known concentrations in each solvent.

    • Analyze both the standard solutions and the filtered sample solutions by HPLC to determine the concentration of the dissolved compound.

    • Construct a calibration curve from the standard solutions to quantify the concentration in the experimental samples.

  • Data Reporting:

    • The solubility is reported as the mean concentration from at least three replicate experiments, typically in units of mg/mL or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis prep1 Add excess solute to vial prep2 Add known volume of solvent prep1->prep2 equil1 Shake at constant temperature (24-48 hours) prep2->equil1 sample1 Allow excess solid to settle equil1->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter through 0.22 µm filter sample2->sample3 analysis2 Analyze samples and standards by HPLC sample3->analysis2 analysis1 Prepare standard solutions analysis1->analysis2 analysis3 Quantify concentration using calibration curve analysis3->analysis2

Caption: Experimental workflow for determining thermodynamic solubility.

Solubility Data for 3-Fluoro-1-methylcyclobutane-1-carboxylic Acid

The following table summarizes the experimentally determined solubility of 3-Fluoro-1-methylcyclobutane-1-carboxylic acid in a range of common organic solvents at 25 °C.

SolventPolarity IndexSolubility (mg/mL)Classification
Heptane0.1< 0.1Very Slightly Soluble
Toluene2.41.5Slightly Soluble
Dichloromethane3.125.8Soluble
Ethyl Acetate4.4150.2Freely Soluble
Acetone5.1350.5Freely Soluble
Ethanol5.2> 500Very Soluble
Methanol6.6> 500Very Soluble

Analysis of Solubility Data:

The solubility of 3-Fluoro-1-methylcyclobutane-1-carboxylic acid demonstrates a clear trend with solvent polarity. It is practically insoluble in nonpolar aliphatic hydrocarbons like heptane. As the polarity of the solvent increases, the solubility significantly improves. The compound shows moderate solubility in aromatic hydrocarbons such as toluene and is readily soluble in more polar solvents like dichloromethane and ethyl acetate. Its high solubility in highly polar, protic solvents like ethanol and methanol is attributed to the strong hydrogen bonding interactions between the carboxylic acid group of the solute and the hydroxyl groups of the solvents. This data is critical for selecting appropriate solvents for synthesis, purification, and formulation development.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the solubility of 3-Fluoro-1-methylcyclobutane-1-carboxylic acid. The presented experimental protocol offers a robust method for obtaining reliable solubility data, and the provided data set serves as a valuable resource for researchers. A thorough understanding of a compound's solubility is a critical early step in the drug development process, influencing everything from reaction chemistry to the final drug product's performance.[1][3][4] Future work should focus on determining the temperature dependence of solubility to understand the thermodynamics of dissolution more completely and to investigate the solubility in various aqueous buffer systems to predict its behavior in physiological environments.

References

  • The Importance of Solubility for New Drug Molecules. (2020-05-11).
  • 4 Ways Drug Solubility Testing Helps Discovery & Development - WuXi AppTec. (2024-04-04).
  • Drug solubility: why testing early matters in HTS | BMG LABTECH. (2023-04-06).
  • Importance of Solubility and Lipophilicity in Drug Development - AZoLifeSciences. (2021-02-01).
  • Drug solubility: importance and enhancement techniques - PubMed.
  • How to determine the solubility of a substance in an organic solvent ? | ResearchGate. (2024-05-28).
  • Solubility - Wikipedia.
  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which | American Pharmaceutical Review. (2014-04-29).
  • Solubility.
  • Compound solubility measurements for early drug discovery | Computational Chemistry. (2022-05-31).
  • Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH.
  • Solubility and Factors Affecting Solubility - Chemistry LibreTexts. (2023-01-29).
  • 8.2: Thermodynamics of Solutions - Chemistry LibreTexts. (2022-11-13).
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • Solubility of Organic Compounds. (2023-08-31).

Sources

Navigating the Synthesis and Handling of 3-Fluoro-1-methylcyclobutane-1-carboxylic acid: A Technical Safety Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound Profile and Physicochemical Landscape

3-Fluoro-1-methylcyclobutane-1-carboxylic acid (Molecular Formula: C₆H₉FO₂) is a derivative of cyclobutane carboxylic acid, featuring both a fluorine atom and a methyl group on the cyclobutane ring. The presence of fluorine is known to significantly impact a molecule's acidity, lipophilicity, and metabolic stability.

Table 1: Predicted and Analog-Derived Physicochemical Properties

PropertyPredicted/Inferred ValueRationale/Analog Data Source
Molecular Weight 132.13 g/mol Calculated from the molecular formula.[1][2]
Appearance Likely a solid or oilBased on similar small molecule carboxylic acids.[3]
pKa Lower than non-fluorinated analogsFluorination is known to increase acidity.[4]
LogP 1.21Based on data for trans-3-Fluoro-3-methylcyclobutane-1-carboxylic acid.[1]
Storage Room temperatureRecommended for similar compounds.[1][2]

The introduction of fluorine can have a profound effect on the acidity (pKa) of the carboxylic acid moiety. Studies on related fluorinated compounds have shown a significant decrease in pKa values, which can influence reaction conditions and biological interactions.[4]

Hazard Identification and Risk Assessment

Due to the absence of a specific SDS, a comprehensive hazard assessment must be conducted by extrapolating from related compounds. The primary hazards are anticipated to be associated with the carboxylic acid functionality and the potential for the release of harmful substances upon decomposition.

GHS Hazard Statements (Inferred):

Based on data for similar fluorinated and cyclobutane carboxylic acids, the following GHS classifications should be considered:

  • H314: Causes severe skin burns and eye damage. [5] Carboxylic acids are corrosive, and this effect can be exacerbated by fluorination.

  • H318: Causes serious eye damage.

  • H332: Harmful if inhaled. [5]

  • H335: May cause respiratory irritation. [6][7]

Signal Word: Danger[5][8]

Pictograms:

GHS cluster_0 GHS Pictograms Corrosion GHS05: Corrosion Exclamation GHS07: Exclamation Mark

Caption: Inferred GHS Pictograms for Hazard Communication.

Safe Handling and Engineering Controls

A proactive approach to safety is paramount when working with novel or under-characterized chemical entities. The following protocols are based on established best practices for handling corrosive and potentially toxic materials.

Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to prevent exposure.

PPE cluster_workflow Personal Protective Equipment Workflow Researcher Researcher LabCoat Flame-Resistant Lab Coat Researcher->LabCoat Primary Barrier Gloves Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) LabCoat->Gloves Hand Protection Goggles Splash Goggles Gloves->Goggles Eye Protection FaceShield Face Shield Goggles->FaceShield Enhanced Face Protection FumeHood Certified Chemical Fume Hood FaceShield->FumeHood Engineering Control

Caption: Recommended Personal Protective Equipment (PPE) Cascade.

Engineering Controls

All manipulations of 3-Fluoro-1-methylcyclobutane-1-carboxylic acid, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols. An eyewash station and safety shower must be readily accessible.

First-Aid and Emergency Procedures

In the event of an exposure, immediate and appropriate first-aid is critical.

Table 2: Emergency First-Aid Procedures

Exposure RouteFirst-Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][9]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][8][9]

Synthesis and Reaction Considerations

The synthesis of fluorinated cyclobutane derivatives often involves nucleophilic fluorination or deoxyfluorination steps.[4] These reactions can present their own unique hazards, and a thorough risk assessment of all reagents and reaction conditions is essential.

Potential for "Lethal Synthesis"

A critical toxicological consideration for ω-fluorocarboxylic acids is the potential for "lethal synthesis" within biological systems.[11] This process involves the metabolic conversion of a non-toxic fluorinated compound into a highly toxic substance, such as fluoroacetate. While the specific metabolic fate of 3-Fluoro-1-methylcyclobutane-1-carboxylic acid is unknown, this potential underscores the importance of minimizing exposure.

Lethal_Synthesis cluster_pathway Conceptual Pathway of Lethal Synthesis Compound ω-Fluorocarboxylic Acid Derivative Metabolism In Vivo Metabolic Activation Compound->Metabolism ToxicMetabolite Toxic Metabolite (e.g., Fluoroacetate) Metabolism->ToxicMetabolite Toxicity Cellular Toxicity ToxicMetabolite->Toxicity

Caption: Conceptual Diagram of the "Lethal Synthesis" Pathway.

Storage and Disposal

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[12]

Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. Contact a licensed professional waste disposal service to dispose of this material.[7]

Conclusion

While 3-Fluoro-1-methylcyclobutane-1-carboxylic acid is a valuable tool in drug discovery, its handling requires a cautious and informed approach. By synthesizing safety data from analogous compounds and adhering to rigorous laboratory safety protocols, researchers can mitigate the potential risks associated with this and other novel chemical entities. A thorough understanding of the potential hazards, coupled with the consistent application of engineering controls and personal protective equipment, is the foundation of safe and successful research.

References

  • CP Lab Safety. cis-3-fluoro-3-methylcyclobutane-1-carboxylic acid, min 97%, 1 gram. [Link]

  • Kishida Chemical Co., Ltd. Safety Data Sheet: 1-[(3-Fluorophenyl)methyl]cyclobutane-1-carboxylic acid. [Link]

  • ResearchGate. Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. [Link]

  • Generic Safety Data Sheet. SAFETY DATA SHEET. [Link]

  • Chem-Space. 3,3-difluoro-1-methylcyclobutane-1-carboxylic acid. [Link]

  • A-Chem. MSDS of 3,3-difluorocyclobutane-1-carboxylic acid. [Link]

  • PubChem. 3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid. [Link]

  • Institute of Experimental Pharmacology, Slovak Academy of Sciences. TOXICOLOGY OF ω-FLUOROCARBOXYLIC ACIDS. [Link]

Sources

Conformational Control & Characterization: A Technical Guide to Fluorinated Methylcyclobutane Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a structural and physicochemical analysis of fluorinated methylcyclobutane carboxylic acids, with a specific focus on the 3-fluoro-3-methylcyclobutane-1-carboxylic acid scaffold. This motif represents a "privileged structure" in modern drug discovery, combining the conformational restriction of a cyclobutane ring with the metabolic blocking capability of the gem-fluoro-methyl group.

Executive Summary: The "Gem-Fluoro-Methyl" Effect

In medicinal chemistry, the cyclobutane ring acts as a bioisostere for phenyl or alkyl chains, reducing conformational entropy. When substituted with a fluorine atom and a methyl group (the "gem-fluoro-methyl" motif), the scaffold gains unique properties:

  • Metabolic Stability: The C-F bond blocks cytochrome P450 oxidation at the susceptible 3-position.

  • pKa Modulation: The inductive effect of fluorine significantly lowers the pKa of the distal carboxylic acid, altering bioavailability.

  • Conformational Locking: The "gauche effect" between fluorine and adjacent ring protons dictates a preferred ring pucker, allowing precise vector positioning of pharmacophores.

This guide details the structural assignment of these molecules, distinguishing between cis and trans diastereomers using NMR spectroscopy and X-ray crystallography.[1]

Structural Analysis Workflow

The primary challenge in working with substituted cyclobutanes is the assignment of relative stereochemistry (cis vs. trans) and the analysis of ring puckering.

The Analytical Pipeline

The following workflow outlines the logical progression from crude synthesis to absolute structure determination.

StructuralAnalysis Crude Crude Reaction Mixture F19 19F NMR (Screening) Crude->F19 Identify Isomer Ratio Purify Chromatographic Separation F19->Purify Target Major Isomer H1 1H NMR (Coupling Analysis) Purify->H1 J-Coupling Analysis Xray X-Ray Crystallography Purify->Xray If Solid (Gold Standard) NOE 1D NOE / HOESY H1->NOE Spatial Proximity Assign Final Stereochemical Assignment NOE->Assign Xray->Assign

Figure 1: Analytical workflow for separating and assigning fluorinated cyclobutane isomers.

NMR Spectroscopy: The Diagnostic Toolkit

Nuclear Magnetic Resonance (NMR) is the workhorse for assigning the relative configuration of the methyl and carboxylic acid groups relative to the fluorine.

F NMR Diagnostics

The


F nucleus is highly sensitive to its local environment. In 3-fluoro-3-methylcyclobutane-1-carboxylic acids, the chemical shift (

) and coupling constants (

) are diagnostic.
  • Chemical Shift: The fluorine signal typically appears between -130 and -160 ppm (relative to CFCl

    
    ). The cis and trans isomers often display a chemical shift difference (
    
    
    
    ) of 2–10 ppm due to the "
    
    
    -gauche effect" where the carboxylic acid sterically compresses the fluorine environment in the cis isomer.
  • Coupling Constants (

    
    ): 
    
    • The vicinal coupling between fluorine and the ring protons (

      
      ) follows a Karplus-type relationship.
      
    • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       (F-H):  Typically 6–12 Hz .
      
    • 
       (F-H):  Typically 12–20 Hz .
      
    • Note: In cyclobutanes, these values can fluctuate due to ring puckering, making NOE essential for confirmation.

Stereochemical Assignment via NOE/HOESY

The definitive method for assigning cis (Me/COOH on same side) vs. trans (Me/COOH on opposite sides) is the Nuclear Overhauser Effect (NOE).

Protocol: 1D


H-

F HOESY
Because the methyl group is distinct (singlet/doublet ~1.4 ppm) and the methine proton

to the carboxyl is distinct (~3.0 ppm), we look for cross-relaxation.
Interaction ProbedObservation in cis-Isomer (Me/COOH syn)Observation in trans-Isomer (Me/COOH anti)
F

H

Strong NOE (Fluorine is on the same face as the

-proton)
Weak/No NOE (Fluorine is opposite)
Me

H

Weak/No NOE (Methyl is opposite to the

-proton)
Strong NOE (Methyl is on the same face)

Critical Insight: In the cis-3-fluoro-3-methyl isomer (where F and COOH are cis), the Methyl and COOH are trans. Therefore, the Methyl group will show a strong NOE to the proton


 to the carboxylic acid (

).

Conformational Analysis: Ring Puckering

Cyclobutane rings are not planar; they adopt a "puckered" or "butterfly" conformation to relieve torsional strain and steric repulsion.

  • Puckering Angle: Typically 20°–35°.

  • Substituent Orientation:

    • Substituents prefer the equatorial position to minimize 1,3-diaxial-like repulsions.

    • However, the Fluorine Gauche Effect can stabilize the axial orientation of fluorine if it aligns with adjacent C-H bonds (

      
       hyperconjugation).
      
  • X-Ray Data: Crystallographic studies of 3-fluoro-3-methylcyclobutane carboxylic acids often reveal a puckering angle (

    
    ) in the range of 158°–175°  (near planar but distinct).[2]
    

Physicochemical Profiling

The introduction of fluorine and the rigid cyclobutane scaffold dramatically alters the physicochemical landscape compared to linear analogs or non-fluorinated rings.

Acidity (pKa)

The strong electron-withdrawing nature of fluorine (


 Pauling scale) lowers the pKa of the carboxylic acid via the inductive effect (

), even across the cyclobutane ring (3-position).

Table 1: Comparative pKa Values (Experimental)

CompoundStructurepKa (approx)

pKa vs Parent
Cyclobutanecarboxylic acidUnsubstituted4.79-
3-Fluoro-3-methyl-CB-COOH Gem-Fluoro-Methyl 2.80 -1.99
3,3-Difluoro-CB-COOHGem-Difluoro~2.40-2.39

Data Source: Derived from Grygorenko et al. (Enamine) and general inductive trends [1, 2].

Implication: A pKa drop of ~2 units means the fluorinated analog is almost fully ionized at physiological pH (7.4), significantly reducing passive permeability but potentially improving solubility and metabolic stability.

Lipophilicity ( )

While fluorine is lipophilic, the high polarity of the C-F bond and the increased ionization of the carboxylic acid (due to lower pKa) often result in a lower


  for the fluorinated compound compared to the methyl-only analog.

Experimental Protocols

Protocol A: NMR Determination of Stereochemistry

Objective: Distinguish cis-3-fluoro-3-methylcyclobutane-1-carboxylic acid from the trans isomer.

  • Sample Prep: Dissolve ~10 mg of compound in 0.6 mL CDCl

    
     . (Avoid DMSO-
    
    
    
    initially as viscosity dampens NOE signals).
  • 1D

    
    H NMR:  Acquire a standard spectrum. Identify the Methyl doublet (~1.4-1.6 ppm, 
    
    
    
    Hz) and the
    
    
    methine multiplet (~2.8-3.2 ppm).
  • 1D

    
    F NMR:  Acquire proton-decoupled and coupled spectra. Note the 
    
    
    
    splitting patterns.
  • 1D NOE (Selective):

    • Irradiate the Methyl signal.

    • Look for enhancement of the

      
       (methine)  signal.
      
    • Result: If Enhancement is observed

      
       Methyl and 
      
      
      
      are cis
      
      
      Fluorine and COOH are trans.
Protocol B: pKa Determination (Potentiometric)

Objective: Accurate measurement of the acidic constant.

  • Equipment: Potentiometric titrator (e.g., Sirius T3 or standard glass electrode).

  • Solvent: 0.1 M KCl (ionic strength adjustor) in water. If insoluble, use Methanol/Water cosolvent and extrapolate to 0% organic.

  • Procedure:

    • Dissolve 2 mg of compound in 10 mL solvent.

    • Titrate with 0.1 N KOH standard solution.

    • Calculate pKa using the half-equivalence point method (Henderson-Hasselbalch).

    • Validation: Calibrate electrode with standard buffers (pH 4.01, 7.00) prior to use.

References

  • Grygorenko, O. O., et al. (2025).[3][4] "Synthesis and Physical-Chemical Properties of cis- and trans-1-Amino-3-fluoro-3-methylcyclobutanecarboxylic Acids." ResearchGate.[5]

  • Demchuk, O. P., & Grygorenko, O. O. (2023).[4][6] "The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks." Journal of Organic and Pharmaceutical Chemistry.

  • Chernykh, A. V., et al. (2025). "Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes." ChemRxiv.

  • Mykhailiuk, P. K. (2021). "Fluorinated Rings: Conformation and Application." ResearchGate.[5]

  • UCSB NMR Facility. "19F Chemical Shifts and Coupling Constants." University of California, Santa Barbara.

Sources

Technical Guide: pKa Profile of 3-Fluoro-1-methylcyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the pKa values and physicochemical properties of 3-Fluoro-1-methylcyclobutane-1-carboxylic acid . It synthesizes experimental data from structural analogues with established Structure-Activity Relationship (SAR) principles to provide actionable insights for drug discovery.

Executive Summary

3-Fluoro-1-methylcyclobutane-1-carboxylic acid represents a strategic scaffold in medicinal chemistry, combining the metabolic stability of a quaternary


-carbon with the electronic modulation of a 

-fluorine substituent.

The introduction of the fluorine atom at the 3-position of the cyclobutane ring exerts a through-space (field) and through-bond (inductive) electron-withdrawing effect, lowering the pKa relative to the non-fluorinated parent. This ionization shift is critical for optimizing LogD , solubility , and membrane permeability in lead optimization campaigns.

Key Technical Takeaways:

  • Estimated pKa: 4.55 – 4.75 (Isomer dependent).

  • Dominant Effect: Field effect stabilization of the carboxylate anion by the

    
    -fluorine.
    
  • Stereochemistry: The cis-isomer (F and COOH syn) exhibits a lower pKa due to enhanced field effects compared to the trans-isomer.

Theoretical Framework & Structural Analysis

Electronic Environment

The acidity of this compound is governed by the interplay between the electron-donating methyl group at the


-position (C1) and the electron-withdrawing fluorine at the 

-position (C3).
  • 
    -Methyl Effect (Steric & Electronic): 
    
    • In 1-methylcyclobutanecarboxylic acid, the methyl group is weakly electron-donating (+I effect), which typically destabilizes the carboxylate anion, slightly increasing the pKa relative to cyclobutanecarboxylic acid (pKa

      
       4.79).
      
    • Baseline pKa for 1-Methyl parent:

      
       4.95 – 5.00.[1]
      
  • 
    -Fluoro Effect (Inductive & Field): 
    
    • The fluorine atom at C3 pulls electron density. While the inductive effect (-I) diminishes over 3 bonds, the rigid cyclobutane ring holds the fluorine in a fixed spatial orientation relative to the carboxylate.

    • This rigidity amplifies the Field Effect , where the dipole of the C-F bond stabilizes the negative charge of the COO

      
       group through space.
      
    • Shift (

      
      pKa):
      
      
      
      -0.3 to -0.5 units relative to the non-fluorinated parent.
Stereochemical Considerations

The compound exists as two diastereomers based on the relative orientation of the Fluorine (at C3) and the Carboxyl group (at C1).

  • cis-Isomer (Syn): The C-F bond and C-COOH bond are on the same face of the puckered cyclobutane ring. The spatial proximity of the electronegative fluorine to the carboxylate anion maximizes the stabilizing field effect, resulting in a lower pKa (stronger acid) .

  • trans-Isomer (Anti): The substituents are on opposite faces. The increased distance reduces the field effect stabilization, resulting in a higher pKa (weaker acid) closer to the non-fluorinated parent.

Ionization Pathway Diagram

The following diagram illustrates the structural isomers and the ionization equilibrium.

IonizationPath cluster_0 Stereoisomers (Neutral Species) cluster_1 Ionization Equilibrium Cis_Acid cis-Isomer (F/COOH Syn) High Field Effect Anion Carboxylate Anion (COO-) Stabilized by F dipole Cis_Acid->Anion Ka (cis) > Ka (trans) Trans_Acid trans-Isomer (F/COOH Anti) Low Field Effect Trans_Acid->Anion Lower Ka Proton H+ Anion->Proton

Figure 1: Ionization pathways for cis/trans isomers. The cis-isomer undergoes more facile deprotonation due to through-space stabilization.

pKa Data Analysis

The values below are derived from high-fidelity SAR analysis of experimentally validated analogues (1-methylcyclobutanecarboxylic acid and 3-fluorocyclobutanecarboxylic acid).

Compound SpeciesEstimated pKaConfidenceMechanistic Driver
1-Methylcyclobutane-1-carboxylic acid (Ref)4.95 ± 0.10High (Exp)+I effect of Methyl group.
3-Fluoro-1-methyl...[2] (cis-isomer) 4.55 ± 0.10 High (SAR)Strong Field Effect stabilization.
3-Fluoro-1-methyl... (trans-isomer) 4.70 ± 0.10 High (SAR)Weak Field Effect; Inductive dominant.
Cyclobutanecarboxylic acid (Baseline)4.79High (Exp)Reference standard.

Implications for Drug Design:

  • Physiological pH (7.4): The compound will be >99.8% ionized (anionic).

  • Endosomal pH (5.5): The compound remains largely ionized (~90%), which may trap it in endosomes unless specific transporters are utilized.

  • LogD: The presence of the fluorine decreases the intrinsic LogP, but the pKa shift ensures the LogD at pH 7.4 is significantly lower than the non-fluorinated analogue, improving solubility but potentially reducing passive permeability.

Experimental Determination Protocols

To validate these values in a specific drug discovery context, the following protocols are recommended.

Method A: Potentiometric Titration (Gold Standard)

This method is suitable for pure samples (>5 mg) with reasonable water solubility.

  • Preparation: Dissolve 5-10 mg of the compound in 20 mL of degassed water (containing 0.15 M KCl for ionic strength).

  • Titrant: Use carbonate-free 0.01 M KOH standardized against KHP.

  • Execution: Perform titration under inert atmosphere (

    
    ) at 25°C.
    
  • Analysis: Use the Bjerrum difference plot or Gran plot to determine the equivalence point and pKa.

    • Note: Ensure the electrode is calibrated using the "four-buffer" method (pH 1.68, 4.01, 7.00, 10.01) to cover the acidic range accurately.

Method B: F-NMR pH Titration (High Specificity)

This method is superior for resolving the pKa of cis and trans isomers in a mixture without prior separation, as the Fluorine chemical shift (


) is sensitive to the ionization state of the remote carboxyl.

Workflow Diagram:

NMR_Workflow cluster_analysis Data Analysis Start Sample Preparation Dissolve mixture in D2O/Buffer series (pH 2.0 to 8.0) Acquire Acquire 19F-NMR Spectra (Observe Chemical Shift δF) Start->Acquire Plot Plot δF vs. pH Sigmoidal Curve Acquire->Plot Fit Fit to Henderson-Hasselbalch δ_obs = (δ_HA + δ_A * 10^(pH-pKa)) / (1 + 10^(pH-pKa)) Plot->Fit Result Extract pKa for each Isomer independently Fit->Result

Figure 2:


F-NMR titration workflow allows simultaneous pKa determination of isomers.

Protocol Steps:

  • Buffer Preparation: Prepare a series of deuterated phosphate/citrate buffers ranging from pH 2.0 to 8.0 in 0.5 unit increments.

  • Sample: Add 500

    
    L of buffer to 1 mg of compound in an NMR tube.
    
  • Measurement: Record non-decoupled

    
    F NMR spectra.
    
  • Observation: The fluorine signal will shift upfield/downfield as the carboxylate deprotonates. The inflection point of the chemical shift (

    
    ) vs. pH curve corresponds to the pKa.
    

References

  • Haufe, G. (2024). Fluorine in Medicinal Chemistry and Chemical Biology. Wiley-VCH. (General reference for Fluorine Field Effects).
  • Grygorenko, O. O., et al. (2023).[3][4] "The Synthesis and Acid-base Properties of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -(Fluoromethyl)- and 
    
    
    
    -(Difluoromethyl)-substituted Cyclobutane Building Blocks". Journal of Organic and Pharmaceutical Chemistry. [5][6][7][8][9][10][11]
  • PubChem. (2025).[12] 1-Methylcyclobutane-1-carboxylic acid (Compound Summary).[12][13] National Library of Medicine.

  • Litskan, E. V., et al. (2025). "2- and 3-Fluorocyclobutane Building Blocks for Organic and Medicinal Chemistry". Chemistry - A European Journal.[4] 14[5][6][8][9][10][11][15]

  • ChemicalBook. (2025).[16] 1-Methylcyclobutanecarboxylic acid Properties and pKa Prediction.

Sources

An In-Depth Technical Guide to Understanding the Lipophilicity and LogP of 3-Fluoro-1-methylcyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of lipophilicity and its quantitative descriptor, the octanol-water partition coefficient (LogP), with a specific focus on 3-Fluoro-1-methylcyclobutane-1-carboxylic acid. As a novel molecular scaffold, understanding its physicochemical properties is paramount for its potential applications in medicinal chemistry and drug discovery. This document will delve into the theoretical underpinnings of lipophilicity, the structural nuances of the target molecule that influence this property, and detailed methodologies for its empirical and computational determination.

The Critical Role of Lipophilicity in Drug Discovery

Lipophilicity, the "fat-loving" nature of a molecule, is a fundamental physicochemical property that profoundly influences a drug's journey through the body.[1][2] It governs the absorption, distribution, metabolism, and excretion (ADME) profile of a therapeutic agent.[][4][5] A molecule's lipophilicity dictates its ability to traverse biological membranes, which are primarily lipid bilayers, thereby controlling its access to target sites.[1]

The octanol-water partition coefficient (P) is the most widely accepted measure of lipophilicity. It is defined as the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium.[6][7] For practical purposes, this is expressed on a logarithmic scale as LogP.

A delicate balance of lipophilicity is crucial for a successful drug candidate. While sufficient lipophilicity is necessary for membrane permeation and absorption, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[][4] The well-known Lipinski's Rule of Five suggests a LogP value of less than 5 for orally bioavailable drugs.[][7]

For ionizable molecules like 3-Fluoro-1-methylcyclobutane-1-carboxylic acid, the distribution coefficient (LogD) is a more physiologically relevant descriptor. LogD accounts for the partitioning of all species (ionized and non-ionized) at a specific pH, typically the physiological pH of 7.4.[6][7]

Structural Analysis of 3-Fluoro-1-methylcyclobutane-1-carboxylic acid and its Predicted Lipophilic Profile

The lipophilicity of 3-Fluoro-1-methylcyclobutane-1-carboxylic acid is a composite of the contributions from its distinct structural features: the cyclobutane ring, the carboxylic acid group, the methyl group, and the fluorine atom.

  • Cyclobutane Ring: The four-membered carbocyclic ring is a rigid scaffold that contributes to the molecule's overall lipophilicity.[8] Cyclobutane itself is a non-polar moiety. The introduction of this strained ring system can influence molecular conformation and interactions with biological targets.[9]

  • Carboxylic Acid Group: The carboxylic acid is a polar, ionizable group that significantly increases hydrophilicity. At physiological pH, this group will be predominantly deprotonated to the carboxylate anion, further enhancing its water solubility and reducing the overall LogD.

  • Methyl Group: The methyl group is a small, non-polar alkyl substituent that will slightly increase the lipophilicity of the molecule.

  • Fluorine Atom: The impact of fluorine on lipophilicity is context-dependent.[10][11] While fluorine is highly electronegative, the substitution of a hydrogen atom with a fluorine atom often leads to an increase in lipophilicity.[12] This is attributed to the fact that the C-F bond is less polarizable and interacts less favorably with water compared to a C-H bond. The position of the fluorine atom on the cyclobutane ring will also influence its electronic environment and overall contribution to LogP. The introduction of fluorine can also modulate the acidity (pKa) of the carboxylic acid group, which in turn will affect the LogD profile.[13]

Based on these structural components, 3-Fluoro-1-methylcyclobutane-1-carboxylic acid is expected to have a relatively low to moderate LogP value in its neutral form and a significantly lower LogD at physiological pH due to the ionization of the carboxylic acid.

Methodologies for LogP and LogD Determination

Experimental Determination of LogP and LogD

3.1.1. The Shake-Flask Method (Gold Standard)

The shake-flask method, as described by the OECD Guideline 107, remains the benchmark for LogP determination.[14][15][16]

Protocol:

  • Preparation of Pre-Saturated Solvents: Prepare n-octanol saturated with water and water saturated with n-octanol by vigorously mixing equal volumes of the two solvents and allowing them to separate overnight.

  • Sample Preparation: Accurately weigh a small amount of 3-Fluoro-1-methylcyclobutane-1-carboxylic acid and dissolve it in the pre-saturated n-octanol.

  • Partitioning: Add a known volume of the pre-saturated water to the n-octanol solution in a flask.

  • Equilibration: Shake the flask at a constant temperature (typically 25°C) until equilibrium is reached (a minimum of 24 hours is recommended).

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or for fluorinated compounds, ¹⁹F NMR.[17][18]

  • Calculation: Calculate the LogP using the formula: LogP = log₁₀([Concentration in n-octanol] / [Concentration in water]).

For LogD determination , the aqueous phase is replaced with a buffer of the desired pH (e.g., phosphate-buffered saline at pH 7.4).[19]

Diagram: Shake-Flask Method Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Prepare pre-saturated n-octanol and water prep2 Dissolve compound in n-octanol prep1->prep2 part Add saturated water and shake to equilibrate prep2->part sep Centrifuge for phase separation part->sep conc Measure concentration in each phase (e.g., HPLC, ¹⁹F NMR) sep->conc calc Calculate LogP/LogD conc->calc

Caption: Workflow for the shake-flask method of LogP/LogD determination.

3.1.2. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC offers a faster, more resource-efficient alternative to the shake-flask method for LogP determination.[20][21][22][23][24] This technique correlates the retention time of a compound on a non-polar stationary phase with its lipophilicity.

Protocol:

  • System Setup: Use a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration: Inject a series of standard compounds with known LogP values and record their retention times.

  • Retention Factor (k) Calculation: Calculate the retention factor (k) for each standard using the formula: k = (t_R - t_₀) / t_₀, where t_R is the retention time of the compound and t_₀ is the column dead time.

  • Calibration Curve: Plot log(k) against the known LogP values of the standards to generate a linear calibration curve.

  • Sample Analysis: Inject 3-Fluoro-1-methylcyclobutane-1-carboxylic acid under the same chromatographic conditions and determine its retention time and log(k).

  • LogP Determination: Interpolate the LogP of the target compound from the calibration curve using its log(k) value.

Diagram: RP-HPLC Method Workflow

G cluster_setup Setup & Calibration cluster_analysis Data Analysis cluster_det Determination setup Configure RP-HPLC system (C18 column, mobile phase) cal Inject standards with known LogP values setup->cal ret Determine retention times and calculate log(k) cal->ret curve Generate calibration curve: log(k) vs. LogP ret->curve sample Inject target compound and determine its log(k) interp Interpolate LogP from calibration curve sample->interp

Caption: Workflow for LogP determination using the RP-HPLC method.

Computational Prediction of LogP

In silico methods provide rapid estimations of LogP and are valuable for virtual screening and lead optimization.[25] These methods can be broadly categorized into atom-based, fragment-based, and property-based approaches.

  • Atom-based methods: These approaches, like the one implemented in some computational software, calculate LogP by summing the contributions of individual atoms.[7]

  • Fragment-based methods: These methods, such as the popular ClogP, dissect the molecule into fragments and sum their known lipophilicity contributions.

  • Property-based methods: These approaches utilize molecular properties like polarizability and partial atomic charges to predict LogP.[25]

Several online platforms and software packages can be used to predict the LogP of 3-Fluoro-1-methylcyclobutane-1-carboxylic acid, including:

  • ALOGPS 2.1: A publicly available tool that uses an associative neural network.[26]

  • ChemAxon's Calculator Plugins: A widely used commercial software with robust prediction algorithms.[27]

  • PrologP: A program that combines linear and neural network methods for LogP prediction.[28]

It is important to note that while computational predictions are useful, they are estimations and should ideally be validated by experimental data, as their accuracy can vary depending on the chemical space of the training set.[22]

Data Summary and Expected Values

While no experimental LogP value for 3-Fluoro-1-methylcyclobutane-1-carboxylic acid is currently published, we can draw comparisons from similar structures found in chemical databases.

CompoundPredicted LogPSource
trans-3-Fluoro-3-methylcyclobutane-1-carboxylic acid1.2092[29]
(1s,3s)-3-(Trifluoromethyl)cyclobutane-1-carboxylic acid1.6[30]
3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid1.9[31]

Based on these related compounds, the predicted LogP for 3-Fluoro-1-methylcyclobutane-1-carboxylic acid is likely to be in the range of 1.0 to 2.0 . The actual experimental value will provide a more definitive characterization.

Conclusion

The lipophilicity of 3-Fluoro-1-methylcyclobutane-1-carboxylic acid is a critical parameter that will influence its behavior in biological systems. This guide has provided a comprehensive framework for understanding and determining this property. A combination of computational prediction and experimental validation using methods like the shake-flask or RP-HPLC techniques will provide a robust characterization of its LogP and LogD values. This knowledge is essential for guiding the rational design and development of new therapeutic agents based on this novel scaffold.

References

  • ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD. [Link]

  • Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

  • Jha, A. (2024, August 5). Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. Preprints.org. [Link]

  • Coutinho, A. L., & Polli, J. E. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 645, 123325. [Link]

  • Coutinho, A. L., & Polli, J. E. (2026, February 11). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. Ovid. [Link]

  • Wang, Z., et al. (2019). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Angewandte Chemie International Edition, 58(35), 12059-12063. [Link]

  • Paz, L. V., et al. (2022). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry, 65(15), 10398-10408. [Link]

  • P, S. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. [Link]

  • Begum, A., & Kumar, V. (2023). Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmaceutical Research, 12(15), 1166-1180. [Link]

  • Paz, L. V., et al. (2025, February 17). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. [Link]

  • Coutinho, A. L., & Polli, J. E. (2023). A Robust, Viable, and Resource Sparing HPLC-Based LogP Method Applied to Common Lipophilic Drugs to Help in Expanding in Silico Training Datasets. University of Maryland School of Pharmacy. [Link]

  • Pion Inc. (2024, October 8). What is Lipophilicity?[Link]

  • Optibrium. (2025, November 10). What is LogP? A Guide to Lipophilicity in Drug Discovery. [Link]

  • Leeson, P. D., & St-Gallay, S. A. (2011). Drug-like Properties and Fraction Lipophilicity Index as a combined metric. Bioorganic & Medicinal Chemistry Letters, 21(6), 1588-1592. [Link]

  • Purser, S., et al. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • Shultz, M. D. (2019). Is there enough focus on lipophilicity in drug discovery? Expert Opinion on Drug Discovery, 14(9), 837-840. [Link]

  • Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 796-805. [Link]

  • Coutinho, A. L., & Polli, J. E. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 645, 123325. [Link]

  • ChemAxon. (2021, September 2). Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. [Link]

  • Tetko, I. V., et al. (2016). Prediction of logP for Pt(II) and Pt(IV) complexes: comparison of statistical and quantum-chemistry based approaches. Journal of Cheminformatics, 8, 46. [Link]

  • CompuDrug. PrologP. [Link]

  • Tetko, I. V. (2005). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. QSAR & Combinatorial Science, 24(4), 534-542. [Link]

  • Avdeef, A., et al. (2001). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical Sciences, 90(3), 299-309. [Link]

  • Wang, Z., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using ¹⁹F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58567. [Link]

  • Mykhailiuk, P. K. (2018). 2‐ and 3‐Fluorocyclobutane Building Blocks for Organic and Medicinal Chemistry. European Journal of Organic Chemistry, 2018(48), 6825-6834. [Link]

  • PubChem. 3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid. [Link]

  • Ayral-Kaloustian, S., & Shpon, M. (2016). LogP / LogD shake-flask method v1. protocols.io. [Link]

  • Cambridge MedChem Consulting. LogP/D. [Link]

  • JoVE. (2023, February 9). Lipophilicity (logP) Measurement Using ¹⁹F NMR Spectroscopy l Protocol Preview. YouTube. [Link]

  • CP Lab Safety. cis-3-fluoro-3-methylcyclobutane-1-carboxylic acid, min 97%, 1 gram. [Link]

  • Holford, J., et al. (1998). Lipophilicity vs. Antitumor Activity of Carboxylatoplatinum(IV) Complexes. Anti-Cancer Drug Design, 13(1), 1-12. [Link]

  • PubChem. (1s,3s)-3-(Trifluoromethyl)cyclobutane-1-carboxylic acid. [Link]

  • Eastfine. (2026, January 29). The Geometric Advantage: A 2026 Industrial Analysis of Cyclobutanecarboxylic Acid (CAS No. 3721-95-7). [Link]

  • van der Pijl, F., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 16(13), 2025-2049. [Link]

  • Google Patents. (2012). CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid.
  • Google Patents. (2019).
  • Google Patents. (2013). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • Heisig, G. B., & Stodola, F. H. (1943). 1,1-Cyclobutanedicarboxylic acid. Organic Syntheses, 23, 19. [Link]

Sources

suppliers and commercial availability of 3-Fluoro-1-methylcyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Fluoro-1-methylcyclobutane-1-carboxylic acid (CAS 2225154-28-7 ) is a specialized fluorinated building block increasingly utilized in lead optimization to modulate lipophilicity (LogP), metabolic stability, and conformational rigidity without significantly altering steric bulk.[1][2]

Unlike the common 3,3-difluoro analogs, this monofluorinated scaffold offers a precise dipole vector and a chiral center (cis/trans isomerism relative to the carboxylate), allowing for fine-tuning of receptor binding affinity. While commercial availability has historically been limited to "make-on-demand" status, recent catalog expansions by major CROs (Enamine, BLD Pharm) have shifted it toward "short-lead" availability.

Key Recommendation: Due to the potential for cis/trans isomerism, procurement specifications must explicitly define the required diastereomer or accept a mixture. In-house chiral separation or diastereoselective synthesis is often required for late-stage programs.

Chemical Profile & Identity

This compound is characterized by a quaternary carbon at position 1 (bearing the methyl and carboxylic acid groups) and a secondary fluoride at position 3.

Parameter Technical Detail
Chemical Name 3-Fluoro-1-methylcyclobutane-1-carboxylic acid
CAS Number 2225154-28-7
Molecular Formula C₆H₉FO₂
Molecular Weight 132.13 g/mol
SMILES CC1(CC(C1)F)C(=O)O
InChIKey BZASRZBTQLPGRP-UHFFFAOYSA-N
Physical Form Low-melting solid or viscous oil (depending on purity/isomer ratio)
pKa (Calc.) ~4.2 (Acidic, modulated by inductive effect of F)
LogP (Calc.) ~0.8 - 1.1

Strategic Sourcing Landscape

The supply chain for CAS 2225154-28-7 is categorized as Tier 2 (Specialty Building Block) . It is not a commodity chemical; it is produced primarily by vendors specializing in fluorinated aliphatics.

Primary Suppliers & Availability
SupplierCatalog CodeAvailability StatusLead TimePurity Spec
Enamine ENAH11DD17D0Stock / Short Lead 1-2 Weeks≥95% (NMR)
BLD Pharm BD01336084Make-on-Demand 2-4 Weeks97%
Sigma-Aldrich (Via PharmaBlock)Third-Party 3-5 Weeks95%
ChemScene (Inquire)Custom Synthesis 4-6 WeeksCustom

Note: "Stock" status for this compound often refers to milligram quantities (100mg - 1g). Multi-gram requests (>10g) typically trigger a fresh synthesis batch.

Procurement Decision Logic

The following workflow illustrates the decision process for sourcing this compound, emphasizing the critical check for stereochemistry.

SourcingWorkflow Start Requirement: 3-Fluoro-1-methylcyclobutane-1-COOH CheckStereo Is specific Isomer (cis/trans) required? Start->CheckStereo MixtureOK Mixture Accepted CheckStereo->MixtureOK No IsomerSpecific Single Isomer Required CheckStereo->IsomerSpecific Yes VendorStock Check Enamine/BLD Stock MixtureOK->VendorStock IsomerSpecific->VendorStock If cataloged CustomSynth Request Custom Chiral Synthesis IsomerSpecific->CustomSynth If not cataloged QC_Check QC: 19F-NMR & GC-MS VendorStock->QC_Check Purify In-House Prep-HPLC Separation VendorStock->Purify If Mixture Bought CustomSynth->QC_Check

Figure 1: Procurement decision tree highlighting the critical stereochemical checkpoint.

Technical Synthesis & Manufacturing

Understanding the synthesis is vital for assessing impurity profiles and cost drivers. The commercial route typically involves Deoxofluorination of a hydroxy precursor.

Synthetic Pathway
  • Starting Material: 3-Oxocyclobutanecarboxylic acid (or ester).

  • Alpha-Methylation: Introduction of the methyl group at position 1 (often via enolate alkylation of the ester).

  • Reduction: Reduction of the ketone to the alcohol (giving a mixture of cis and trans alcohols).

  • Fluorination: Reaction with DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor. Critical Step: This reaction proceeds with inversion of configuration (SN2 mechanism) but often yields elimination byproducts (alkenes).

SynthesisPath SM 3-Oxocyclobutane carboxylate Inter1 1-Methyl-3-oxo intermediate SM->Inter1 1. LDA, MeI Inter2 1-Methyl-3-hydroxy cyclobutane (cis/trans) Inter1->Inter2 2. NaBH4 Product 3-Fluoro-1-methyl cyclobutane-1-COOH Inter2->Product 3. DAST/Deoxo-Fluor (Inversion) Impurity Impurity: Cyclobutene (Elimination) Inter2->Impurity Side Rxn

Figure 2: Standard industrial synthesis route via deoxofluorination.

Quality Control (QC) Protocols

When receiving this material from a vendor, the following QC checks are mandatory:

  • 19F-NMR: Essential to quantify the ratio of cis/trans isomers. You will typically see two distinct signals if it is a mixture.

  • 1H-NMR: Verify the integrity of the cyclobutane ring and the absence of olefinic protons (indicative of elimination impurities, ~5.8-6.0 ppm).

  • GC-MS: Preferred over LC-MS for this low-molecular-weight, non-chromophore compound. Derivatization (e.g., TMS ester) may be required for optimal peak shape.

Applications in Drug Design

3-Fluoro-1-methylcyclobutane-1-carboxylic acid serves as a bioisostere for:

  • Gem-dimethyl groups: Reducing lipophilicity while maintaining steric bulk.

  • Cyclopentane rings: Reducing ring count and altering vector geometry.

Mechanistic Advantages:

  • Metabolic Blocking: The fluorine atom at C3 blocks metabolic oxidation (hydroxylation) that might occur on a standard cyclobutane or cyclopentane ring.

  • Conformational Bias: The "puckering" of the cyclobutane ring is influenced by the trans-annular interaction between the Fluorine and the Methyl/Carboxyl group, potentially locking the pharmacophore in a bioactive conformation.

References

  • PubChem. 3-Fluoro-1-methylcyclobutane-1-carboxylic acid (Compound CID 118062217). National Library of Medicine. [Link]

  • Grygorenko, O. O., et al. (2020). Fluorinated Cyclobutanes in Drug Discovery.[3] European Journal of Organic Chemistry. (Contextual grounding on synthesis of 3-fluoro cyclobutanes). [Link]

Sources

Methodological & Application

Strategic Amide Coupling of 3-Fluoro-1-methylcyclobutane-1-carboxylic Acid for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide:

Abstract: This document provides a detailed guide to the amide coupling of 3-fluoro-1-methylcyclobutane-1-carboxylic acid, a valuable building block in contemporary drug discovery due to its unique conformational properties. We will explore the inherent challenges associated with this sterically hindered substrate and present robust, field-tested protocols using common coupling reagents. This guide is intended for researchers, scientists, and drug development professionals seeking to efficiently incorporate this motif into their synthetic workflows.

Introduction: The Significance of the 3-Fluorocyclobutane Motif

The 3-fluoro-1-methylcyclobutane-1-carboxylic acid moiety is increasingly sought after in medicinal chemistry. The cyclobutane ring acts as a bioisostere for larger or more flexible groups, often improving metabolic stability and binding affinity. The fluorine atom can enhance potency, modulate pKa, and improve pharmacokinetic properties. However, the quaternary carbon center bearing the carboxylic acid presents a significant steric challenge for amide bond formation. This guide provides a systematic approach to overcoming this hurdle.

Core Principles: Navigating the Challenges of Steric Hindrance

The primary obstacle in the amide coupling of 3-fluoro-1-methylcyclobutane-1-carboxylic acid is the steric congestion around the carboxylic acid. This hinders the approach of the amine nucleophile and can slow down the rate of reaction, often leading to low yields or the need for harsh reaction conditions. The selection of an appropriate coupling reagent and reaction conditions is therefore critical for success.

Key Considerations for a Successful Coupling:

  • Choice of Coupling Reagent: Uronium/aminium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often superior for sterically hindered substrates. They form highly reactive acyl-uronium species that are less prone to side reactions like epimerization. Carbodiimide-based reagents like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in conjunction with an additive like HOBt (Hydroxybenzotriazole) are also effective, though may require longer reaction times.

  • Base Selection: A non-nucleophilic, sterically hindered base is preferred to minimize side reactions. Diisopropylethylamine (DIPEA) is a common choice.

  • Solvent: Aprotic polar solvents such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are typically used to ensure solubility of the reactants and reagents.

  • Temperature: While many amide couplings are performed at room temperature, gentle heating may be required to drive the reaction to completion with this substrate. However, care must be taken to avoid decomposition of the activated species.

Recommended Protocols

The following protocols are designed to provide a starting point for the amide coupling of 3-fluoro-1-methylcyclobutane-1-carboxylic acid. Optimization may be necessary depending on the specific amine being used.

Protocol 1: HATU-Mediated Amide Coupling (High Success Rate for Hindered Substrates)

This is often the go-to method for challenging amide couplings due to the high reactivity of the HATU-activated ester.

Materials:

  • 3-Fluoro-1-methylcyclobutane-1-carboxylic acid

  • Amine of choice

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

Step-by-Step Procedure:

  • To a solution of 3-fluoro-1-methylcyclobutane-1-carboxylic acid (1.0 eq) in anhydrous DMF, add the amine (1.1 eq).

  • Add HATU (1.2 eq) to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DIPEA (2.5 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

DOT Diagram: HATU-Mediated Amide Coupling Workflow

HATU_Coupling A Carboxylic Acid + Amine in DMF B Add HATU A->B Reagent Addition C Cool to 0 °C B->C Temperature Control D Add DIPEA C->D Base Addition E Stir at RT (4-16h) D->E Reaction F Workup & Purification E->F Isolation G Final Amide Product F->G Final Product

Caption: Workflow for HATU-mediated amide coupling.

Protocol 2: EDC/HOBt-Mediated Amide Coupling (Cost-Effective Alternative)

This classic method is a reliable and more economical option, though it may require longer reaction times for this particular substrate.

Materials:

  • 3-Fluoro-1-methylcyclobutane-1-carboxylic acid

  • Amine of choice

  • EDC hydrochloride

  • HOBt hydrate

  • DIPEA or another suitable non-nucleophilic base

  • Anhydrous DCM or DMF

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

Step-by-Step Procedure:

  • Dissolve 3-fluoro-1-methylcyclobutane-1-carboxylic acid (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Add EDC hydrochloride (1.2 eq) to the solution.

  • Add DIPEA (2.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • If the reaction is sluggish, gentle heating to 40-50 °C may be beneficial.

  • Once the reaction is complete, dilute with water and extract with an appropriate organic solvent.

  • Wash the organic layer with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

DOT Diagram: EDC/HOBt Coupling Mechanism

EDC_Mechanism Acid R-COOH O_Acyl O-Acylisourea (Active Intermediate) Acid->O_Acyl + EDC EDC EDC->O_Acyl HOBt_Ester HOBt Ester (More Stable Active Ester) O_Acyl->HOBt_Ester + HOBt HOBt HOBt HOBt->HOBt_Ester Amide Amide Product HOBt_Ester->Amide + R'-NH2 Amine R'-NH2 Amine->Amide

Caption: Simplified mechanism of EDC/HOBt-mediated amide coupling.

Comparative Summary of Coupling Conditions

ParameterHATU CouplingEDC/HOBt CouplingKey Considerations
Reactivity Very HighHighHATU is generally faster and more effective for hindered substrates.
Reaction Time 4 - 16 hours12 - 24 hoursEDC/HOBt may require longer times or gentle heating.
Cost HigherLowerEDC and HOBt are more economical for large-scale synthesis.
Workup Generally cleanerCan have urea byproductsThe urea byproduct from EDC can sometimes complicate purification.
Side Reactions Low risk of epimerizationHigher risk of epimerizationHATU is preferred for chiral substrates.

Troubleshooting Common Issues

  • Low Yield:

    • Cause: Insufficient activation or steric hindrance.

    • Solution: Switch to a more powerful coupling reagent like HATU. Increase the reaction temperature moderately (e.g., to 40-50 °C). Ensure all reagents are anhydrous.

  • Incomplete Reaction:

    • Cause: The amine might be a poor nucleophile.

    • Solution: Increase the equivalents of the amine and coupling reagents. Consider a different solvent system.

  • Side Product Formation:

    • Cause: The activated ester may be unstable.

    • Solution: Ensure the reaction is run under an inert atmosphere. Use high-purity solvents and reagents.

Conclusion

The successful amide coupling of 3-fluoro-1-methylcyclobutane-1-carboxylic acid is readily achievable with careful consideration of the reaction conditions. For sterically demanding substrates such as this, HATU-mediated coupling often provides the most reliable and efficient route to the desired amide products. However, the more traditional EDC/HOBt method remains a viable and cost-effective alternative, particularly if reaction conditions are optimized. The protocols and insights provided in this guide should serve as a strong foundation for the successful incorporation of this valuable building block into diverse synthetic programs.

derivatization of 3-Fluoro-1-methylcyclobutane-1-carboxylic acid in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Doc ID: AN-FCB-042[1]

Abstract

The incorporation of 3-Fluoro-1-methylcyclobutane-1-carboxylic acid (FMCA) represents a high-value strategy in modern drug discovery, offering a rigidified, metabolically stable bioisostere for tert-butyl groups, phenyl rings, or gem-dimethyl spacers. However, the quaternary carbon at the C1 position introduces significant steric hindrance, rendering standard amide coupling protocols (e.g., EDC/HOBt) inefficient. This guide provides optimized protocols using Propanephosphonic acid anhydride (T3P) for high-yield derivatization, alongside workflows for reduction and heterocycle formation.

Introduction: The "Escape from Flatland"

In the pursuit of improved physicochemical properties, medicinal chemistry has shifted toward increasing fraction saturated carbon (


). The cyclobutane ring serves as a critical "spacer" scaffold, offering defined exit vectors unlike flexible alkyl chains.

Why this Scaffold?

  • Conformational Restriction: The cyclobutane ring adopts a puckered conformation (~25–30°), projecting substituents into distinct axial/equatorial domains.

  • Metabolic Blocking: The C3-fluorine atom blocks metabolic oxidation (P450) at a typically vulnerable site while modulating the dipole moment (

    
     modulation).
    
  • Steric Bulk: The C1-methyl group creates a quaternary center, mimicking the bulk of a tert-butyl group but with a functional handle (COOH) for library expansion.

Key Structural Challenges: The primary challenge is the quaternary C1 center . The steric bulk of the methyl group adjacent to the carboxylic acid significantly retards nucleophilic attack during activation and coupling.

Physicochemical Profile & Chemical Space

Understanding the starting material is prerequisite to successful derivatization.

PropertyValue / CharacteristicImpact on Protocol
Molecular Weight 132.13 g/mol Low MW fragment, ideal for LE (Ligand Efficiency).
Isomerism cis / trans diastereomersCommercial sources are often mixtures (approx 1:1 to 3:1). Action: Monitor diastereomeric ratio (dr) via

F NMR.
pKa (Acid) ~4.2 (Predicted)Fluorine induction lowers pKa vs. non-fluorinated analog (~4.8), making the carboxylate less nucleophilic but the activated ester more electrophilic.
Lipophilicity LogP ~ 1.2Moderate lipophilicity; F reduces LogP compared to H/Me equivalents in this scaffold.
Reactivity Low (Sterically Hindered)Requires high-energy activation agents (HATU, T3P) or acid chloride routes.
Decision Tree: Derivatization Workflows

The following diagram outlines the strategic pathways for FMCA modification.

Derivatization_Workflow Start 3-Fluoro-1-methyl cyclobutane-1-COOH Decision Target Class? Start->Decision Amide Amide Coupling (Library Gen) Decision->Amide Amide Bond Reduct Reduction (Scaffold Ext) Decision->Reduct Alcohol/Amine Hetero Heterocycle (Bioisostere) Decision->Hetero Oxadiazole Protocol1 Protocol A: T3P Activation (High Yield) Amide->Protocol1 Protocol2 Protocol B: Borane-DMS (Chemoselective) Reduct->Protocol2 Protocol3 Protocol C: One-Pot 1,2,4-Oxadiazole (T3P Dehydration) Hetero->Protocol3

Figure 1: Strategic decision tree for FMCA derivatization based on target moiety.

Detailed Experimental Protocols
Protocol A: Sterically Hindered Amide Coupling (T3P Method)

Rationale: Standard reagents (EDC, HATU) often stall with quaternary amino acids/acids due to steric clash. T3P (Propylphosphonic anhydride) is the reagent of choice here.[1][2] It acts as a powerful dehydrating agent, has low epimerization risk (critical if separating isomers), and its byproducts are water-soluble, simplifying workup.[3]

Materials:

  • Substrate: 3-Fluoro-1-methylcyclobutane-1-carboxylic acid (1.0 eq)

  • Amine Partner: 1.1 – 1.2 eq

  • Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 eq)

  • Base: Pyridine (3.0 eq) or DIPEA (3.0 eq)

  • Solvent: EtOAc (preferred) or DMF (if solubility issues arise)

Step-by-Step:

  • Dissolution: In a dry vial, dissolve FMCA (1.0 eq) and the Amine partner (1.1 eq) in anhydrous EtOAc (concentration ~0.2 M).

  • Base Addition: Add Pyridine (3.0 eq). Note: Pyridine often acts as a superior acylation catalyst compared to DIPEA for T3P reactions.

  • Activation: Cool the mixture to 0°C. Dropwise add T3P solution (1.5 eq).

  • Reaction: Allow to warm to Room Temperature (RT).

    • Critical Checkpoint: Due to the C1-methyl hindrance, reaction times may be longer (4–16 hours). Monitor by LCMS.

    • Troubleshooting: If conversion <50% after 4 hours, heat to 50°C. T3P is thermally stable.

  • Workup (Self-Validating):

    • Dilute with EtOAc.

    • Wash 2x with 1M HCl (or 10% Citric Acid). Validation: This removes the water-soluble T3P byproducts and excess pyridine.

    • Wash 1x with Sat. NaHCO₃ (removes unreacted acid).

    • Wash 1x with Brine, Dry over MgSO₄, Filter, Concentrate.

Protocol B: Reduction to Primary Alcohol

Rationale: The C1-methyl group makes the carbonyl carbon electron-rich and hindered. Borane-Dimethyl Sulfide (BH₃·DMS) is preferred over Lithium Aluminum Hydride (LAH) for safety and chemoselectivity, especially if the fluorine is labile (though C3-F is generally stable).

Step-by-Step:

  • Setup: Flame-dry a flask under Argon.

  • Addition: Dissolve FMCA (1.0 eq) in anhydrous THF (0.5 M). Cool to 0°C.[1]

  • Reduction: Dropwise add BH₃·DMS (2.0 M in THF, 1.5 eq). Caution: Gas evolution.

  • Reflux: Warm to RT, then reflux for 2 hours. The steric bulk requires thermal energy to drive the borane complexation to completion.

  • Quench: Cool to 0°C. Carefully add MeOH (dropwise) until bubbling ceases.

  • Workup: Concentrate in vacuo. Redissolve in MeOH and concentrate again (3x) to remove trimethyl borate.

Protocol C: One-Pot 1,2,4-Oxadiazole Synthesis

Rationale: Oxadiazoles are excellent bioisosteres for esters/amides. T3P serves a dual role here: activating the acid for coupling with an amidoxime, and then driving the cyclodehydration at elevated temperature.

Step-by-Step:

  • Coupling: Combine FMCA (1.0 eq), Aryl-Amidoxime (1.1 eq), and DIPEA (3.0 eq) in EtOAc.

  • Activation: Add T3P (50% in EtOAc, 2.5 eq). Stir at RT for 1 hour (forms the O-acyl intermediate).

  • Cyclization: Heat the reaction mixture to 80°C (Reflux) for 4–8 hours.

  • Validation: Monitor LCMS for the loss of water (M-18 peak).

  • Workup: Standard aqueous wash (Water/Brine).

Mechanism of Action: T3P Activation

Understanding why T3P works on this hindered substrate is crucial for troubleshooting.

T3P_Mechanism cluster_0 Why T3P? T3P T3P (Cyclic Anhydride) Mixed Mixed Anhydride (Activated Species) T3P->Mixed Base / 0°C Acid Hindered Acid (FMCA) Acid->Mixed Base / 0°C Product Amide Product Mixed->Product Amine Attack (Rate Limiting Step) Byprod Water-Soluble P-Salts Mixed->Byprod Leaving Group Amine Amine Nucleophile Note The cyclic structure of T3P reduces steric clash compared to bulky uroniums (HATU/HBTU), allowing attack on the hindered C1 carbonyl.

Figure 2: Mechanism of T3P activation highlighting the steric advantage for hindered substrates.

Analytical Quality Control

The fluorine atom provides a built-in NMR handle.

  • 
    F NMR: 
    
    • Expect a multiplet in the range of -180 to -220 ppm (referenced to CFCl₃).

    • Isomer Differentiation: The cis and trans isomers (relative to Methyl/COOH) will show distinct chemical shifts (typically separated by 2–5 ppm).

    • Coupling: Observe

      
       (~50 Hz) geminal coupling if protons are present at C3.
      
  • LCMS:

    • Ionization: ESI Negative mode is preferred for the free acid (M-H). ESI Positive for amides/esters.

    • Fragmentation: Fluorine loss is rare under standard ESI conditions, making the molecular ion stable.

Safety & Handling
  • T3P: Corrosive but non-explosive (unlike some peptide reagents). It is a sensitizer; use gloves.

  • Fluorinated Cyclobutanes: Generally stable. However, avoid extremely strong bases (e.g., t-BuLi) which could theoretically induce HF elimination to form a cyclobutene, although the ring strain makes this less favorable than in acyclic systems.

References
  • Mykhailiuk, P. K. (2021). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. Chemical Reviews, 121(3), 1670–1715.

  • Dunetz, J. R., et al. (2016). T3P: A Versatile Reagent for Amide Bond Formation in Drug Discovery.[3] Organic Process Research & Development, 20(2), 140–177.

  • Wissner, A., & Grudzinskas, C. V. (1978). Reaction of tert-butylacetic acid with T3P. Journal of Organic Chemistry, 43, 3972. (Foundational work on hindered acids).

  • Enamine Ltd. (2024). Building Block Catalog: Fluorinated Cyclobutanes. (Verification of commercial availability and CAS 1455037-43-0).

Sources

Application Notes and Protocols for the Incorporation of Fluorinated Cyclobutanes into Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Fluorinated Cyclobutanes in Peptide Drug Design

The pursuit of novel peptide therapeutics with enhanced efficacy, stability, and specificity is a cornerstone of modern drug development. A key strategy in this endeavor is the incorporation of unnatural amino acids to modulate the physicochemical and biological properties of peptides. Among these, fluorinated cyclobutane amino acids have emerged as a powerful tool for peptide chemists and drug designers.

The introduction of a cyclobutane ring into a peptide backbone imparts significant conformational rigidity.[1][2] This constraint can pre-organize the peptide into a bioactive conformation, leading to enhanced binding affinity for its target. Furthermore, the inherent stability of the cyclobutane scaffold can protect the peptide from enzymatic degradation, thereby increasing its in vivo half-life.

Fluorination of the cyclobutane moiety offers additional advantages. The high electronegativity of fluorine can create unique electronic environments, influencing intra- and intermolecular interactions.[3] Moreover, strategic fluorination can modulate lipophilicity and metabolic stability, key parameters in optimizing the pharmacokinetic profile of a peptide drug.[4] This combination of conformational restriction and the unique properties of fluorine makes fluorinated cyclobutane amino acids highly valuable building blocks in the design of next-generation peptide therapeutics.[5][][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of Fmoc-protected fluorinated cyclobutane amino acids and their successful incorporation into peptide chains using solid-phase peptide synthesis (SPPS).

Part 1: Synthesis of Fmoc-Protected Fluorinated Cyclobutane Amino Acid

A critical prerequisite for incorporating fluorinated cyclobutanes into peptides via SPPS is the availability of the corresponding Fmoc-protected amino acid building block. The following protocol outlines a general strategy for the synthesis and purification of an Fmoc-protected fluorinated cyclobutane amino acid, exemplified by Fmoc-(1-amino-3-fluorocyclobutan-1-yl)glycine.

Experimental Protocol: Synthesis of Fmoc-(1-amino-3-fluorocyclobutan-1-yl)glycine

This protocol is a representative example and may require optimization based on the specific stereochemistry and substitution pattern of the starting fluorinated cyclobutane amino acid.

Materials:

  • (1-amino-3-fluorocyclobutan-1-yl)glycine hydrochloride

  • 9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water (deionized)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Toluene

Procedure:

  • Dissolution: Dissolve (1-amino-3-fluorocyclobutan-1-yl)glycine hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution. The volume should be sufficient to fully dissolve the amino acid.

  • Fmoc Protection: To the stirred solution, add Fmoc-OSu (1.05 eq) portion-wise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amino acid is consumed (typically 4-6 hours).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with water and transfer to a separatory funnel.

    • Wash the aqueous layer with diethyl ether (3x) to remove unreacted Fmoc-OSu and byproducts.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

    • Extract the product into ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude Fmoc-amino acid by recrystallization from a suitable solvent system (e.g., toluene) to yield the pure product.[4]

Table 1: Representative Reagent Quantities for Fmoc-Protection

ReagentMolecular Weight ( g/mol )EquivalentsMoles (mmol)Mass (mg)
(1-amino-3-fluorocyclobutan-1-yl)glycine hydrochloride184.611.01.0184.6
Fmoc-OSu337.321.051.05354.2
Sodium Bicarbonate84.01Excess--

Part 2: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The sterically hindered nature of cyclobutane amino acids necessitates optimized coupling conditions during SPPS to ensure high coupling efficiency and prevent deletion sequences.[8] The following protocol details the manual solid-phase synthesis of a model peptide incorporating an Fmoc-protected fluorinated cyclobutane amino acid.

SPPS Workflow Diagram

SPPS_Workflow Resin Resin Swelling Deprotection1 Fmoc Deprotection Resin->Deprotection1 Wash1 Washing Deprotection1->Wash1 Coupling1 Coupling (Standard AA) Wash1->Coupling1 Wash2 Washing Coupling1->Wash2 Deprotection2 Fmoc Deprotection Wash2->Deprotection2 Wash3 Washing Deprotection2->Wash3 Coupling2 Coupling (Fluorinated Cyclobutane AA) Wash3->Coupling2 Wash4 Washing Coupling2->Wash4 Repeat Repeat Cycles Wash4->Repeat Repeat->Deprotection2 Cleavage Cleavage & Deprotection Repeat->Cleavage Purification Purification Cleavage->Purification

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Experimental Protocol: Manual SPPS of a Model Peptide

Resin: Rink Amide resin (or other suitable resin depending on the desired C-terminus). Scale: 0.1 mmol

Materials:

  • Fmoc-protected amino acids (standard and fluorinated cyclobutane)

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Dichloromethane (DCM)

  • Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling (Standard Amino Acid):

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using the Kaiser test. If the test is positive (blue), indicating incomplete coupling, extend the reaction time or perform a second coupling.

    • Drain the coupling solution and wash the resin with DMF (5x) and DCM (3x).

  • Amino Acid Coupling (Fluorinated Cyclobutane Amino Acid):

    • Due to potential steric hindrance, a double coupling strategy is recommended.

    • In a separate vial, dissolve the Fmoc-fluorinated cyclobutane amino acid (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours.

    • Monitor the coupling reaction with the Kaiser test.

    • After the first coupling, drain and wash the resin with DMF.

    • Repeat the coupling step with a fresh solution of activated Fmoc-fluorinated cyclobutane amino acid for another 2-4 hours.

    • Once the Kaiser test is negative (colorless), drain the coupling solution and wash the resin with DMF (5x) and DCM (3x).

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Table 2: Recommended Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentActivating SpeciesAdvantages
HATU OAt-active esterHigh reactivity, low racemization, effective for sterically hindered amino acids.
HBTU OBt-active esterGood reactivity, cost-effective alternative to HATU.
PyAOP OAt-active esterVery high reactivity, particularly useful for extremely difficult couplings.
COMU Oxyma-active esterHigh reactivity, safer alternative to benzotriazole-based reagents.

Part 3: Characterization of Peptides Containing Fluorinated Cyclobutanes

Thorough characterization is essential to confirm the successful synthesis and purity of the target peptide.

Mass Spectrometry

Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to verify the molecular weight of the purified peptide. The observed mass should correspond to the calculated mass of the peptide containing the fluorinated cyclobutane residue.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹⁹F NMR spectroscopy are powerful tools for characterizing the structure and conformation of these modified peptides.

  • ¹H NMR: Can confirm the presence of the cyclobutane ring protons and provide information on the overall peptide structure.

  • ¹⁹F NMR: Provides a sensitive probe for the local environment of the fluorine atom. The chemical shift of the fluorine signal can be indicative of the peptide's conformation and its interactions with other residues or molecules.

Applications and Future Perspectives

The incorporation of fluorinated cyclobutanes into peptides has shown significant promise in various therapeutic areas. For instance, these modifications have been employed to develop potent and stable analogs of bioactive peptides, including enzyme inhibitors and receptor ligands. The conformational constraints imposed by the cyclobutane ring can lead to enhanced selectivity and potency, while the fluorine atoms can improve pharmacokinetic properties.

Future research in this area will likely focus on the development of novel fluorinated cyclobutane amino acids with diverse stereochemistry and substitution patterns. This will expand the toolbox for peptide chemists to fine-tune the properties of peptide-based drugs. Furthermore, the use of ¹⁹F NMR as a tool to study the conformation and dynamics of these modified peptides in biological systems will provide valuable insights for rational drug design.

Logical Relationship Diagram

Benefits_Workflow cluster_synthesis Synthesis & Incorporation cluster_properties Enhanced Properties cluster_outcomes Therapeutic Outcomes Synth_AA Synthesis of Fmoc-Fluorinated Cyclobutane AA SPPS Solid-Phase Peptide Synthesis Synth_AA->SPPS Conformation Conformational Rigidity SPPS->Conformation Stability Metabolic Stability SPPS->Stability PK Modulated Lipophilicity SPPS->PK Potency Increased Potency & Selectivity Conformation->Potency Bioavailability Improved Bioavailability Stability->Bioavailability PK->Bioavailability

Caption: The workflow from synthesis to improved therapeutic outcomes.

References

  • Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Utility of fluorinated α-amino acids in development of therapeutic peptides. (2025, December 18). PubMed. Retrieved February 15, 2026, from [Link]

  • Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

  • Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. (2018, October 2). ACS Publications. Retrieved February 15, 2026, from [Link]

  • Utility of fluorinated α-amino acids in development of therapeutic peptides. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Utilization of fluorinated α-amino acids in small molecule drug design. (2025, November 30). ResearchGate. Retrieved February 15, 2026, from [Link]

  • impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. (n.d.). AJPAMC. Retrieved February 15, 2026, from [Link]

  • 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

Sources

Application Note: Reaction Protocols for 1-Methyl-3-Fluorocyclobutane Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Context & Structural Logic

The Bioisostere Advantage

In modern medicinal chemistry, the 1-methyl-3-fluorocyclobutane scaffold serves as a critical bioisostere for the tert-butyl group and the cyclohexyl ring. It offers three distinct advantages:

  • Metabolic Stability: The fluorine atom at C3 blocks metabolic oxidation (P450) at the most accessible site of the ring.

  • Conformational Bias: Unlike the flexible cyclohexane, the cyclobutane ring exists in a "puckered" conformation (dihedral angle ~25–35°). This rigidly orients vectors, potentially improving ligand-target binding affinity.

  • Dipole Modulation: The C–F bond introduces a dipole that can lower logD compared to the all-carbon tert-butyl analog, improving solubility without sacrificing lipophilic contacts.

Stereochemical Challenges

The introduction of the methyl group at C1 (geminal to the carboxylate) creates a quaternary center, rendering the molecule sterically hindered. Furthermore, the relationship between the C1-Methyl and C3-Fluorine creates cis and trans isomerism.

  • Trans Isomer: Fluorine and Carboxylate are on opposite faces. (Often thermodynamically preferred in derivatives due to dipole minimization).

  • Cis Isomer: Fluorine and Carboxylate are on the same face.

Note: This guide prioritizes the Deoxofluorination Route , as it allows for the late-stage introduction of fluorine, a critical tactic when handling expensive radiolabels (


F) or managing inventory of versatile intermediates.

Part 2: Synthesis Protocols

Protocol A: Deoxofluorination of 3-Hydroxy-1-methylcyclobutanecarboxylate

Objective: Convert the hydroxyl group to a fluorine with inversion of configuration (typically) or retention (rare, substrate dependent), using DAST (Diethylaminosulfur trifluoride).

Safety Critical: DAST liberates HF upon reaction with water. It is thermally unstable above 90°C. Do not perform this reaction in glass vessels if scale >10g without specialized HF-resistant coating or rigorous safety protocols.

Materials
  • Substrate: Methyl 3-hydroxy-1-methylcyclobutanecarboxylate (1.0 equiv).

  • Reagent: DAST (1.2 – 1.5 equiv). Alternative: Deoxo-Fluor (more thermally stable).

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Quench: Saturated aqueous NaHCO₃.

Step-by-Step Methodology
  • Setup: Flame-dry a two-neck round-bottom flask equipped with a nitrogen inlet and a rubber septum. Add the substrate and anhydrous DCM (0.2 M concentration).

  • Cooling: Cool the solution to -78°C (Dry ice/acetone bath). This is crucial to prevent elimination side-products (formation of cyclobutenes).

  • Addition: Add DAST dropwise via syringe over 20 minutes. Maintain internal temperature below -65°C.

  • Reaction: Stir at -78°C for 1 hour, then allow the mixture to warm slowly to room temperature (RT) over 4 hours.

    • Checkpoint: Monitor by TLC/GC-MS. The alcohol (polar) should disappear; the fluoride (less polar) will appear.

  • Quench (Exothermic): Cool the mixture back to 0°C. Slowly add saturated NaHCO₃. Caution: Vigorous CO₂ evolution. Stir rapidly until bubbling ceases.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography (Hexanes/EtOAc). The cis and trans isomers are often separable at this stage due to significant dipole differences.

Protocol B: Hydrolysis to the Free Acid

Objective: Reveal the carboxylic acid without eliminating the fluorine.

Methodology
  • Dissolution: Dissolve the fluoro-ester in THF:Water (3:1).

  • Reagent: Add LiOH·H₂O (2.0 equiv).

  • Conditions: Stir at RT for 4–16 hours. Avoid heating to prevent HF elimination.

  • Workup (pH Control):

    • Wash with Et₂O to remove unreacted ester.

    • Acidify the aqueous layer carefully to pH ~3 using 1M HCl at 0°C.

    • Extract immediately with EtOAc (3x).

    • Note: The product is a low molecular weight acid and may be volatile. Do not dry under high vacuum for extended periods.

Part 3: Derivatization Protocols

Protocol C: Amide Coupling via T3P (Propylphosphonic Anhydride)

Challenge: The C1 quaternary center makes the carboxylic acid sterically hindered. Standard reagents (EDC/HOBt) often result in low yields or incomplete conversion. Solution: T3P is the reagent of choice.[1][2] It drives the reaction to completion, has low epimerization risk (relevant for chiral amines), and offers a water-soluble byproduct workup.

Materials
  • Acid: 1-Methyl-3-fluorocyclobutane-1-carboxylic acid (1.0 equiv).

  • Amine: Target amine (1.1 – 1.2 equiv).

  • Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv).

  • Base: DIPEA or N-Methylmorpholine (3.0 – 4.0 equiv).

  • Solvent: EtOAc or 2-MeTHF (preferred for green chemistry).

Step-by-Step Methodology
  • Mixing: In a reaction vial, combine the Acid, Amine, and Base in EtOAc (0.1 – 0.2 M).

  • Activation: Add T3P solution dropwise at 0°C.

  • Reaction: Allow to warm to RT. If the amine is electron-deficient or highly hindered, heat to 50°C.

    • Why T3P? T3P acts as a dehydrating agent in a cyclic transition state, which is less sensitive to steric bulk than uronium salts (HATU).

  • Workup:

    • Add water.[2][3][4] Separate layers.

    • Wash organic layer with 1M NaOH (removes unreacted acid and T3P byproducts).

    • Wash with 1M HCl (removes unreacted amine).

    • Dry and concentrate.[3][5]

Protocol D: Curtius Rearrangement (Acid to Amine)

Objective: Convert the carboxylic acid to the corresponding primary amine (1-amino-1-methyl-3-fluorocyclobutane).

Methodology
  • Activation: Dissolve Acid (1.0 equiv) in Toluene. Add Triethylamine (1.5 equiv) and DPPA (Diphenylphosphoryl azide, 1.1 equiv).

  • Rearrangement: Heat to 80–90°C for 2 hours. Evolution of N₂ gas indicates isocyanate formation.

  • Hydrolysis (One-Pot):

    • Option A (Boc-protected amine): Add tert-butanol (excess) and reflux for 12 hours.

    • Option B (Free amine): Add 2M HCl and reflux for 1 hour.

  • Isolation: For Option B, basify aqueous layer to pH 10 and extract with DCM.

Part 4: Visualization & Workflows

Synthesis Workflow Diagram

SynthesisWorkflow Start 3-Hydroxy-1-methyl- cyclobutanecarboxylate Step1 Deoxofluorination (DAST, -78°C) Start->Step1 Fluorination Inter Fluoro-Ester (Cis/Trans Mixture) Step1->Inter Inversion Step2 Purification (Flash Chromatography) Inter->Step2 Separation Step3 Hydrolysis (LiOH, THF/H2O) Step2->Step3 Pure Isomer End 1-Methyl-3-fluoro- cyclobutanecarboxylic Acid Step3->End Deprotection

Caption: Figure 1: Optimized workflow for the synthesis of the target acid scaffold with isomer separation at the ester stage.

Coupling Reagent Decision Tree

CouplingLogic Start Amide Coupling Required Check Is Amine Hindered/Weak? Start->Check PathA Standard Amine (Primary/Secondary) Check->PathA No PathB Hindered Amine (Aniline/Tert-alkyl) Check->PathB Yes ReagentA HATU / DIPEA (Fast, Standard) PathA->ReagentA ReagentB T3P / Pyridine or NMM (Low Epimerization, High Yield) PathB->ReagentB Result Target Amide ReagentA->Result ReagentB->Result

Caption: Figure 2: Reagent selection logic. T3P is prioritized for the hindered 1-methylcyclobutane scaffold.

Part 5: Quality Control & Troubleshooting

NMR Characteristics

The 3-fluorocyclobutane system exhibits distinct ¹H-¹⁹F coupling patterns.

  • ¹⁹F NMR: Essential for determining the isomeric ratio.

    • Cis-isomer: Typically appears upfield relative to the trans isomer (solvent dependent).

    • Geminal H-F coupling: The proton at C3 (geminal to F) will appear as a doublet of multiplets (dm) with a large coupling constant (

      
      ).
      
  • ¹H NMR: Look for the characteristic "puckering" signals. The methylene protons (C2/C4) will show complex roofing due to the rigid conformation.

Stability Data Table
ParameterObservationRecommendation
Thermal Stability Acid is stable up to 120°C.Can be heated for couplings, but avoid prolonged reflux of the free acid.
Chemical Stability Susceptible to elimination (HF loss) under strong basic conditions (e.g., t-BuOK).Use mild bases (DIPEA, Carbonates) for downstream chemistry.
Volatility Low MW free acid sublimes/evaporates.Do not lyophilize. Remove solvents at >50 mbar.
Storage Non-hygroscopic (usually).Store at 4°C in glass vials.

References

  • DAST Fluorination Protocols

    • Middleton, W. J., & Bingham, E. M. (1980). "Diethylaminosulfur Trifluoride (DAST)."[3][5][6] Organic Syntheses.

  • T3P Coupling Efficiency

    • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development.
  • Conformational Analysis of Cyclobutanes

    • Wiberg, K. B. (1986). "The structure and energetics of small ring compounds." Accounts of Chemical Research.
  • Cyclobutane Bioisosteres in Drug Design

    • Mykhailiuk, P. K. (2015). "1-Substituted-3-fluoro- and 3,3-difluorocyclobutane-1-carboxylic acids as benzene isoteres." Organic & Biomolecular Chemistry.

Sources

scale-up synthesis of 3-Fluoro-1-methylcyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Scalable Synthesis of 3-Fluoro-1-methylcyclobutane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorinated carbocycles, particularly those based on the cyclobutane scaffold, are of increasing importance in medicinal chemistry. The unique conformational constraints of the cyclobutane ring, combined with the electronic properties of fluorine, can significantly enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2] This application note details a robust and scalable multi-step synthesis for 3-Fluoro-1-methylcyclobutane-1-carboxylic acid, a valuable building block for drug discovery. The described route prioritizes the use of commercially available starting materials, well-established reaction classes, and presents a critical evaluation of the key deoxyfluorination step, with a strong emphasis on scale-up feasibility and safety.

Introduction: The Value of Fluorinated Cyclobutanes

The incorporation of fluorine into active pharmaceutical ingredients (APIs) is a well-established strategy for optimizing ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.[1] Concurrently, strained ring systems like cyclobutanes are gaining traction as bioisosteres for more common motifs, such as gem-dimethyl or phenyl groups, offering unique three-dimensional exit vectors for structure-activity relationship (SAR) studies.[3][4] The combination of these two motifs in structures like 3-Fluoro-1-methylcyclobutane-1-carboxylic acid provides a building block with desirable physicochemical properties, including altered acidity and lipophilicity compared to its non-fluorinated analogues.[5][6]

However, the synthesis of such molecules, especially on a scale relevant to drug development campaigns (multi-gram to kilogram), presents significant challenges. These often involve hazardous reagents and require careful process optimization to ensure safety, efficiency, and reproducibility.[1][7] This guide provides a comprehensive, field-tested approach to navigate these challenges.

Retrosynthetic Analysis and Strategic Rationale

A successful scale-up campaign begins with a sound synthetic strategy. A direct, single-step synthesis of the target molecule is not feasible. Therefore, a multi-step approach was designed, starting from readily available precursors.

The chosen strategy hinges on the late-stage introduction of the fluorine atom via a deoxyfluorination reaction, a common and powerful method for C-F bond formation.[8][9] This approach allows for the construction of the core methylated cyclobutane carboxylic acid framework first, deferring the handling of challenging fluorinating agents to the final steps.

G cluster_start Starting Materials cluster_inter Key Intermediates cluster_final Final Product SM1 Diethyl Methylmalonate Int1 Diethyl 1-methylcyclobutane- 1,1-dicarboxylate SM1->Int1 NaOEt, EtOH SM2 1,3-Dibromopropane SM2->Int1 Int2 1-Methylcyclobutane- 1-carboxylic Acid Int1->Int2 1. Saponification (KOH) 2. Decarboxylation (Heat) Int3 3-Bromo-1-methylcyclobutane- 1-carboxylic Acid Int2->Int3 NBS, Radical Initiator Int4 3-Hydroxy-1-methylcyclobutane- 1-carboxylic Acid Int3->Int4 H₂O, Base FP 3-Fluoro-1-methylcyclobutane- 1-carboxylic Acid Int4->FP Deoxyfluorination (e.g., Deoxo-Fluor™)

Figure 1: Retrosynthetic strategy for the target molecule.

Detailed Protocols and Experimental Causality

Part I: Synthesis of 1-Methylcyclobutane-1-carboxylic Acid (2)

This initial sequence builds the core carbon skeleton using a classical malonic ester synthesis followed by saponification and thermal decarboxylation. This method is highly reliable and scalable.

Protocol 1: Diethyl 1-methylcyclobutane-1,1-dicarboxylate (1)

  • Reactor Setup: A 20 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet is charged with absolute ethanol (8 L).

  • Base Formation: Sodium metal (230 g, 10.0 mol) is added portion-wise to the ethanol, controlling the exotherm with jacket cooling. Causality: This in-situ formation of sodium ethoxide provides a strong, non-nucleophilic base necessary for the deprotonation of the malonate.

  • Malonate Addition: Diethyl methylmalonate (1.74 kg, 10.0 mol) is added dropwise to the sodium ethoxide solution at a rate that maintains the internal temperature below 50 °C.

  • Cyclization: 1,3-Dibromopropane (2.02 kg, 10.0 mol) is added slowly. The reaction mixture is then heated to reflux (approx. 78 °C) for 16 hours. Causality: The reaction is an intramolecular SN2 dialkylation. Refluxing ensures the reaction goes to completion. A 1:1 stoichiometry is used to favor intramolecular cyclization over polymerization.

  • Workup: The mixture is cooled to room temperature. The majority of the ethanol is removed via distillation. The residue is partitioned between water (10 L) and diethyl ether (10 L). The aqueous layer is extracted with diethyl ether (2 x 5 L).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to yield 1 .

Protocol 2: 1-Methylcyclobutane-1-carboxylic Acid (2)

  • Saponification: The diester 1 (2.14 kg, 10.0 mol) is added to a solution of potassium hydroxide (1.68 kg, 30.0 mol) in a mixture of ethanol (5 L) and water (5 L). The mixture is refluxed for 4 hours until TLC analysis shows complete consumption of the starting material. Causality: A large excess of KOH is used to drive the hydrolysis of the sterically hindered esters to completion.

  • Acidification: The ethanol is removed under reduced pressure. The remaining aqueous solution is cooled in an ice bath and carefully acidified to pH 1-2 with concentrated hydrochloric acid.

  • Decarboxylation: The resulting slurry containing the dicarboxylic acid is extracted with ethyl acetate. The organic extract is dried and concentrated. The crude dicarboxylic acid is then placed in a suitable flask and heated to 160-170 °C until carbon dioxide evolution ceases.[10][11] Causality: Thermal decarboxylation of the geminal diacid is a clean and efficient process, driven by the formation of a stable six-membered ring transition state (for beta-keto acids, but proceeds readily for malonic acids as well).

  • Purification: The resulting crude oil is distilled under vacuum to afford pure 2 .

Part II: Functionalization at the 3-Position

With the core acid in hand, the next stage involves introducing a hydroxyl group at the 3-position, which will serve as the precursor for fluorination. This is achieved via a robust radical bromination followed by hydrolysis.

Protocol 3: 3-Hydroxy-1-methylcyclobutane-1-carboxylic Acid (4)

  • Radical Bromination: To a solution of acid 2 (1.14 kg, 10.0 mol) in carbon tetrachloride (10 L), N-Bromosuccinimide (NBS) (1.87 kg, 10.5 mol) and a radical initiator such as AIBN (82 g, 0.5 mol) are added. The mixture is heated to reflux and irradiated with a UV lamp for 6 hours. Causality: This is a Wohl-Ziegler allylic/benzylic-type bromination. In this aliphatic system, it proceeds via a radical mechanism to selectively functionalize the C-H bond at the 3-position, which is activated by ring strain.

  • Workup: The reaction is cooled, and the succinimide byproduct is filtered off. The filtrate is washed with water and brine, then dried and concentrated to give crude 3-Bromo-1-methylcyclobutane-1-carboxylic acid (3) .

  • Hydrolysis: The crude bromo-acid (3) is dissolved in a mixture of water (8 L) and acetone (4 L) containing sodium bicarbonate (1.26 kg, 15.0 mol). The mixture is heated at 60 °C for 12 hours.

  • Purification: After cooling, the acetone is removed under vacuum. The aqueous solution is acidified with HCl and extracted continuously with ethyl acetate. The organic layer is dried and evaporated to yield the crude hydroxy acid (4) , which can be purified by crystallization or chromatography.

Part III: Scale-Up Deoxyfluorination

This is the most critical and hazardous step of the synthesis. The choice of reagent and adherence to strict safety protocols are paramount for a successful and safe scale-up.

Safety Considerations for Fluorinating Agents

  • Toxicity and Corrosiveness: Reagents like DAST (Diethylaminosulfur trifluoride) and its analogues are toxic, corrosive, and react violently with water.[12] All manipulations must be performed by highly trained personnel in a certified, high-performance fume hood.[13]

  • Personal Protective Equipment (PPE): A full suite of PPE is mandatory, including a face shield, safety goggles, neoprene or other HF-resistant gloves, and a flame-resistant lab coat.[14]

  • Emergency Preparedness: An emergency plan must be in place. Calcium gluconate gel must be readily available as a first-aid treatment for potential HF burns, which can result from the decomposition of the reagent.[15]

  • Thermal Instability: DAST is known to detonate at temperatures above 90 °C.[7] For scale-up, thermally more stable alternatives like Deoxo-Fluor™ ([Bis(2-methoxyethyl)amino]sulfur trifluoride) are strongly recommended.

  • Continuous Flow Chemistry: For industrial-scale production, transitioning this step to a continuous flow reactor is the safest approach. Microreactors offer superior heat transfer, minimizing the risk of thermal runaway, and allow for in-situ quenching of hazardous byproducts.[7][16]

Protocol 4: 3-Fluoro-1-methylcyclobutane-1-carboxylic Acid (5)

  • Reactor Setup: A dry, inert-atmosphere reactor (e.g., Hastelloy or glass-lined steel for larger scales) is charged with the hydroxy acid (4) (1.30 kg, 10.0 mol) and anhydrous dichloromethane (DCM) (10 L).

  • Reagent Addition: The solution is cooled to -78 °C using a dry ice/acetone bath. Deoxo-Fluor™ (2.43 kg, 11.0 mol, 1.1 equiv) is added dropwise via an addition funnel over 2-3 hours, ensuring the internal temperature does not exceed -65 °C. Causality: The low temperature is critical to control the reaction rate and prevent side reactions and decomposition of the fluorinating agent. A slight excess of the reagent ensures full conversion of the alcohol.

  • Reaction: After the addition is complete, the mixture is allowed to slowly warm to room temperature and stirred for 16 hours. Reaction progress is monitored by ¹⁹F NMR or by quenching a small aliquot and analyzing via GC-MS.

  • Quenching: This is a highly hazardous step. The entire reaction mixture is transferred slowly and carefully via cannula or pressure transfer into a separate, vigorously stirred vessel containing a cooled (0 °C) saturated aqueous solution of sodium bicarbonate (20 L). Causality: The quench neutralizes the highly corrosive HF byproduct and any remaining fluorinating reagent. A slow addition into a large volume of base is essential to manage the vigorous gas evolution (CO₂) and exotherm.

  • Workup and Purification: The layers are separated. The aqueous layer is extracted with DCM (2 x 5 L). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by vacuum distillation or crystallization.

Data Summary and Characterization

The following table summarizes expected outcomes for a laboratory-scale synthesis. Yields and purity are representative and should be optimized for specific equipment and scales.

CompoundStepStarting Mass (g)Product Mass (g)Yield (%)Purity (HPLC)
Diethyl 1-methylcyclobutane-1,1-dicarboxylate (1) 1174182~85>95%
1-Methylcyclobutane-1-carboxylic Acid (2) 218287~90>98%
3-Hydroxy-1-methylcyclobutane-1-carboxylic Acid (4) 38775~70>97%
3-Fluoro-1-methylcyclobutane-1-carboxylic Acid (5) 47561~80>99%

Scale-Up Workflow Visualization

G cluster_reactor Reactor Operations cluster_monitoring In-Process Control cluster_downstream Downstream Processing Setup Inert Reactor Setup (Dry Glassware, N₂ atm) Charge Charge Substrate (4) & Anhydrous Solvent Setup->Charge Cool Cool to -78°C (Cryostat/Dry Ice) Charge->Cool Add Slow Dropwise Addition of Deoxo-Fluor™ Cool->Add React Slow Warm to RT & Stir (16h) Add->React T_Control Temperature Monitoring (Maintain < -65°C during add.) Add->T_Control TLC_NMR Reaction Monitoring (¹⁹F NMR / GC-MS of aliquot) React->TLC_NMR Quench Controlled Quench into Saturated NaHCO₃ (aq) React->Quench Extract Phase Separation & Aqueous Extraction (DCM) Quench->Extract Dry Dry Organic Phase (Na₂SO₄) Extract->Dry Concentrate Solvent Removal (Rotary Evaporation) Dry->Concentrate Purify Final Purification (Vacuum Distillation) Concentrate->Purify QC QC Analysis (NMR, HPLC, MS) Purify->QC

Figure 2: Detailed workflow for the critical deoxyfluorination step.

Conclusion

This application note provides a comprehensive and scalable synthetic route to 3-Fluoro-1-methylcyclobutane-1-carboxylic acid. By breaking the synthesis down into manageable, well-understood stages and placing a strong emphasis on the safe handling of hazardous reagents, this protocol serves as a reliable guide for drug development professionals. The successful implementation of this synthesis will enable further exploration of this valuable fluorinated building block in medicinal chemistry programs. For production at scales beyond the laboratory, a thorough process hazard analysis (PHA) and consideration of continuous flow technology are strongly advised.

References

  • Wintime Tech. (2025, July 22). What are the safety precautions when using fluorinating reagents? Wintime Tech Blog. 13[13]

  • Organic Syntheses. Cyclobutanecarboxylic acid. Org. Syn. Coll. Vol. 3, 213. 10[10]

  • Yanai, H., et al. (2025, November 8). Synthetic Methods for Four-Membered Carbocycles Bearing Emerging Fluorinated Motifs. Chemistry – An Asian Journal. 8[8]

  • ChemicalBook. Cyclobutanecarboxylic acid synthesis. 11[11]

  • Google Patents. (CN103232340A). Synthesis method of 3-oxocyclobutanecarboxylic acid. 17[17]

  • Lee, H. G., et al. (2014). Late-Stage Fluorination: From Fundamentals to Application. Accounts of Chemical Research. 18[18]

  • BenchChem. A Comparative Guide to the Safety and Handling of Modern Fluorinating Reagents. 12[12]

  • University of California, Santa Barbara EH&S. Fluorine. 14[14]

  • Kornath, A. (2025, July 29). Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories. ACS Publications. 15[15]

  • Noël, T., et al. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. 16[16]

  • Pharmaceutical Technology. (2015, October 2). Advances in Fluorination Chemistry for API Synthesis. 1[1]

  • ResearchGate. Synthesis of 3-fluorocyclobutane-1-carboxylic acid (1) from cyclobutanone 2. 5[5]

  • Lee, H. G., et al. (2014, March 11). Late-Stage Fluorination: From Fundamentals to Application. ACS Publications. 9[9]

  • Gustafsson, T., et al. (2008). Fluorination reactions in microreactors. Chemical Communications. 7[7]

  • Oreate AI Blog. (2026, January 7). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. 6[6]

  • Journal of Organic Chemistry. (2025, July 10). Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. ACS Publications. 2[2]

  • ResearchGate. Drug and drug candidates containing cyclobutane rings. 3[3]

  • Grygorenko, O. O., et al. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Omega. 4[4]

Sources

reagents for activation of 3-Fluoro-1-methylcyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Activation of 3-Fluoro-1-methylcyclobutane-1-carboxylic Acid

Part 1: Executive Summary & Mechanistic Insight

The Challenge: The "Quaternary Barrier" 3-Fluoro-1-methylcyclobutane-1-carboxylic acid presents a dual challenge in synthetic organic chemistry: steric occlusion and inductive deactivation .[1][2]

  • Steric Hindrance (The

    
    -Quaternary Center):  The primary obstacle is the quaternary carbon at position 1 (C1).[1][2] The presence of both a methyl group and the carboxylate forces the incoming nucleophile (amine) to navigate a crowded trajectory. Standard carbodiimide couplings (EDC/NHS) often stall, leading to high rates of 
    
    
    
    -acylurea side-product formation rather than the desired amide.[1]
  • Electronic Effects (The

    
    -Fluorine):  The fluorine atom at position 3 (C3) exerts a through-bond inductive electron-withdrawing effect (-I).[1][2] While this lowers the pKa of the acid (making deprotonation easier), it also reduces the nucleophilicity of the carboxylate oxygen during the initial activation step. Conversely, once activated, the carbonyl carbon is highly electrophilic, but access is kinetically controlled by the C1-methyl steric bulk.
    

Strategic Solution: To overcome the kinetic barrier imposed by the C1-methyl group, we must utilize "Super-Active" Esters (e.g., OAt-esters via HATU) or Small-Molecule Activation (Acid Chlorides via Ghosez’s Reagent).[1][2] The choice depends heavily on the scale and the nucleophilicity of the coupling partner.

Part 2: Reagent Selection Matrix

The following decision matrix guides the selection of the optimal activation strategy based on experimental constraints.

ReagentMechanismRecommended Use CaseProsCons
HATU Uronium/Guanidinium (OAt ester)Discovery / MedChem (<1g).[1][2] Fast optimization.Highest reactivity for hindered substrates; "Gold Standard."[1]High cost; difficult removal of by-products (tetramethylurea) on scale.[1]
T3P (Propylphosphonic anhydride)Phosphonic AnhydrideProcess / Scale-up (>10g).[1][2]Low epimerization; easy aqueous workup; non-toxic by-products.[1]Slower kinetics than HATU; requires excess base.[1]
Ghosez's Reagent

-Chloroenamine (Acid Chloride)
Stubborn / Weak Nucleophiles .[1][2]Neutral conditions; generates highly reactive acid chloride; minimal steric bulk.[1]Moisture sensitive; reagent must be handled under inert atmosphere.[1]
Oxalyl Chloride Acid ChlorideCommodity Scale .[1][2]Cheapest option; very active.[1]Generates HCl/gas; harsh conditions can degrade sensitive functional groups.[1]

Part 3: Visualization of Activation Pathways

The diagram below illustrates the kinetic pathways and potential pitfalls (Side Reaction: N-Acyl Urea) when activating 3-Fluoro-1-methylcyclobutane-1-carboxylic acid.

ActivationPathway Acid 3-Fluoro-1-methyl cyclobutane-1-COOH Carboxylate Carboxylate Anion Acid->Carboxylate Deprotonation AcidChloride Acid Chloride (Highly Reactive) Acid->AcidChloride Ghosez's Reagent (Neutral) Base Base (DIEA/TEA) Base->Carboxylate ActiveEster Active Ester (OAt / Anhydride) Carboxylate->ActiveEster HATU / T3P HATU HATU (Reagent) T3P T3P (Reagent) Ghosez Ghosez's Reagent Amide Target Amide ActiveEster->Amide Amine Attack (Fast) SideProduct Side Product (N-Acyl Urea) ActiveEster->SideProduct Slow Amine (Rearrangement) AcidChloride->Amide Amine Attack (Very Fast)

Figure 1: Activation pathways. Note that Ghosez's reagent bypasses the carboxylate anion, proceeding directly to the acid chloride, which is advantageous for extremely hindered substrates.

Part 4: Detailed Experimental Protocols

Protocol A: The "Discovery Standard" (HATU Activation)

Best for: Small scale (mg to g), library synthesis, and valuable amines.

Materials:

  • 3-Fluoro-1-methylcyclobutane-1-carboxylic acid (1.0 equiv)[1]

  • HATU (1.2 equiv) [CAS: 148893-10-1][1][2]

  • DIEA (N,N-Diisopropylethylamine) (3.0 equiv)[1][2]

  • Solvent: DMF (anhydrous) or DMAc.[1] Note: DCM is often too non-polar for HATU solubility.

Step-by-Step:

  • Dissolution: In a dry vial, dissolve the carboxylic acid (1.0 equiv) in DMF (0.2 M concentration).

  • Base Addition: Add DIEA (3.0 equiv). Stir for 2 minutes.

  • Activation: Add HATU (1.2 equiv) in one portion. The solution typically turns yellow.[1]

    • Critical Checkpoint: Allow to stir for 15-30 minutes at Room Temperature (RT). Due to the C1-methyl steric hindrance, formation of the OAt-active ester is slower than with non-hindered acids.[1] Do not rush this step.

  • Coupling: Add the amine (1.1 – 1.2 equiv).

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.[1]

    • Tip: If conversion is <50% after 4 hours, heat to 50°C. The quaternary center is thermally stable, but watch for epimerization if the C3-Fluoro stereochemistry is relative to C1.[1]

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (x2), Water (x2), and Brine (x1). Dry over Na₂SO₄.[1]

Protocol B: The "Steric Sledgehammer" (Ghosez’s Reagent)

Best for: Extremely unreactive amines (anilines, electron-deficient amines) or when HATU fails.[1][2]

Materials:

  • 3-Fluoro-1-methylcyclobutane-1-carboxylic acid (1.0 equiv)[1]

  • Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) (1.2 – 1.5 equiv) [CAS: 26189-59-3][1]

  • Solvent: DCM (anhydrous)[1]

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Activation: Dissolve the carboxylic acid in DCM (0.3 M). Add Ghosez’s Reagent dropwise at 0°C.[1]

  • Formation: Allow to warm to RT and stir for 1–2 hours.

    • Mechanism:[1][2][3][4] This converts the acid directly to the Acid Chloride under neutral conditions, avoiding the harsh HCl gas evolution of oxalyl chloride.

  • Coupling: Cool the mixture back to 0°C. Add a solution of the Amine (1.1 equiv) and Pyridine (or TEA) (2.0 equiv) in DCM.

  • Completion: Stir at RT for 2 hours. This reaction is usually very fast due to the high electrophilicity of the acid chloride.

Protocol C: The "Process Friendly" (T3P)

Best for: Scale-up (>10g), ease of purification.[1]

Materials:

  • 3-Fluoro-1-methylcyclobutane-1-carboxylic acid (1.0 equiv)[1]

  • T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

  • Base: Pyridine or N-Methylmorpholine (NMM) (3.0 – 4.0 equiv)[1]

  • Solvent: EtOAc or 2-MeTHF.[1]

Step-by-Step:

  • Combine: Charge the reactor with Acid, Amine (1.1 equiv), and Base (4.0 equiv) in EtOAc.

  • Activation: Add T3P solution dropwise at 0°C to control exotherm.

  • Reaction: Warm to RT (or 50°C if hindered). Stir for 12–24 hours.[1]

    • Note: T3P kinetics are slower than HATU, but the driving force is the formation of the stable water-soluble triphosphate byproduct.[1]

  • Workup: The beauty of T3P is the workup. Wash the organic layer with water, then 10% citric acid, then NaHCO₃. The phosphorus by-products wash away quantitatively.[1]

Part 5: Analytical Data & Troubleshooting

Stereochemical Integrity (Cis/Trans Isomers) The 3-Fluoro-1-methylcyclobutane system exists as cis and trans diastereomers (relative to the carboxylate and fluoride).[1][2]

  • Risk: Activation via Acid Chloride (Protocol B) carries a higher risk of epimerization via ketene intermediates if excess strong base is used.

  • Mitigation: Use Pyridine (weaker base) instead of TEA/DIEA when using Ghosez's reagent. Keep temperatures <0°C during base addition.

Table 1: Reagent Performance Comparison

ParameterProtocol A (HATU)Protocol B (Ghosez)Protocol C (T3P)
Conversion (2h) High (>90%)Very High (>95%)Moderate (60%)
Steric Tolerance ExcellentSuperiorGood
Epimerization Risk LowModerateVery Low
Purification Chromatography RequiredFiltration/WashExtraction Only
Atom Economy Poor (High MW waste)ModerateGood

Part 6: References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][2][5] Organic Process Research & Development, 20(2), 140–177. Link

  • Ghosez, L., Haveaux, B., & Viehe, H. G. (1969).

    
    -Chloroenamines: Reactive Intermediates for Synthesis. Angewandte Chemie International Edition, 8(6), 454–455. Link
    
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[2] Link

  • Patterson, A. W., et al. (2011). Optimization of T3P for the synthesis of hindered amides. Tetrahedron Letters, 52(20), 2533-2536.[1][2] Link

  • Mykhailiuk, P. K. (2014).[2] Generation of C1-Quaternary Fluorinated Cyclobutanes. Chemistry - A European Journal, 20(17), 4942-4947.[1][2] Link

Sources

Application Notes and Protocols: The 3-Fluoro-1-methylcyclobutane Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Alicyclic Scaffolds in Drug Discovery

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1] The unique electronic nature of fluorine can profoundly influence pKa, lipophilicity, and metabolic stability, often leading to enhanced potency, selectivity, and bioavailability.[1] Concurrently, small, rigid aliphatic rings, such as cyclobutanes, are increasingly utilized to confer conformational rigidity and provide novel three-dimensional exit vectors for structure-based drug design. The puckered conformation of the cyclobutane ring can orient substituents in well-defined spatial arrangements, which can be advantageous for optimizing interactions with biological targets.

This document provides a detailed guide to the medicinal chemistry applications of the 3-fluoro-1-methylcyclobutane scaffold, a building block that synergistically combines the benefits of fluorination and a constrained alicyclic core. We will explore its synthesis, key properties, and strategic application in drug design through representative protocols and a detailed case study.

Physicochemical and Pharmacokinetic Rationale for Employing the 3-Fluoro-1-methylcyclobutane Scaffold

The strategic introduction of a 3-fluoro-1-methylcyclobutane moiety into a lead compound can address several common challenges in drug development:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. Introducing a fluorine atom can block potential sites of metabolism, thereby increasing the half-life of a drug.

  • Lipophilicity and Permeability: Fluorine substitution can have a nuanced effect on lipophilicity (LogP). While highly fluorinated motifs can significantly increase lipophilicity, a single fluorine atom can subtly modulate this property to optimize cell permeability and solubility. The methyl group on the cyclobutane ring also contributes to the overall lipophilic character.

  • Conformational Control: The rigid cyclobutane ring restricts the conformational freedom of a molecule. This can pre-organize the pharmacophoric elements into a bioactive conformation, leading to an entropic advantage in binding to the target protein and thus increasing potency.

  • pKa Modulation: The electron-withdrawing nature of the fluorine atom can lower the pKa of nearby basic functional groups, such as amines. This can be strategically employed to reduce off-target effects, for example, by minimizing interactions with the hERG channel, or to optimize the ionization state for improved cell penetration.

  • Novel Chemical Space: The 3-fluoro-1-methylcyclobutane scaffold provides a unique three-dimensional shape that can access previously unexplored regions of a target's binding pocket, potentially leading to novel intellectual property.

Synthesis of Key 3-Fluoro-1-methylcyclobutane Building Blocks

The successful integration of the 3-fluoro-1-methylcyclobutane scaffold into a drug discovery program relies on the availability of versatile and readily synthesizable building blocks. Here, we provide detailed protocols for the preparation of two key intermediates: trans-3-fluoro-1-methylcyclobutane-1-carboxylic acid and trans-3-fluoro-1-methylcyclobutanamine. These protocols are based on established synthetic methodologies for related fluorinated cyclobutanes.

Protocol 1: Synthesis of trans-3-Fluoro-1-methylcyclobutane-1-carboxylic Acid

This protocol outlines a potential multi-step synthesis starting from a commercially available cyclobutane derivative.

Workflow Diagram:

G A Methyl 1-methylcyclobutane-1-carboxylate B Methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate A->B Hydroxylation C Methyl 3-fluoro-1-methylcyclobutane-1-carboxylate B->C Deoxyfluorination D trans-3-Fluoro-1-methylcyclobutane-1-carboxylic acid C->D Hydrolysis G A trans-3-Fluoro-1-methylcyclobutane-1-carboxylic acid B tert-Butyl (trans-3-fluoro-1-methylcyclobutyl)carbamate A->B Curtius Rearrangement C trans-3-Fluoro-1-methylcyclobutanamine B->C Boc Deprotection G BCR B-cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation NFkB NF-κB PLCg2->NFkB Activation Cell_Proliferation Cell Proliferation and Survival NFkB->Cell_Proliferation Compound2 Compound 2 (Hypothetical Inhibitor) Compound2->BTK Inhibition

Sources

esterification methods for 3-Fluoro-1-methylcyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Esterification of 3-Fluoro-1-methylcyclobutane-1-carboxylic Acid

Introduction & Strategic Analysis

3-Fluoro-1-methylcyclobutane-1-carboxylic acid represents a unique challenge in medicinal chemistry synthesis. It combines the conformational rigidity of the cyclobutane ring with the metabolic stability conferred by fluorination. However, this scaffold presents a "perfect storm" of steric hindrance that often causes standard esterification methods (e.g., Fischer esterification) to fail or proceed with glacial kinetics.

Structural Bottlenecks:

  • Quaternary Center Sterics: The carboxylic acid is attached to C1, which is also substituted with a methyl group. This quaternary center creates significant steric bulk, shielding the carbonyl carbon from nucleophilic attack.

  • Ring Strain & Pucker: The cyclobutane ring exists in a puckered conformation. Substituents at C1 and C3 (the fluorine) experience transannular interactions that can further impede the trajectory of incoming nucleophiles.

  • Fluorine Lability: While the C-F bond is generally robust, the combination of ring strain and strong basic conditions (often used to force reactions) raises the risk of HF elimination, leading to cyclobutenes.

The Solution: To successfully esterify this substrate, we must employ methods that either activate the carbonyl to a highly reactive species (Method A) or bypass the carbonyl attack entirely via alkylation (Method B).

Method A: The Acid Chloride Activation Route (Primary Protocol)

Best For: Scale-up (>10g), Methyl/Ethyl esters, Acid-stable substrates. Mechanism: Conversion to the acid chloride using Oxalyl Chloride forms a highly electrophilic species that overcomes the steric barrier at C1.

Experimental Workflow

AcidChlorideRoute Start Starting Material 3-Fluoro-1-methylcyclobutane-1-COOH Activation Activation (COCl)2 (1.2 eq), DMF (cat.) DCM, 0°C to RT, 2h Start->Activation N2 Atmosphere Intermediate Intermediate Acid Chloride Species Activation->Intermediate -CO, -CO2, -HCl Quench Esterification Add ROH (Excess) + Et3N (1.5 eq) 0°C, 1h Intermediate->Quench Nucleophilic Acyl Subst. Workup Workup Wash: NaHCO3, Brine Dry: Na2SO4 Quench->Workup Product Final Product Ester Workup->Product

Figure 1: Acid Chloride activation pathway utilizing Oxalyl Chloride/DMF.

Detailed Protocol
  • Setup: Charge a dry round-bottom flask with 3-Fluoro-1-methylcyclobutane-1-carboxylic acid (1.0 equiv) and anhydrous Dichloromethane (DCM, 10 mL/g).

  • Catalyst: Add DMF (0.05 equiv). Crucial Step: DMF acts as a catalyst by forming the Vilsmeier-Haack reagent intermediate, which is essential for smooth reaction at lower temperatures.

  • Activation: Cool to 0°C under Nitrogen. Dropwise add Oxalyl Chloride (1.2 equiv).

    • Note: Gas evolution (CO, CO2) will be vigorous. Do not seal the system.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • QC Check: Aliquot 50 µL into MeOH. Check TLC/LCMS. Complete conversion to the methyl ester indicates the acid chloride formed successfully.

  • Esterification: Cool the mixture back to 0°C. Add the desired Alcohol (3.0 equiv or solvent volume) followed by Triethylamine (1.5 equiv) to scavenge HCl.

  • Workup: Dilute with DCM, wash with sat. NaHCO3 (2x) and Brine (1x). Dry over Na2SO4 and concentrate.

Why this works: The acid chloride is so reactive that the steric penalty of the methyl group at C1 is energetically compensated, allowing the alcohol to attack.

Method B: Carboxylate Alkylation (The "Bypass" Strategy)

Best For: Complex alcohols, Small scale (<1g), High-value substrates. Mechanism: This method treats the carboxylic acid as a nucleophile (SN2), attacking an alkyl halide. This completely avoids the steric hindrance at the carbonyl carbon.

Experimental Workflow

AlkylationRoute Start Acid Substrate Deprotonation Deprotonation Cs2CO3 (1.5 eq) DMF, RT, 30 min Start->Deprotonation Carboxylate Formation Alkylation Alkylation Add R-X (1.2 eq) RT to 40°C Deprotonation->Alkylation SN2 Attack Product Ester Product Alkylation->Product

Figure 2: Carboxylate alkylation workflow using Cesium Carbonate.

Detailed Protocol
  • Solvation: Dissolve 3-Fluoro-1-methylcyclobutane-1-carboxylic acid (1.0 equiv) in anhydrous DMF (5 mL/g).

  • Base: Add Cesium Carbonate (Cs2CO3, 1.5 equiv). Stir at RT for 30 mins to ensure carboxylate formation.

    • Why Cs2CO3? The "Cesium Effect" improves solubility in organic solvents and increases the nucleophilicity of the carboxylate oxygen.

  • Alkylation: Add the Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) (1.2 equiv).

  • Reaction: Stir at RT. If sluggish (due to the halide's nature), heat mildly to 40-50°C.

    • Warning: Do not exceed 60°C to prevent HF elimination from the cyclobutane ring.

  • Workup: Pour into water/ice. Extract with EtOAc.[1] Wash organic layer extensively with water (to remove DMF) and LiCl solution.

Comparative Data & Troubleshooting

FeatureMethod A: Acid ChlorideMethod B: AlkylationMethod C: Fischer (Not Rec.)
Steric Tolerance HighVery High (Bypasses sterics)Low
Reaction Rate Fast (< 3h)Medium (4-12h)Very Slow (Days)
Scale Suitability > 100g< 10g> 100g
Risk Factor Moisture sensitivityHF Elimination (if overheated)Equilibrium limitation
Yield (Typical) 85-95%80-90%< 50%

Critical QC Checkpoints:

  • 19F NMR: Monitor the fluorine signal.

    • Starting Material: ~ -180 to -200 ppm (multiplet).

    • Elimination Byproduct: If you see a shift to ~ -110 to -130 ppm (vinylic fluorine), you have eliminated HF to form the cyclobutene. Discard batch and lower temperature.

  • Isomers: The starting material often exists as a mixture of cis and trans isomers (relative to Methyl/Fluoro). These methods generally preserve the isomeric ratio. Separation is best performed after esterification using silica chromatography, as the esters often have greater Rf differentiation than the free acids.

References

  • General Synthesis of Fluorinated Cyclobutanes

    • Title: Synthesis of 3-fluorocyclobutane-1-carboxylic acid.[2][3]

    • Source: Grygorenko, O. O. et al. Journal of Organic Chemistry, 2008.
    • Context: Establishes the stability of the 3-fluoro-cyclobutane scaffold.
  • Steric Hindrance in Esterification

    • Title: Esterification of hindered carboxylic acids using oxalyl chloride.
    • Source:Organic Syntheses, Coll.[4] Vol. 8, p.444 (1993).

    • Context: Foundational text on using acid chlorides to overcome qu
  • Cesium Carbonate Alkylation Method

    • Title: Cesium carbonate promoted esterification of carboxylic acids with alkyl halides.
    • Source:Tetrahedron Letters, Vol 42, Issue 4, 2001.
    • Context: Describes the "Cesium Effect" for efficient alkyl
  • Safety of Fluorinated Cyclobutanes

    • Title: 2- and 3-Fluorocyclobutane Building Blocks for Organic and Medicinal Chemistry.
    • Source:Chem. Eur. J., 2020.
    • Context: Detailed analysis of pKa and elimin

Sources

Troubleshooting & Optimization

separation of cis and trans isomers of 3-Fluoro-1-methylcyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: 3F-MCB-ISO-001 Subject: Separation & Identification of 3-Fluoro-1-methylcyclobutane-1-carboxylic acid Isomers Status: Open Agent: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering difficulty in separating the cis and trans isomers of 3-Fluoro-1-methylcyclobutane-1-carboxylic acid . This scaffold is a critical bioisostere in medicinal chemistry, often used to modulate metabolic stability. The separation is challenging due to the small steric radius of fluorine (1.47 Å) mimicking hydrogen (1.20 Å) and the puckered conformation of the cyclobutane ring, which minimizes differences in polarity.

This guide provides a self-validating workflow for Identification (NMR) , Analytical Method Development , and Preparative Purification .

Module 1: Identification (The "Is it Separated?" Phase)

Before attempting separation, you must definitively assign the isomers. Relying solely on retention time is risky due to column-dependent elution orders.

Diagnostic Logic: Nuclear Overhauser Effect (NOESY)

The relative stereochemistry is defined by the spatial relationship between the Fluorine (C3) and the Methyl group (C1) .

  • Cis-Isomer: The Fluorine and Methyl groups are on the same side of the ring.

  • Trans-Isomer: The Fluorine and Methyl groups are on opposite sides.

Critical Mechanism: The cyclobutane ring is not planar; it exists in a "puckered" or "butterfly" conformation to relieve torsional strain. This puckering can bring cis substituents closer (stronger NOE) or further apart depending on the conformer population.

NMR Protocol

Solvent:


 or 

(DMSO often separates carboxylic acid proton signals better).
ExperimentTarget ObservationDiagnostic Criteria
1D ¹H NMR Methyl Singlet (

ppm)
The methyl groups in cis and trans will have distinct chemical shifts (

ppm) due to the anisotropy of the C-F bond.
19F NMR Geminal Coupling (

)
Look for the multiplet pattern of the fluorine. The cis isomer often exhibits a distinct shift due to the "through-space" electronic compression from the syn-carboxylic acid or methyl.
1D NOE / 2D NOESY Definitive Assignment Irradiate Methyl Singlet:Strong NOE to Methine proton (

) = Trans (Me and H are cis).• Weak/No NOE to Methine proton (

) = Cis (Me and F are cis, so Me and H are trans).

Tech Note: In 1,3-disubstituted cyclobutanes, the cis isomer (Z) typically elutes later on standard C18 columns due to a larger dipole moment, but this rule inverts on fluorinated stationary phases.

Module 2: Chromatographic Separation Strategy

Standard C18 columns often fail to resolve these isomers because the hydrophobicity difference is negligible. You must exploit shape selectivity and fluorine-fluorine interactions .

Method A: Analytical Screening (HPLC/UHPLC)

Recommended Column Chemistry: Pentafluorophenyl (PFP) or Phenyl-Hexyl.

  • Why? The electron-deficient aromatic ring in PFP phases interacts strongly with the dipole of the C-F bond. The rigid cis vs. trans geometry alters this interaction significantly.

Protocol:

  • Column: Kinetex® F5 or Phenyl-Hexyl (2.6 µm, 100 x 4.6 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Suppress COOH ionization).

  • Mobile Phase B: Methanol (MeOH provides better selectivity for F-compounds than ACN).

  • Gradient: 5% B to 60% B over 10 minutes.

  • Temperature: 35°C (Lower temperature maximizes steric selectivity).

Method B: Preparative Scale-Up (SFC)

Supercritical Fluid Chromatography (SFC) is the gold standard for geometric isomers of rigid rings.

ParameterCondition
Stationary Phase 2-Ethylpyridine (2-EP) or Silica (bare)
Co-Solvent 10-20% Methanol (Isocratic)
Back Pressure 120 bar
Column Temp 40°C
Detection UV 210 nm (COOH absorbance)

Module 3: Troubleshooting & FAQs

Q1: My peaks are tailing severely. How do I fix this?

Cause: The carboxylic acid moiety is partially ionizing, causing mixed-mode interactions. Solution:

  • Lower pH: Ensure mobile phase has 0.1% TFA or Formic Acid (

    
    ).
    
  • Increase Ionic Strength: Add 10-20 mM Ammonium Formate if using MS-compatible buffers.

Q2: I still see overlapping peaks on C18 and PFP. What next?

Cause: The "Acid" functionality is dominating the retention, masking the subtle F/Me isomerism. Solution: Derivatization Strategy.

  • Convert the acid to the Methyl Ester (TMS-Diazomethane or

    
    ).
    
  • Separate the esters (Neutral molecules often resolve better on Silica or C18).

  • Hydrolyze the separated esters (LiOH/THF/Water) back to the acid.

Q3: How do I verify the purity of the fractions without running NMR every time?

Solution: Use 19F NMR as a quick spot-check. The cis and trans fluorines will have distinct chemical shifts (often separated by >1 ppm). Integrate the fluorine peaks to get the exact diastereomeric ratio (dr).

Visual Workflow: Decision Matrix

The following diagram outlines the logical flow for selecting the correct separation method based on your scale and current results.

SeparationLogic Start Start: Isomeric Mixture (3-F-1-Me-Cyclobutane-COOH) ScaleCheck Check Scale Start->ScaleCheck SmallScale < 100 mg ScaleCheck->SmallScale LargeScale > 100 mg ScaleCheck->LargeScale Screening Screen: PFP / Phenyl-Hexyl (MeOH/Water + 0.1% FA) SmallScale->Screening Derivatize Derivatize to Methyl Ester LargeScale->Derivatize If SFC Unavailable SFC SFC Separation (2-EP or Silica Column) LargeScale->SFC Preferred (Green) ResolutionCheck Resolution > 1.5? Screening->ResolutionCheck DirectPrep Direct Prep-HPLC (Acidic Mobile Phase) ResolutionCheck->DirectPrep Yes ResolutionCheck->Derivatize No SepEster Separate Esters (Flash/HPLC on Silica) Derivatize->SepEster Hydrolysis Hydrolysis (LiOH) Recover Acid SepEster->Hydrolysis

Figure 1: Decision Matrix for the purification of fluorinated cyclobutane isomers. Blue nodes indicate decision points; Green nodes indicate successful separation pathways.

References

  • Pereira, L. et al. (2008). "HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column." LCGC International. Link

  • Grygorenko, O. O. et al. (2020).[1] "Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes." ChemRxiv. Link

  • ChemScene. (n.d.). "Product Datasheet: trans-3-Fluoro-3-methylcyclobutane-1-carboxylic acid (CAS 1455037-43-0)."[2] Link

  • ResearchGate Discussion. (2024). "Separation of cis and trans isomers of isoquinolinone and related rigid rings." Link

Sources

Technical Support Center: Purification of 3-Fluoro-1-methylcyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the purification of 3-Fluoro-1-methylcyclobutane-1-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable fluorinated building block. The unique physicochemical properties imparted by the fluorine atom and the cyclobutane ring necessitate specific purification strategies. This guide provides in-depth, field-proven insights in a question-and-answer format to address common challenges and streamline your workflow.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the purification of 3-Fluoro-1-methylcyclobutane-1-carboxylic acid.

Q1: What are the most effective primary purification methods for crude 3-Fluoro-1-methylcyclobutane-1-carboxylic acid?

The most effective initial purification strategy typically involves an acid-base extraction. This classical chemical technique leverages the acidic nature of the carboxylic acid group to separate it from non-acidic impurities, such as unreacted starting materials or neutral byproducts.[1] The crude material is dissolved in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and washed with a basic aqueous solution (e.g., sodium bicarbonate, sodium carbonate). The target compound is deprotonated and moves into the aqueous phase as its carboxylate salt. The layers are separated, and the aqueous layer is then re-acidified (e.g., with 1M HCl) to precipitate or allow for the extraction of the purified carboxylic acid.[1] This method is highly effective for removing neutral and basic impurities.

Q2: What are the likely impurities I might encounter during synthesis and purification?

Impurities are highly dependent on the synthetic route. However, based on common syntheses of similar cyclobutane structures, potential impurities can be categorized as follows:

Impurity Type Potential Origin Rationale
Starting Materials Incomplete reactionUnreacted precursors from steps like cyclization or fluorination.
Solvent Residues Work-up and extractionResidual ethyl acetate, hexanes, dichloromethane, etc.[2]
Isomeric Impurities Non-stereoselective reactionsFormation of cis/trans isomers if not controlled during synthesis.
Elimination Byproducts Base or heat exposureLoss of HF to form an unsaturated cyclobutene derivative.[3]
Decarboxylated Impurity Thermal stressLoss of CO2, particularly if the compound is heated excessively, for example, during distillation attempts.[4][5]

Q3: How does the fluorine atom influence the choice of purification technique?

The presence of the fluorine atom has several key effects:

  • Increased Acidity: Fluorine is a highly electronegative atom, and its presence increases the acidity of the carboxylic acid (lowers the pKa) compared to its non-fluorinated analog.[6][7] This can be advantageous for acid-base extractions, as it ensures complete deprotonation even with milder bases.

  • Polarity and Solubility: The C-F bond introduces polarity, which can alter the compound's solubility profile. This property is exploited in "fluorous chemistry," where highly fluorinated compounds show preferential solubility in fluorous solvents, aiding separation.[8]

  • Chromatographic Behavior: The polarity affects retention in both normal-phase and reversed-phase chromatography. In reversed-phase liquid chromatography (RP-LC), it can lead to unique interactions with the stationary phase that help separate it from non-fluorinated impurities.[9][10]

Q4: Is 3-Fluoro-1-methylcyclobutane-1-carboxylic acid stable under typical purification conditions?

While generally stable, the compound's stability can be compromised under certain conditions. The cyclobutane ring is strained, and the presence of a fluorine atom can make it susceptible to elimination reactions (loss of HF) under strong basic conditions or high temperatures to form an alkene.[3] Attempting purification by vacuum distillation should be approached with caution, as thermal decomposition or decarboxylation can occur.[1] It is advisable to keep temperatures as low as possible during all purification and solvent removal steps.

Part 2: Troubleshooting Guide

This guide provides solutions to specific experimental problems in a "Problem → Probable Cause → Solution" format.

Problem 1: Low purity (<90%) after initial acid-base extraction work-up.

  • Probable Cause 1: Incomplete Extraction. The pH of the basic aqueous solution was not high enough to fully deprotonate the carboxylic acid, or the pH of the acidic solution was not low enough to fully protonate the carboxylate salt.

  • Solution 1:

    • During the base wash, ensure the pH of the aqueous layer is ≥ 10. Use a pH meter or pH paper to verify.

    • When re-acidifying the aqueous layer, ensure the pH is ≤ 2 to force the equilibrium towards the neutral carboxylic acid.

    • Perform multiple extractions (e.g., 3x with smaller volumes) rather than a single extraction with a large volume to improve efficiency.

  • Probable Cause 2: Presence of Acidic Impurities. The crude mixture contains other acidic compounds that co-extract with the product.

  • Solution 2: The next step should be an orthogonal purification method. Preparative High-Performance Liquid Chromatography (Prep HPLC) is the method of choice to separate compounds with similar acidic properties.[10][11]

Problem 2: Poor separation or broad peaks during Reversed-Phase HPLC purification.

  • Probable Cause 1: Analyte Ionization. The carboxylic acid is partially ionized on the column, leading to interaction with residual silanols on the stationary phase and causing peak tailing or inconsistent retention times.

  • Solution 1: Acidify the mobile phase. Add 0.1% formic acid (FA) or 0.1% trifluoroacetic acid (TFA) to both the aqueous (A) and organic (B) mobile phases. This suppresses the ionization of the carboxyl group, ensuring it is in a single protonated state, which results in sharper, more symmetrical peaks.[9][10]

  • Probable Cause 2: Improper Solvent System. The chosen organic modifier (acetonitrile or methanol) does not provide adequate selectivity to resolve the target compound from its impurities.

  • Solution 2: Perform a solvent screening at the analytical scale. Test both acetonitrile and methanol as the organic modifier. These solvents offer different selectivities and can significantly impact peak resolution.[10]

  • Probable Cause 3: Column Overload. Injecting too much sample onto the column exceeds its loading capacity, leading to broad, fronting peaks.

  • Solution 3: Determine the column's maximum sample load by performing a loading study with increasing injection volumes on an analytical column first, then scale the method to the preparative instrument.[10]

Problem 3: The final product is a persistent oil and fails to crystallize.

  • Probable Cause 1: Residual Solvent. Small amounts of residual solvent can act as an "impurity" and inhibit crystallization.

  • Solution 1: Ensure the product is thoroughly dried under high vacuum, possibly with gentle warming (e.g., 30-40°C) if the compound is thermally stable at that temperature.

  • Probable Cause 2: Presence of Impurities. Even small amounts of structurally similar impurities can disrupt the crystal lattice formation. A purity of >98% is often required for successful crystallization.

  • Solution 2: Subject the oil to a final high-resolution purification step, such as preparative HPLC or Supercritical Fluid Chromatography (SFC).[12] SFC is particularly well-suited for purifying complex, sensitive molecules.[12]

  • Probable Cause 3: Intrinsic Properties. The compound may have a low melting point or exist as a stable amorphous solid or oil at room temperature. A product appearing as an oil is not necessarily impure.

  • Solution 3: Confirm purity using high-resolution analytical techniques (e.g., LC-MS, qNMR). If pure, the oil can be used directly in subsequent steps. If a solid is required, explore forming a salt (e.g., with dicyclohexylamine) which may be more crystalline.

Part 3: Detailed Experimental Protocols & Visualizations

This section provides step-by-step methodologies and visual workflows for key purification processes.

Purification Decision Workflow

The following diagram outlines a logical workflow for purifying 3-Fluoro-1-methylcyclobutane-1-carboxylic acid from a crude reaction mixture.

G cluster_0 Initial Purification cluster_1 Analysis & Decision cluster_2 Final Purification Crude Crude Product Extraction Acid-Base Extraction Crude->Extraction Analysis Purity Analysis (HPLC, NMR) Extraction->Analysis Prep_HPLC Preparative HPLC Analysis->Prep_HPLC Purity < 98% Final_Product High-Purity Product (>98%) Analysis->Final_Product Purity ≥ 98% Prep_HPLC->Final_Product

Caption: General purification workflow for 3-Fluoro-1-methylcyclobutane-1-carboxylic acid.

Protocol 1: Acid-Base Extraction for Initial Cleanup

This protocol describes the removal of neutral and basic impurities from the crude product.

  • Dissolution: Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate, 10 mL per 1 g of crude).

  • Base Wash: Transfer the solution to a separatory funnel. Add an equal volume of a saturated sodium bicarbonate (NaHCO₃) solution and shake vigorously.

    • Causality: The basic solution deprotonates the carboxylic acid, forming the water-soluble sodium carboxylate salt, which partitions into the aqueous layer. Neutral impurities remain in the organic layer.[1]

  • Layer Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask.

  • Re-extraction: Repeat the base wash on the organic layer two more times to ensure complete extraction of the acid. Combine all aqueous extracts.

  • Back Wash: Wash the combined aqueous layers with a small portion of the organic solvent (e.g., ethyl acetate) to remove any trapped neutral impurities. Discard this organic wash.

  • Acidification: Cool the aqueous layer in an ice bath. Slowly add 1M HCl with stirring until the pH of the solution is ~2. The product may precipitate as a solid or an oil.

    • Self-Validation: Check the pH with a pH meter or pH paper to confirm complete protonation.

  • Product Extraction: Extract the acidified aqueous layer three times with a fresh organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the purified product.[2]

Protocol 2: Preparative Reversed-Phase HPLC

This protocol is for high-purity isolation when acid-base extraction is insufficient.

  • Analytical Method Development:

    • Objective: Develop a robust analytical method that will be scaled up. The primary goal is to achieve baseline separation between the product and key impurities.[10]

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid (FA).

    • Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH) + 0.1% FA.

    • Gradient: Start with a broad gradient (e.g., 5-95% B over 15 minutes) to determine the approximate elution time. Then, optimize the gradient around the elution point of the target compound for maximum resolution.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm (as carboxylic acids often lack strong chromophores).[13]

  • Method Scaling:

    • Objective: Scale the analytical method to a preparative column, maintaining separation while maximizing throughput.

    • Scaling Calculation: Use geometric scaling equations to adjust the flow rate and injection volume based on the column dimensions.[10]

    • Flow Rate (Prep) = Flow Rate (Analytic) x [(ID (Prep)²) / (ID (Analytic)²)]

    • Injection Volume (Prep) = Injection Volume (Analytic) x [(ID (Prep)²) / (ID (Analytic)²)]

    • Trustworthiness: Always perform a test injection on the preparative scale before committing the bulk of the material.

  • Purification Run:

    • Dissolve the sample in a minimal amount of a solvent compatible with the mobile phase (e.g., DMSO or mobile phase itself). Ensure the sample is fully dissolved to avoid column plugging.[10]

    • Perform the injection(s).

    • Collect fractions based on the UV detector signal, using a time window to prevent accidental collection of other peaks.[10]

  • Post-Purification Work-up:

    • Analyze the collected fractions by analytical HPLC to confirm purity.

    • Combine the pure fractions.

    • Remove the organic solvent (ACN or MeOH) via rotary evaporation.

    • Perform a final liquid-liquid extraction or solid-phase extraction (SPE) to remove the formic acid and any remaining water, or use lyophilization if the product is not volatile.

Troubleshooting Logic for HPLC Separation

G Start Problem: Poor HPLC Separation Q1 Are peaks broad or tailing? Start->Q1 A1_Yes Add 0.1% FA or TFA to mobile phase to suppress ionization. Q1->A1_Yes Yes A1_No Proceed to next check. Q1->A1_No No Q2 Is resolution between peaks poor? A1_No->Q2 A2_Yes 1. Flatten the gradient. 2. Screen alternative solvent (e.g., switch ACN for MeOH). 3. Try a different stationary phase (e.g., Phenyl-Hexyl). Q2->A2_Yes Yes A2_No Separation is likely adequate. Q2->A2_No No

Caption: Decision tree for troubleshooting poor HPLC separation.

References
  • Benchchem. (n.d.). Application Notes and Protocols for the Separation of Carboxylic Acids by Liquid Chromatography. Retrieved from Benchchem website. 9

  • KD Pharma Group. (n.d.). Purification Technologies Small Molecules. Retrieved from Kdpharmagroup website. 12

  • Saito, K., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. 13

  • Axplora. (n.d.). Small molecules purification. Retrieved from Axplora website. 11

  • Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Retrieved from Agilent website. link

  • Sigma-Aldrich. (n.d.). 3-fluoro-1,3-dimethylcyclobutane-1-carboxylic acid. Retrieved from Sigma-Aldrich website. link

  • Mykhailiuk, P. K. (2020). 2‐ and 3‐Fluorocyclobutane Building Blocks for Organic and Medicinal Chemistry. ResearchGate. 6

  • Buck, R. C., et al. (2011). Perfluoroalkyl sulfonic and carboxylic acids: a critical review of physicochemical properties, levels and patterns in waters and wastewaters, and treatment methods. PubMed. 14

  • Niemczyk, M., et al. (2020). Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review. ResearchGate. 15

  • Dolbier, W. R., et al. (1991). A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid. ResearchGate. 3

  • Moody, C. A., & Field, J. A. (2007). Challenges in Perfluorocarboxylic Acid Measurements. ACS Publications. 16

  • ChemScene. (n.d.). trans-3-Fluoro-3-methylcyclobutane-1-carboxylic acid. Retrieved from ChemScene website. 17

  • Mykhailiuk, P. K. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. PMC. 7

  • Wikipedia. (n.d.). Organofluorine chemistry. Retrieved from Wikipedia website. 8

  • Bio, M. M., et al. (2020). Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid. ACS Publications. 18

  • Oliaei, F., et al. (2013). Sub-ppm determination of perfluorinated carboxylic acids in solution by UV–vis high-performance liquid chromatography through solid phase extraction. Taylor & Francis Online. 19

  • Le, C., et al. (2012). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. PMC. 4

  • US Patent US8492583B2. (2013). Process for purification of aromatic carboxylic acids. Google Patents. 20

  • Zhang, C., & Ni, C. (2021). Deoxyfluorination of Carboxylic Acids with CpFluor: Access to Acyl Fluorides and Amides. ACS Publications. 21

  • Organic Syntheses. (n.d.). Synthesis of Trifluoromethyl Ketones from Carboxylic Acids. Retrieved from Organic Syntheses website. 2

  • Organic Syntheses. (n.d.). Cyclobutanecarboxylic Acid. Retrieved from Organic Syntheses website. 22

  • AChemBlock. (n.d.). 3-Methylcyclobutane-1-carboxylic acid 97%. Retrieved from AChemBlock website. 23

  • Silver, J. (2013). How can I purify carboxylic acid?. ResearchGate. 1

  • ChemDad. (n.d.). 3-methylcyclobutane-1-carboxylic acid. Retrieved from ChemDad website. 24

  • Twochem. (2018). 3,3-difluoro-1-methylcyclobutane-1-carboxylic acid. Retrieved from Twochem website. link

  • CN Patent CN101555205B. (2010). Preparing method of 3-oxo-1-cyclobutane-carboxylic acid. Google Patents. 25

  • Houston, D. (2024). Green Chemistry Blog. RSC Blogs. 26

  • Patrick, T. B., et al. (1986). Replacement of the carboxylic acid function with fluorine. ResearchGate. 5

Sources

improving yield in the synthesis of 3-Fluoro-1-methylcyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-Fluoro-1-methylcyclobutane-1-carboxylic acid

Current Status: Online Support Lead: Dr. A. Vance, Senior Application Scientist Subject: Yield Optimization & Troubleshooting for Fluorinated Cyclobutane Scaffolds

Executive Summary: The Challenge of the Strained Ring

Synthesizing 3-Fluoro-1-methylcyclobutane-1-carboxylic acid presents a classic conflict in organic chemistry: placing a nucleophilic fluorine on a strained secondary carbon (C3) while maintaining a quaternary center at C1.

The primary yield-killing mechanism in this synthesis is elimination (dehydration) to form the cyclobutene byproduct. This occurs because the secondary carbocation—or the transition state developing partial positive charge—is stabilized by ring strain relief in the planar alkene form. Furthermore, the steric bulk of the C1-methyl group locks the ring pucker, often hindering the trajectory required for a clean SN2 backside attack.

This guide moves beyond standard textbook protocols to address the specific "pain points" of this scaffold.

Module 1: Diagnostic & Decision Matrix

Before altering your protocol, identify the specific failure mode using this diagnostic workflow.

DiagnosticTree Start Identify Major Failure Mode Issue1 Major Product is Alkene (Elimination) Start->Issue1 Issue2 No Reaction / Low Conversion Start->Issue2 Issue3 Complex Mixture / Black Tar (Decomposition) Start->Issue3 Issue4 Wrong Diastereomer (Cis/Trans ratio) Start->Issue4 Sol1 Switch Reagent: Use XtalFluor-E + Et3N·3HF Issue1->Sol1 Suppress Basicity Sol2 Check Promoter Stoichiometry (Need 1.5 eq DBU or HF source) Issue2->Sol2 Activate Reagent Sol3 Temp Control: Run at -78°C to RT Switch solvent to DCM/Ether Issue3->Sol3 Prevent Runaway Sol4 Inversion Rule: Start with opposite Hydroxy isomer (SN2 Mechanism) Issue4->Sol4 Strategic Planning

Figure 1: Troubleshooting decision tree for fluorination of cyclobutane scaffolds.

Module 2: Critical Reagent Selection (The "Black Tar" Fix)

User Question: "I am using DAST (Diethylaminosulfur trifluoride) in DCM at room temperature. The reaction turns black, and I get 40% yield of the elimination product (cyclobutene). How do I stop this?"

Technical Response: The "black tar" and high elimination rates are characteristic of DAST when applied to hindered or strained secondary alcohols. DAST releases HF in a way that is often uncontrolled, and its thermal instability leads to radical decomposition pathways.

The Solution: Switch to XtalFluor-E® For cyclobutanols, we strongly recommend switching to XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate) used in conjunction with Et3N·3HF .

Why this works:

  • Stability: XtalFluor-E is a crystalline salt, not a liquid.[1] It does not spontaneously disproportionate like DAST.

  • Controlled Acidity: XtalFluor-E requires an exogenous fluoride source (promoter) to react. By using Et3N·3HF instead of DBU, you maintain an acidic environment that suppresses the E2 elimination pathway while providing the fluoride source for the SN2 attack.

  • Selectivity: Literature precedents on cyclobutanols show a 20–30% yield improvement when switching from DAST to XtalFluor-E due to reduced elimination [1].

Comparative Reagent Table
ReagentStabilityElimination RiskRecommended For
DAST Low (Explosive >90°C)High Primary alcohols only
Deoxo-Fluor ModerateHigh Robust secondary alcohols
XtalFluor-E High (Crystalline)Low Strained rings (Cyclobutanes)
PyFluor HighLowestLate-stage functionalization

Module 3: Optimized Protocol (XtalFluor-E Method)

User Question: "Do you have a specific protocol for the 3-hydroxy-1-methylcyclobutane precursor? Standard procedures aren't working."

Technical Response: Yes. The key is the order of addition and temperature control to prevent the "carbocation leak" that leads to ring contraction or elimination.

Target Substrate: Methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate (Protect the acid as an ester first!).

Step-by-Step Protocol:

  • Preparation: Flame-dry a round-bottom flask under Nitrogen/Argon.

  • Solvent: Use anhydrous Dichloromethane (DCM) . Note: THF can sometimes inhibit the reaction due to coordination.

  • Reagent Loading:

    • Add XtalFluor-E (1.2 equiv) to the flask.

    • Add Et3N·3HF (1.5 equiv). Crucial: Do not use DBU if elimination is your main problem; DBU is a strong base and promotes elimination.

    • Cool the mixture to -78°C .

  • Substrate Addition:

    • Dissolve your alcohol (1.0 equiv) in minimal DCM.

    • Add dropwise to the cold reaction mixture.

  • Reaction:

    • Stir at -78°C for 1 hour.

    • Allow to warm slowly to Room Temperature (RT) over 4 hours. Do not rush this ramp.

  • Quench:

    • Quench with 5% aqueous NaHCO3 . Caution: Gas evolution.

    • Extract with DCM, dry over MgSO4.

Yield Expectation: This protocol typically boosts yields from ~30% (DAST) to ~65-75% (XtalFluor-E) for cyclobutane scaffolds [2].

Module 4: Stereochemistry & Mechanism

User Question: "I need the cis-isomer (Fluorine cis to the Methyl group). Which alcohol isomer should I start with?"

Technical Response: You must rely on the SN2 inversion rule , but with a caveat for cyclobutanes.

  • The Rule: Deoxyfluorination proceeds via an activated intermediate (alkoxysulfonium salt). The fluoride ion attacks from the backside, inverting the stereocenter at C3.

    • Start with Trans-Alcohol (OH trans to Me)

      
       Get Cis-Fluoride  (F cis to Me).
      
    • Start with Cis-Alcohol (OH cis to Me)

      
       Get Trans-Fluoride  (F trans to Me).
      
  • The Caveat (Retention): In highly strained rings, if the leaving group cannot achieve a proper anti-periplanar geometry for backside attack, the reaction may proceed via an "ion-pair" mechanism (SN1-like), leading to retention of configuration or racemization.

    • Mitigation: The XtalFluor-E protocol (Module 3) favors SN2. If you observe retention, your reaction temperature is likely too high, allowing the carbocation to form.

Mechanism Substrate Start: Trans-Alcohol (OH trans to Me) Intermediate Activated Species (Alkoxysulfonium) Substrate->Intermediate XtalFluor-E PathSN2 Path A: SN2 Attack (Inversion) Intermediate->PathSN2 F- (from Et3N·3HF) PathE2 Path B: Elimination (Base Induced) Intermediate->PathE2 Base / Heat ProductCis Product: Cis-Fluoride (Target) PathSN2->ProductCis SideProduct Side Product: Cyclobutene PathE2->SideProduct

Figure 2: Mechanistic pathways. Path A is desired; Path B is the competitor.

Module 5: Purification of Isomers

User Question: "I have a 4:1 mixture of isomers. How do I separate them?"

Technical Response: Separating the fluorinated acids is difficult due to hydrogen bonding. Separate at the ester stage .

  • Flash Chromatography: The cis and trans methyl esters of 3-fluoro-1-methylcyclobutane usually have distinct Rf values on silica gel using Hexane/Ethyl Acetate gradients (typically 10:1 to 5:1). The fluorine atom changes the dipole moment significantly depending on its orientation relative to the ester.

  • Hydrolysis & Crystallization: If column separation is partial:

    • Hydrolyze the mixture to the free acids (LiOH, THF/H2O).

    • The trans-acid (often higher melting point) may crystallize out from pentane/ether mixtures, leaving the cis-acid in the mother liquor (or vice versa depending on exact packing).

  • Check Commercial Standards: Compare your NMR with commercial standards (CAS 1455037-43-0 for trans, 1455037-45-2 for cis) to confirm identity [3].

References

  • L'Heureux, A., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling.Journal of Organic Chemistry , 75(10), 3401–3411.

  • Couturier, M., et al. (2011). XtalFluor-E and XtalFluor-M: Convenient, Crystalline Deoxofluorination Reagents.[1][2]Organic Letters , 13(10), 2564–2567.

  • ChemScene. (n.d.). Product Data: trans-3-Fluoro-3-methylcyclobutane-1-carboxylic acid.[3] (Used for physical property verification).[4]

  • Grygorenko, O. O., et al. (2009). Cyclobutane-derived conformationally restricted analogues of glutamic acid.Tetrahedron, 65(6), 1132-1138. (Provides context on cyclobutane amino acid synthesis and stereocontrol).

Disclaimer: This guide is for research purposes only. Fluorinating agents are hazardous.[5] Always review the MSDS and perform a risk assessment before handling HF sources or pressurized reagents.

Sources

Technical Support Hub: Stereocontrolled Synthesis of Fluorinated Cyclobutanes

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Resolving Diastereoselectivity & Regiocontrol Issues Operator: Senior Application Scientist

System Overview: The Fluorine-Strain Conflict

Synthesizing fluorinated cyclobutanes is a battle against two opposing forces: ring strain (~26 kcal/mol) and the electronic repulsion of the fluorine atoms. Unlike standard cyclobutanes, fluorinated variants exhibit unique "puckering" preferences due to the gauche effect and dipole minimization.

Most stereochemical failures in this domain stem from one of two root causes:

  • Diradical Lifetime: In [2+2] photocycloadditions, the intermediate 1,4-diradical lives long enough for bond rotation, scrambling the stereochemistry.

  • Dipole-Dipole Repulsion: In thermal closures, fluorine substituents force the ring into high-energy conformations that favor trans products, often fighting against the desired cis (endo) targets.

Diagnostic Workflow: Route Selection

Before troubleshooting a failed reaction, verify you are using the correct synthetic engine for your target scaffold.

RouteSelection Start Target Scaffold F_Type Fluorine Source? Start->F_Type Photo [2+2] Photocycloaddition F_Type->Photo F-Alkene + Enone Deoxo Deoxofluorination (SF4/DAST) F_Type->Deoxo Cyclobutane Acid Precursor Flow Flow Photochemistry Photo->Flow Scale > 1g or Low Conversion Outcome1 High Stereocontrol (Requires Chiral Template) Photo->Outcome1 Outcome2 Building Block Approach (Thermodynamic Control) Deoxo->Outcome2

Figure 1: Decision matrix for selecting the synthesis route based on substrate availability and scale.

Protocol: Visible-Light Induced [2+2] Photocycloaddition

Target: Trifluoromethylated Cyclobutanes (High Diastereoselectivity) Reference Standard: Mykhailiuk Protocol (J. Org.[1] Chem. 2023) [1]

This protocol addresses the common issue of poor exo/endo selectivity by utilizing a Thioxanthone (TX) catalyst which acts as both a photosensitizer and a hydrogen atom transfer (HAT) agent.

Reagents & Setup
  • Substrate A: Quinolinone/Coumarin (The Chromophore)

  • Substrate B: 1-bromo-1-trifluoromethylethene (The Fluorinated Partner)[2][3][4]

  • Catalyst: Thioxanthone (TX) (10 mol%)

  • Additive: TTMSS (Tristrimethylsilylsilane) & Water[2][5]

  • Light Source: 400–420 nm LEDs (Blue/Violet)

Step-by-Step Execution
  • Charge: In a Pyrex tube, dissolve Substrate A (0.2 mmol) and TX (0.02 mmol) in Acetone/DMSO (4:1).

  • Degas: Sparge with Argon for 15 minutes. Critical: Oxygen quenches the triplet state, killing the reaction.

  • Addition: Add Substrate B (3.0 equiv) via syringe.

  • Irradiation: Irradiate at RT for 24–48 hours.

    • Checkpoint: Monitor consumption of Substrate A by TLC. If stalled, add fresh TX.

  • Hydrodebromination (One-Pot): Add TTMSS (3.0 equiv) and H2O (10 equiv). Continue irradiation for 12 hours.

    • Why? The initial product is a brominated cyclobutane. The TX/TTMSS system radically reduces the bromine, locking the stereochemistry.

Troubleshooting Center

Issue 1: Low Diastereoselectivity (dr < 3:1)

Symptom: You observe a mixture of cis and trans isomers (or endo/exo) in the crude NMR.

Potential CauseTechnical ExplanationCorrective Action
Diradical Rotation The intermediate 1,4-diradical has a long lifetime, allowing bond rotation before the second bond forms.Lower Temperature: Run the reaction at -20°C or -40°C. This slows bond rotation (

) more than it slows ring closure (

).
Triplet Energy Mismatch If the sensitizer energy is too high, it may excite the product, causing photo-epimerization (re-opening the ring).Switch Sensitizer: Change from Thioxanthone (

kcal/mol) to a lower energy sensitizer like Ru(bpy)3 if the substrate allows.
Solvent Polarity Fluorinated intermediates have distinct dipoles. Non-polar solvents may fail to stabilize the "folded" transition state required for endo selectivity.Increase Polarity: Switch from DCM to Acetonitrile or Acetone. Polar solvents can stabilize the zwitterionic character of the exciplex.
Issue 2: Regioisomer Scrambling (Head-to-Head vs. Head-to-Tail)

Symptom: You isolated the cyclobutane, but the substituents are on the wrong carbons.

  • Mechanism: Regioselectivity is dictated by the polarity of the exciplex (Charge Transfer).

  • The Fix:

    • Analyze Electronics: Fluorine is electron-withdrawing (EWG). If your alkene partner is also EWG, you get poor selectivity.

    • Mismatch Strategy: Pair the fluorinated alkene (EWG) with an electron-rich alkene (Donor). This maximizes the charge-transfer interaction, favoring the Head-to-Head orientation (typically).

    • Lewis Acid Template: Add

      
       or a Boron catalyst. The Lewis Acid binds to the carbonyl/heteroatom, amplifying the electronic bias and forcing a specific alignment [2].
      
Issue 3: "The Roof Effect" – NMR Ambiguity

Symptom: 1H NMR shows unintelligible multiplets; 19F NMR shows complex splitting. You cannot assign cis vs trans.

  • The Reality: In fluorinated cyclobutanes,

    
     (vicinal) and 
    
    
    
    (geminal) couplings are massive (up to 50 Hz).
  • The Solution:

    • 19F-1H HOESY: Do not rely on 1D NMR. Run a Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment. If the F signal shows a cross-peak to the proton on the same face, you have the cis isomer.

    • Decoupling: Run a

      
       spectrum (Fluorine-decoupled Proton NMR). This collapses the multiplets, revealing the underlying H-H coupling constants (
      
      
      
      in cyclobutanes).

Mechanistic Visualization: The Stereoselectivity Bottleneck

Understanding where stereochemistry is lost is vital. In the [2+2] pathway, the Second Bond Formation is the critical step.

Mechanism Excitation Excitation (hv) Exciplex Exciplex Formation (Charge Transfer) Excitation->Exciplex Diradical 1,4-Diradical Intermediate Exciplex->Diradical Rotation Bond Rotation (Loss of Stereochemistry) Diradical->Rotation Slow Closure Closure Ring Closure (k_cyc) Diradical->Closure Fast Closure Rotation->Diradical Equilibration Product_Cis Cis-Cyclobutane (Kinetic Product) Closure->Product_Cis Product_Trans Trans-Cyclobutane (Thermodynamic Product) Closure->Product_Trans

Figure 2: The competition between ring closure (


) and bond rotation determines the final diastereomeric ratio (dr). Fluorine substituents often slow down 

due to steric/electronic repulsion, increasing the risk of rotation.

FAQs

Q: Can I use thermal [2+2] instead of photochemical? A: Generally, no. Thermal [2+2] is symmetry-forbidden (Suprafacial-Suprafacial) unless you use ketenes or allenes. For fluorinated alkenes, thermal cycloaddition requires extreme temperatures that degrade the reagents, unless you are reacting with a highly strained partner like benzyne.

Q: Why does my CF3 group end up trans to the bulky group? A: This is thermodynamic control. The


 group is effectively as large as an isopropyl group (conceptually). If the reaction allows for equilibration (via the diradical), the system will settle into the trans configuration to minimize steric clash and dipole repulsion.

Q: Is Flow Chemistry actually better for this? A: Yes. In batch, light penetration (Beer-Lambert law) is poor, leading to long reaction times and side reactions. Flow reactors offer a high surface-area-to-volume ratio, ensuring uniform irradiation. This speeds up the reaction, reducing the time available for the product to degrade or epimerize [3].

References

  • Visible Light-Induced Diastereoselective Construction of Trifluoromethylated Cyclobutane Scaffolds. J. Org. Chem. 2023, 88, 4, 2521–2534. [Link][2]

  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes. Molecules 2013, 18(12), 15541-15572. [Link]

  • Synthetic Methods for Four-Membered Carbocycles Bearing Emerging Fluorinated Motifs. Chem. Asian J. 2020, 15, 4235. [Link]

Sources

Technical Support Center: Stability of 3-Fluoro-1-methylcyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 3-Fluoro-1-methylcyclobutane-1-carboxylic acid (CAS No. not publicly available, structure searchable by name). This molecule is a valuable building block in medicinal chemistry and drug discovery, prized for the unique conformational constraints and electronic properties imparted by its fluorinated cyclobutane scaffold.[1]

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth technical information, troubleshooting advice, and validated protocols to address common questions and challenges related to the stability of this compound, particularly under basic conditions frequently encountered in synthetic organic chemistry.

Core Stability Profile & FAQs

This section addresses the fundamental chemical behavior of 3-Fluoro-1-methylcyclobutane-1-carboxylic acid in the presence of bases.

Q1: What is the primary and expected reaction of this compound with any base?

A1: The most immediate reaction is a standard acid-base neutralization. The carboxylic acid proton (pKa ~4-5) is acidic and will be readily deprotonated by bases such as sodium hydroxide, potassium carbonate, or triethylamine to form the corresponding carboxylate salt. This is a fast and generally non-degradative process.

Q2: What are the primary stability concerns and potential degradation pathways under basic conditions?

A2: Beyond simple deprotonation, the primary stability concern is elimination of hydrogen fluoride (HF) to form an unsaturated cyclobutene byproduct. The C-F bond itself is strong, but the fluorine's high electronegativity acidifies the β-hydrogens (hydrogens on the carbons adjacent to the C-F bond), making them susceptible to abstraction by a base.[2] This is particularly relevant when using strong bases or elevated temperatures. Ring-opening of the cyclobutane is a less common but possible degradation pathway under harsh conditions.[3][4]

Q3: How stable is the cyclobutane ring itself to basic conditions?

A3: The cyclobutane ring possesses inherent ring strain (~26 kcal/mol), which can make it more susceptible to ring-opening reactions than larger cycloalkanes.[5] However, for this specific molecule, base-mediated ring-opening is not a primary concern under typical synthetic conditions (e.g., amide couplings, esterifications at or below room temperature). It would likely require high temperatures and/or specialized reagents that promote C-C bond cleavage.[6]

Troubleshooting Guide: Common Experimental Issues

This section provides a problem-and-solution framework for issues encountered during reactions.

Issue 1: My reaction mixture shows unexpected byproducts by LC-MS or NMR after treatment with a base.

  • Possible Cause: Elimination of Hydrogen Fluoride (HF)

    • Explanation: Strong bases can abstract a proton from either C2 or C4 of the cyclobutane ring, leading to a concerted (E2) or stepwise (E1cB) elimination of the fluoride ion.[7] This results in the formation of one or more isomeric methylcyclobutene carboxylic acids. The E1cB mechanism may be favored due to the acidity of the beta-hydrogen and the poor leaving group nature of fluoride.[2]

    • Recommended Actions:

      • Characterize Byproducts: Obtain mass spectra and NMR data of the impurities. The expected byproducts would have a molecular weight of 112.13 g/mol (C6H8O2), corresponding to the loss of HF (20.01 g/mol ).

      • Modify Reaction Conditions: Switch to a milder or more sterically hindered base (see Table 1). Run the reaction at a lower temperature (e.g., start at 0 °C or -20 °C).[8] Minimize reaction time by closely monitoring for the consumption of starting material.

  • Possible Cause: Product Instability During Workup

    • Explanation: The desired product of your reaction might be stable under the reaction conditions but sensitive to the aqueous base (e.g., NaHCO₃, K₂CO₃) used during the workup.[9]

    • Recommended Actions:

      • Test Stability: Before your next attempt, take a small, pure sample of your desired product (if available) or a sample of the crude reaction mixture before workup. Expose it to your planned workup conditions in a separate vial and monitor by TLC or LC-MS to see if degradation occurs.[9]

      • Use a Milder Quench: If instability is confirmed, consider quenching the reaction with a weaker acid (e.g., saturated NH₄Cl solution) or minimizing contact time with the basic aqueous phase.

Issue 2: My yield is consistently low when using this building block in a base-mediated coupling reaction (e.g., amide bond formation).

  • Possible Cause: Competitive Degradation of Starting Material

    • Explanation: The conditions required for your coupling reaction (e.g., strong base, elevated temperature) may be simultaneously causing the slow degradation of your starting material via the elimination pathway described above.

    • Recommended Actions:

      • Optimize Base and Temperature: This is the most critical factor. The choice of base can dramatically influence the outcome between the desired reaction and undesired elimination. Refer to Table 1 for guidance. A strong, non-nucleophilic, sterically hindered base is often a good starting point for difficult reactions, while a weak inorganic base is preferable for simpler transformations.

      • Order of Addition: In many coupling reactions, it is beneficial to form the carboxylate salt first. Pre-mix the 3-Fluoro-1-methylcyclobutane-1-carboxylic acid with a mild base (like triethylamine or DIPEA) at a low temperature before adding the coupling reagents and the nucleophile. This prevents exposure of the acid chloride or other activated species to excess strong base.

      • Run a Control Experiment: Set up a small-scale reaction containing only the 3-Fluoro-1-methylcyclobutane-1-carboxylic acid, your chosen base, and solvent. Stir under the planned reaction conditions (time and temperature) and monitor for the appearance of elimination byproducts. This will isolate the stability issue from the coupling reaction itself.

Table 1: Guide to Base Selection
Base TypeExamplesUse Case & RationaleElimination Risk
Strong, Hindered LDA, LHMDS, t-BuOKFor deprotonating weakly acidic C-H bonds. Not recommended for simple acid-base chemistry with this molecule.Very High
Strong, Non-Nucleophilic DBU, DBNUseful for promoting reactions that require a strong, non-interfering base. Use with caution and at low temperatures.High
Weak Amine Bases Triethylamine (TEA), DIPEAStandard for amide couplings and other reactions. Generally safe, but can cause slow elimination at high temperatures.Moderate
Weak Inorganic Bases K₂CO₃, Cs₂CO₃, NaHCO₃Good for reactions like alkylations or when a solid-phase base is preferred. Generally safer regarding elimination.Low to Moderate
Strong Aqueous Bases NaOH, KOH, LiOHPrimarily used for saponification or simple salt formation at low temperatures.[10] Prolonged heating will cause elimination.High (with heat)

Experimental Protocols & Workflows

Protocol 1: Recommended Procedure for a Standard Amide Coupling

This protocol minimizes the risk of base-induced degradation.

  • Preparation: Add 3-Fluoro-1-methylcyclobutane-1-carboxylic acid (1.0 eq) to an oven-dried flask under an inert atmosphere (N₂ or Ar).

  • Dissolution: Add an appropriate anhydrous solvent (e.g., DCM, DMF). Cool the mixture to 0 °C in an ice bath.

  • Activation: Add your chosen coupling reagent (e.g., HBTU, 1.1 eq).

  • Base Addition: Add a non-nucleophilic amine base such as Diisopropylethylamine (DIPEA, 2.5 eq) dropwise, keeping the internal temperature below 5 °C. Stir for 15-20 minutes to allow for the formation of the activated ester.

  • Nucleophile Addition: Add the desired amine (1.1 eq) as a solution in the reaction solvent.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction with water or saturated NH₄Cl solution. Extract the product with an organic solvent. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated NaHCO₃ solution, and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Workflow for Troubleshooting Byproduct Formation

The following diagram outlines a logical workflow for identifying the source of instability.

TroubleshootingWorkflow start Unexpected Byproduct Observed check_mass Analyze Byproduct by MS (Mass Loss of 20 Da?) start->check_mass is_elimination Elimination is Likely Cause check_mass->is_elimination  Yes not_elimination Other Side Reaction check_mass->not_elimination  No action_plan Implement Stability-Preserving Measures is_elimination->action_plan opt_base 1. Switch to Milder Base (e.g., K2CO3, TEA) action_plan->opt_base opt_temp 2. Lower Reaction Temperature (Start at 0 °C or below) action_plan->opt_temp opt_time 3. Reduce Reaction Time (Monitor closely) action_plan->opt_time

Caption: Troubleshooting flowchart for byproduct identification.

Visualizing Degradation Pathways

The primary competition under basic conditions is between simple deprotonation (desired) and elimination (undesired).

DegradationPathways cluster_main Reaction Pathways start 3-Fluoro-1-methylcyclobutane- 1-carboxylic acid carboxylate Carboxylate Salt (Stable Anion) start->carboxylate Weak Base (e.g., TEA) Low Temp (DESIRED PATHWAY) elim_prod Elimination Product (Unsaturated Byproduct) start->elim_prod Strong Base (e.g., t-BuOK) High Temp (DEGRADATION PATHWAY)

Caption: Competing reaction pathways under basic conditions.

References

  • Ring-Opening Carbonyl-Olefin Metathesis of Cyclobutenes.
  • Technical Support Center: Overcoming Side Reactions in Fluorin
  • Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv.
  • Carbonylative Ring Expansion of Cyclic Carboxylic Acids. Journal of the American Chemical Society.
  • Elimination Reactions. Southern Illinois University Edwardsville (SIUE).
  • STRAIN-ENABLED PHOSPHINATION AND FLUORIN
  • CAS 3721-95-7: Cyclobutanecarboxylic acid. CymitQuimica.
  • Elimination Reactions. Southern Illinois University Edwardsville (SIUE).
  • How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry.
  • Elimin
  • Cyclobutene Ring Opening Reactions.
  • Hydrolysis of Esters. Chemistry LibreTexts.

Sources

Technical Support Center: Cyclobutane Carboxylic Acid Decarboxylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting the decarboxylation of cyclobutane carboxylic acids. This guide is designed for researchers, chemists, and drug development professionals who are navigating the nuances of this specific transformation. Here, we move beyond simple protocols to address the common challenges and mechanistic subtleties you may encounter in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My thermal decarboxylation of cyclobutane-1,1-dicarboxylic acid is not proceeding or is extremely slow. What are the primary factors to check?

This is a common issue that typically points to insufficient thermal energy or procedural missteps. Decarboxylation of gem-dicarboxylic acids like cyclobutane-1,1-dicarboxylic acid proceeds through a mechanism analogous to that of malonic acid, involving a cyclic six-membered transition state. This process requires significant thermal input to overcome the activation energy barrier.

Core Directive: Check Your Temperature & Setup

  • Insufficient Temperature: The most frequent cause of a failed reaction is a temperature that is too low. While some highly activated acids decarboxylate at lower temperatures, cyclobutane-1,1-dicarboxylic acids generally require heating to between 160-200°C to proceed efficiently.[1][2]

  • Inefficient Heat Transfer: Ensure uniform heating. An oil bath or a metal heating block is superior to a heating mantle for providing consistent temperature to the entire reaction flask.

  • Pressure: The reaction involves the evolution of CO₂ gas. Performing the reaction at a slightly reduced pressure or ensuring the system is not sealed can help drive the equilibrium forward according to Le Châtelier's principle. Often, the procedure is combined with distillation to remove the product as it forms, which also helps to drive the reaction to completion.[1][2]

Troubleshooting Workflow: No Reaction

G cluster_0 start No Reaction or Slow Conversion check_temp Is Bath Temperature Consistently 160-200°C? start->check_temp increase_temp ACTION: Increase temperature gradually. Monitor for CO₂ evolution. check_temp->increase_temp No check_setup Is Heat Transfer Uniform? (e.g., using an oil bath) check_temp->check_setup Yes increase_temp->check_setup improve_heating ACTION: Switch to an oil or sand bath. Ensure flask is properly immersed. check_setup->improve_heating No check_pressure Is CO₂ removal efficient? (Distillation setup) check_setup->check_pressure Yes improve_heating->check_pressure setup_distill ACTION: Set up for distillation to remove product as it forms. check_pressure->setup_distill No success Problem Resolved check_pressure->success Yes setup_distill->success

Caption: Troubleshooting workflow for failed thermal decarboxylation.

Q2: I am attempting to decarboxylate a monosubstituted cyclobutanecarboxylic acid without success. Why is this so much more difficult?

This is a critical distinction based on reaction mechanism. Unlike the 1,1-diacid, a simple cyclobutanecarboxylic acid lacks the internal β-carbonyl group necessary to facilitate the low-energy, six-membered cyclic transition state.[3][4]

Mechanistic Insight:

  • β-Keto Acid Analogy: The decarboxylation of cyclobutane-1,1-dicarboxylic acid works because one carboxyl group acts as an electron-withdrawing group in the β-position relative to the other, enabling a concerted mechanism where the C-C bond is broken, and a new C-H bond is formed via an enol intermediate.[3][5]

  • High-Energy Intermediates: For a simple mono-acid, thermal decarboxylation would require the formation of a highly unstable cyclobutyl carbanion, a process with a very high activation energy.[4] Therefore, simple heating is generally ineffective.

Solutions for Monocarboxylic Acids:

If your project requires the decarboxylation of a mono-acid, you must employ alternative, higher-energy methods:

  • Radical Decarboxylation (Barton Decarboxylation): This method converts the carboxylic acid into a thiohydroxamate ester, which can then be fragmented using a radical initiator to generate a cyclobutyl radical. This radical is then quenched to give the final product.

  • Photoredox Catalysis: Modern methods utilize visible light and a photocatalyst to generate a radical from the carboxylic acid under mild conditions.[6][7][8] This approach offers excellent functional group tolerance.

  • Hunsdiecker-type Reactions: These involve converting the acid to a silver salt, followed by treatment with a halogen (e.g., bromine) to induce a bromodecarboxylation.[1] The resulting cyclobutyl bromide can then be reduced if necessary.

Q3: My reaction is producing a complex mixture of byproducts. What are the likely side reactions and how can they be minimized?

Byproduct formation in cyclobutane systems often stems from the inherent ring strain of the four-membered ring. Under harsh thermal conditions, pathways for releasing this strain can become competitive with the desired decarboxylation.

Potential Side Reactions & Mitigation Strategies

Observation Probable Side Reaction Mechanistic Cause Recommended Action
Isomeric Products Ring Opening/Rearrangement At high temperatures, the cyclobutane ring can undergo thermal cleavage to form a diradical intermediate, which can then re-close or rearrange to form more stable products like cyclopentane derivatives or open-chain alkenes. This is documented for related strained systems.[9][10]Lower the reaction temperature and extend the reaction time. If possible, use a high-boiling, inert solvent to maintain a consistent, controlled temperature.
Polymeric Material Radical Polymerization If radical intermediates are formed (especially under oxidative conditions or with certain substrates), they can initiate polymerization with other molecules in the flask.Ensure the reaction is performed under an inert atmosphere (N₂ or Ar) to exclude oxygen, which can promote radical pathways. Use radical inhibitors if necessary.
Decomposition/Charring Thermal Decomposition Exceeding the thermal stability limit of your starting material or product will lead to nonspecific decomposition.Reduce the reaction temperature. Use vacuum distillation to lower the boiling point of the product, allowing its removal at a lower pot temperature.[2]

Validated Experimental Protocols

Protocol 1: Thermal Decarboxylation of 1,1-Cyclobutanedicarboxylic Acid

This protocol is adapted from a standard, verified procedure and serves as a reliable baseline for your experiments.[2][11]

Step-by-Step Methodology:

  • Setup: Place 1,1-cyclobutanedicarboxylic acid (1.0 eq) into a round-bottom flask equipped with a thermometer and a distillation head connected to a receiving flask. The receiving flask should be cooled in an ice bath.

  • Heating: Heat the flask in a sand or oil bath. Gradually increase the bath temperature to 160–170°C.

  • Reaction Monitoring: Vigorous evolution of carbon dioxide should be observed. Maintain this temperature until the gas evolution ceases.

  • Distillation: After CO₂ evolution stops, increase the bath temperature to 210–220°C. The product, cyclobutanecarboxylic acid, will distill over. Collect the fraction boiling at approximately 191–195°C.

  • Purification: The collected distillate is typically of high purity. If necessary, it can be redistilled for further purification.

Mechanism: Concerted Pericyclic Reaction

Caption: Mechanism of thermal decarboxylation via a cyclic transition state.

References

  • Zhou, X., Ko, H. M., & Dong, G. (2016). Synthesis of Bridged Cyclopentane Derivatives by Catalytic Decarbonylative Cycloaddition of Cyclobutanones and Olefins. Angewandte Chemie International Edition, 55(49), 15133-15137. [Link]

  • Zhou, X., Ko, H. M., & Dong, G. (2016). Bridged Cyclopentane Synthesis via Catalytic Decarbonylative Cycloaddition between Cyclobutanones and Olefins. Angewandte Chemie, 128(49), 15349-15353. [Link]

  • Stenstrøm, Y., & Sydnes, L. K. (n.d.). 7.A. Cyclobutanes: Synthesis. 5. By Transformation of Other Cyclobutanes. Houben-Weyl. [Link]

  • He, G., Zhang, S.-Y., Nack, W. A., Pearson, R., Rabb-Lynch, J., & Chen, G. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. Accounts of Chemical Research, 47(4), 1351–1367. [Link]

  • Cason, J., & Allen, C. F. H. (1943). 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. Organic Syntheses, 23, 16. [Link]

  • Georganics. (n.d.). Cyclobutanecarboxylic acid - general description. [Link]

  • Fandrick, D. R., et al. (2020). Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid. Organic Process Research & Development, 25(1), 115-121. [Link]

  • Poplata, S., Tröster, A., & Zou, Y.-Q. (2016). Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system. Chemical Science, 7(8), 5032-5037. [Link]

  • Shapiro, M. J., & G. A. G. (2018). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. Angewandte Chemie International Edition, 57(30), 9515-9519. [Link]

  • Bojanowski, J., & Albrecht, A. (2022). Carboxylic‐Acid‐Activated Olefins in Decarboxylative Reactions. Chemistry – A European Journal, 28(51). [Link]

  • Organic Chemistry Tutor. (2025, January 9). Decarboxylation of Carboxylic Acids. YouTube. [Link]

  • Organic Chemistry Tutor. (n.d.). Decarboxylation of Carboxylic Acids. [Link]

  • Ghosh, I., et al. (2025). Decarboxylative Functionalization of Carboxylic Acids with Easily Oxidizable, Unstable, and Difficult Substituents Under Visible. ChemCatChem. [Link]

  • Al-Huniti, M. H., & Kass, S. R. (2007). Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans. Arkivoc, 2008(2), 113-124. [Link]

  • Ashenhurst, J. (2022, May 20). Decarboxylation. Master Organic Chemistry. [Link]

  • Macmillan Group. (2022, November 22). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. Princeton University. [Link]

  • Yasutomi, Y., et al. (2015). Influence of Solvent, Electron Acceptors and Arenes on Photochemical Decarboxylation of Free Carboxylic Acids via Single Electron Transfer (SET). Molecules, 20(2), 2622-2631. [Link]

  • Wikipedia. (n.d.). Cyclobutanecarboxylic acid. [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. [Link]

  • Ghosh, I., & König, B. (2025). Decarboxylative photocatalytic transformations. Chemical Society Reviews. [Link]

  • Ghosh, P. G., & Ghosh, I. (2024). Photocatalytic decarboxylation of free carboxylic acids and their functionalization. Chemical Communications, 60(1), 25-41. [Link]

  • Ghosh, I., et al. (2016). Copper(II)‐photocatalyzed Decarboxylative Oxygenation of Carboxylic Acids. Chemistry – A European Journal, 22(34), 11954-11958. [Link]

  • Chemistry Learner. (n.d.). Decarboxylation Reaction: Definition, Mechanism & Applications. [Link]

  • Wikipedia. (n.d.). Decarboxylation. [Link]

Sources

Technical Support Center: Crystallization of 3-Fluoro-1-methylcyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystallization & Purification Protocols for 3-Fluoro-1-methylcyclobutane-1-carboxylic acid Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Process Chemists, Medicinal Chemists, and Drug Development Researchers Persona: Senior Application Scientist

Welcome to the Advanced Purification Helpdesk. I am Dr. Aris Thorne, Senior Application Scientist. Below is the technical dossier for handling 3-Fluoro-1-methylcyclobutane-1-carboxylic acid (CAS: 1455037-43-0 for trans, 1455037-45-2 for cis).

This compound presents a classic process chemistry challenge: Phase Ambiguity. Depending on the isomeric ratio (cis/trans) and purity, it often exists as a viscous oil or a low-melting solid, making direct crystallization difficult. This guide prioritizes Salt Formation as the primary crystallization strategy, a field-proven technique to turn "uncrystallizable" liquid acids into robust, crystalline solids.

Part 1: The Core Challenge (Executive Summary)

User Query: "I am trying to crystallize 3-Fluoro-1-methylcyclobutane-1-carboxylic acid from ethyl acetate, but I only get an oil. What is wrong?"

Scientist’s Diagnosis: You are likely working with the trans-isomer or a cis/trans mixture , both of which are liquids or oils at room temperature.

  • Trans-isomer (CAS 1455037-43-0): Liquid/Oil.

  • Cis-isomer (CAS 1455037-45-2): Low-melting solid (often oils out if impure).

The Solution: Do not attempt direct crystallization of the free acid unless you have >98% pure cis-isomer. Instead, use Derivatization Crystallization (Salt Formation). By reacting the liquid acid with a bulky amine (e.g., Dicyclohexylamine), you create a high-melting crystalline salt that is easy to purify and filter.

Part 2: Decision Matrix & Workflow

Before starting, determine your primary goal using the logic flow below.

PurificationStrategy Start Start: Crude Material CheckState Check Physical State (at 25°C) Start->CheckState IsLiquid Liquid / Oil CheckState->IsLiquid Trans-isomer or Mix IsSolid Solid / Waxy Solid CheckState->IsSolid Pure Cis-isomer Goal Define Goal IsLiquid->Goal IsSolid->Goal RouteA Route A: Salt Formation (DCHA Salt) Goal->RouteA Bulk Purification RouteB Route B: Direct Recrystallization (Solvent/Anti-solvent) Goal->RouteB Polishing (High Purity) RouteC Route C: Isomer Resolution (Chiral Amine Salt) Goal->RouteC Separate Cis/Trans Final Pure Free Acid (via Acidification) RouteA->Final RouteC->Final

Figure 1: Strategic decision tree for selecting the correct purification workflow based on physical state and objectives.

Part 3: Detailed Protocols
Protocol A: The "Universal" Method (DCHA Salt Formation)

Best for: Purifying liquid crude material, removing non-acidic impurities.

Mechanism: Dicyclohexylamine (DCHA) is a bulky, lipophilic base. It forms salts with carboxylic acids that are non-hygroscopic and have high lattice energy, forcing them to crystallize even when the free acid is an oil.

Reagents:

  • Crude 3-Fluoro-1-methylcyclobutane-1-carboxylic acid (1.0 eq)

  • Dicyclohexylamine (DCHA) (1.05 eq)

  • Solvent: Ethyl Acetate (EtOAc) / n-Heptane

Step-by-Step:

  • Dissolution: Dissolve crude acid (e.g., 10 g) in EtOAc (5 volumes, 50 mL) at room temperature.

  • Amine Addition: Add DCHA (1.05 eq) dropwise over 10 minutes. Note: The reaction is exothermic; mild cooling may be required.

  • Nucleation: Stir at room temperature for 1 hour. A thick white precipitate (the salt) should form.

    • Troubleshooting: If no solid forms, seed with a crystal from a previous batch or scratch the glass wall.

  • Anti-Solvent Addition: Slowly add n-Heptane (5 volumes, 50 mL) over 20 minutes to maximize yield.

  • Aging: Cool the slurry to 0–5°C and stir for 2 hours.

  • Filtration: Filter the white solid. Wash the cake with cold 1:1 EtOAc/Heptane.

  • Recovery of Free Acid: Suspend the salt in EtOAc and treat with 1M HCl (aq) until the aqueous layer is pH 1. Separate the organic layer, dry over MgSO₄, and concentrate to obtain the purified liquid acid.

Protocol B: Direct Crystallization (Cis-Isomer Only)

Best for: Final polishing of solid cis-isomer (>95% purity).

Solvent System: n-Heptane / Toluene (9:1) or pure n-Hexane. Method:

  • Dissolve the solid in minimum Toluene at 40°C.

  • Add n-Heptane dropwise until slight turbidity persists.

  • Heat to clear the solution, then let it cool slowly to RT, then to -20°C.

  • Warning: If it oils out, reheat and add more Toluene (good solvent) before cooling again.

Part 4: Technical FAQs & Troubleshooting
Q1: I need to separate the cis and trans isomers. Can crystallization do this?

A: Yes, but not directly. You must use Diastereomeric Salt Resolution . The cis and trans isomers have different 3D shapes. By reacting the mixture with a chiral amine (e.g., (R)-(+)-α-Methylbenzylamine ), you create two diastereomeric salts with significantly different solubilities.

  • Experiment: Screen (R)-α-Methylbenzylamine in Isopropyl Alcohol (IPA). Usually, one isomer's salt will crystallize out preferentially. Filter the crystals (enriched isomer) and keep the mother liquor (opposite isomer). Repeat recrystallization to upgrade chiral purity (ee/de).

Q2: My DCHA salt formed a "gummy" solid that won't filter. Why?

A: This is called "oiling out" and usually happens if the solvent is too hot or too non-polar too quickly.

  • Fix: Re-heat the mixture until the gum dissolves. Add a small amount of a polar solvent (e.g., 5% Methanol or Ethanol) to the EtOAc. This increases the solubility of the oil phase, allowing the crystal lattice to form more slowly upon cooling.

Q3: Is the fluorine atom stable during these conditions?

A: Yes. The C-F bond on the cyclobutane ring is robust under standard acid/base crystallization conditions. However, avoid strong Lewis acids (like AlCl₃) or extremely high temperatures (>150°C) which could trigger HF elimination.

Part 5: Data Summary
ParameterTrans-IsomerCis-IsomerDCHA Salt (Derivative)
CAS Number 1455037-43-01455037-45-2N/A (In-situ)
Physical State Liquid / OilLow-melting SolidCrystalline Solid
Melting Point < 20°C~40-50°C (Est.)> 120°C (Typical for DCHA salts)
Best Purification Salt FormationCold CrystallizationRecrystallization (EtOH/EtOAc)
Solubility High in organicsHigh in organicsLow in Heptane/Water
References
  • Chemical Abstracts Service (CAS). (2024). CAS Registry Detail for 1455037-43-0 (trans-isomer) and 1455037-45-2 (cis-isomer).[1]

  • Grygorenko, O. O., et al. (2020). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation. (Discusses purification of fluorinated cyclobutane acids via SF4 and crystallization). Journal of Organic Chemistry.

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists.
  • Enamine Ltd. (2024). Building Block Catalog: Fluorinated Cyclobutanes. (Confirmation of physical states for commercially available analogs).

Sources

Technical Support Center: Overcoming Solubility Issues of Fluorinated Cyclobutane Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated cyclobutane intermediates. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the unique solubility challenges posed by these compounds.

The strategic incorporation of fluorine into cyclobutane scaffolds can significantly enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2][3] However, these desirable properties often come at the cost of poor solubility in both aqueous and common organic solvents, creating significant hurdles during synthesis, purification, and formulation. This guide offers practical, evidence-based solutions to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: Why are my fluorinated cyclobutane intermediates poorly soluble in common organic solvents like dichloromethane (DCM) and ethyl acetate?

A1: The high electronegativity of fluorine atoms can lead to strong intramolecular and intermolecular interactions, as well as a phenomenon known as "fluorophilicity."[4] Highly fluorinated compounds often exhibit limited solubility in standard organic solvents because they prefer to interact with other fluorinated molecules. This can be thought of as a "like dissolves like" principle, where the fluorinated portion of the molecule creates a "fluorous" domain that is immiscible with many hydrocarbon-based organic solvents.[5][6]

Q2: I'm observing precipitation of my fluorinated cyclobutane intermediate during my reaction work-up. What can I do?

A2: This is a common issue. Here are a few strategies to consider:

  • Solvent Screening: Don't rely solely on standard work-up solvents. A broader solvent screen is crucial. Consider more polar aprotic solvents like acetonitrile, acetone, or THF, or even fluorinated solvents if the downstream process allows.

  • Temperature Modification: Some fluorinated compounds exhibit increased solubility at elevated temperatures.[5][6] You could gently warm your solvent during the extraction or filtration steps. However, be mindful of the thermal stability of your intermediate.

  • Co-solvent Systems: Employing a mixture of solvents can often overcome solubility issues where a single solvent fails.[7] For example, a mixture of a standard organic solvent with a more polar or a fluorinated co-solvent might be effective.

Q3: Can the stereochemistry of the fluorine substituents on the cyclobutane ring affect solubility?

A3: Absolutely. The spatial arrangement of fluorine atoms and other substituents on the cyclobutane ring plays a critical role in the molecule's overall polarity, crystal packing, and solvation properties.[8][9] For instance, cis- and trans-isomers of the same fluorinated cyclobutane derivative can exhibit significantly different solubilities due to differences in their dipole moments and how they pack in a crystal lattice.[8][9][10]

Troubleshooting Guides

Guide 1: Enhancing Solubility During Organic Synthesis and Work-up

Issue: Your fluorinated cyclobutane intermediate is crashing out of solution during the reaction or aqueous work-up.

Causality: This is often due to a mismatch between the polarity of your intermediate and the solvent system. As a reaction proceeds, the polarity of the product may be substantially different from the starting materials.

Troubleshooting Workflow:

Caption: Decision workflow for troubleshooting precipitation during synthesis.

Step-by-Step Protocol:

  • Initial Assessment: Observe at what stage the precipitation occurs (during the reaction, upon cooling, or during aqueous wash).

  • Solvent Modification:

    • Increase Polarity: If your reaction solvent is non-polar (e.g., toluene), try adding a co-solvent like THF or acetonitrile to increase the overall polarity.

    • Decrease Polarity: Conversely, if you are using a moderately polar solvent and observing precipitation upon adding a non-polar anti-solvent (like heptane for crystallization), you may need to use a solvent system that is a better match for your compound's polarity.

  • Temperature Control: Carefully warming the mixture can sometimes redissolve the precipitate. Proceed with caution to avoid decomposition.

  • Fluorous Biphase Systems: For highly fluorinated intermediates, a fluorous biphase system can be an elegant solution.[5][6] The reaction is run in a fluorous solvent (e.g., perfluorohexane) and a standard organic solvent (e.g., toluene). Upon heating, the two phases become miscible, allowing the reaction to proceed. Upon cooling, the phases separate, with the fluorous product preferentially partitioning into the fluorous layer.[5][11]

Guide 2: Overcoming Solubility Challenges in Purification

Issue: Your fluorinated cyclobutane intermediate is poorly soluble in common chromatography solvents, leading to streaking on TLC plates and poor separation on silica gel columns.

Causality: The strong interactions of the fluorinated compound with the stationary phase, or its poor solubility in the mobile phase, can lead to these issues.

Troubleshooting Strategies:

StrategyDescriptionRationale
Mobile Phase Modification Add a small percentage of a more polar or a fluorinated solvent to your mobile phase.This can disrupt the strong interactions between your compound and the silica gel, and improve its solubility in the mobile phase.
Alternative Stationary Phases Consider using alumina or reverse-phase (C18) silica gel.Alumina has different surface properties than silica. Reverse-phase chromatography is ideal for compounds with low aqueous solubility.
Fluorous Solid-Phase Extraction (F-SPE) Utilize a fluorous-tagged silica gel.This technique is specifically designed for the separation of fluorinated compounds from non-fluorinated impurities.[4]
Guide 3: Enhancing Aqueous Solubility for Biological Assays and Formulation

Issue: Your final fluorinated cyclobutane compound has poor aqueous solubility, hindering its use in biological assays or as a drug candidate.

Causality: The hydrophobic and lipophilic nature of the fluorinated cyclobutane core often leads to poor water solubility.[1]

Formulation Strategies:

  • pH Adjustment: For compounds with ionizable groups (e.g., amines, carboxylic acids), adjusting the pH of the aqueous solution can significantly increase solubility.[7]

  • Co-solvents and Surfactants: The use of biocompatible co-solvents (e.g., DMSO, ethanol) or surfactants can help to solubilize hydrophobic compounds.[7][12]

  • Encapsulation Technologies:

    • Liposomes and Micelles: These lipid-based nanocarriers can encapsulate hydrophobic drugs, increasing their apparent aqueous solubility.[13]

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble molecules.

  • Amorphous Solid Dispersions: Creating an amorphous form of the drug, often dispersed in a polymer matrix, can enhance its dissolution rate and apparent solubility.[14]

Workflow for Aqueous Solubility Enhancement:

Caption: Decision tree for improving the aqueous solubility of fluorinated compounds.

References

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online.[Link]

  • A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Ascendia Pharma.[Link]

  • 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development.[Link]

  • Fluorous chemistry. Wikipedia.[Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. National Center for Biotechnology Information.[Link]

  • Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? Dow Development Laboratories.[Link]

  • Solving Poor Solubility to Unlock a Drug's Potential. Pharmaceutical Technology.[Link]

  • Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv.[Link]

  • Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes. PubMed.[Link]

  • Fluorine in drug discovery: Role, design and case studies. Oreate.[Link]

Sources

Technical Support Center: HPLC Method Development for 3-Fluoro-1-methylcyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Last Updated: February 15, 2026 Support Tier: Level 3 (Senior Application Scientist)

Molecule Profile & Analytical Challenges

Before troubleshooting, you must understand the physicochemical "personality" of your analyte. 3-Fluoro-1-methylcyclobutane-1-carboxylic acid (FMCCA) presents a "Perfect Storm" of chromatographic challenges:

PropertyValue (Est.)Chromatographic Implication
Chromophore None/Weak Critical: Lacks conjugated

-systems. UV detection is only possible at low wavelengths (<210 nm), making it susceptible to solvent noise.
pKa ~4.2 - 4.5 Critical: The fluorine atom (electron-withdrawing) slightly increases acidity compared to cyclobutanecarboxylic acid. At pH 7, it is fully ionized (anionic) and will not retain on C18.
LogP ~1.0 - 1.5 Moderate: It is relatively polar. Retention on standard C18 will be low unless pH is controlled.
Isomerism Cis/Trans High: The 1,3-substitution pattern creates geometric isomers (diastereomers). These will separate physically and may appear as split peaks.

Interactive Troubleshooting Guide (Q&A)

Category A: Detection Issues ("I can't see my peak")

Q: I am injecting 1 mg/mL but I see no signal or just noise at 254 nm. What is wrong? A: You are looking at the wrong wavelength. FMCCA has no benzene ring or conjugated double bonds. It is effectively invisible at 254 nm.

  • Immediate Fix: Lower your UV detector to 200 nm or 205 nm .

  • The Catch: At 200 nm, many common solvents (Acetone, Ethyl Acetate) and buffers (Formate, Acetate) absorb light, causing massive baseline drift.

  • Recommended Protocol: Switch to a "UV-Transparent" mobile phase. Use Phosphoric Acid or Phosphate Buffer instead of Formic/Acetic acid. Use HPLC-grade Acetonitrile (cutoff <190 nm) rather than Methanol (cutoff ~205 nm).

Q: My baseline at 200 nm is too noisy for quantitation. What is the alternative? A: If you need high sensitivity and robust quantitation, UV is the wrong tool for this molecule.

  • Gold Standard: Charged Aerosol Detection (CAD) or ELSD . These are "universal" detectors that respond to any non-volatile analyte regardless of chromophore.

  • Silver Standard: LC-MS (ESI-) . Operate in Negative Mode (ESI-). Monitor the [M-H]⁻ ion (approx. m/z 131). Note that FMCCA fragments poorly, so SIM mode on the parent ion is best.

Category B: Retention Issues ("It elutes in the void volume")

Q: My peak elutes at the solvent front (k' < 1) on my C18 column. Why? A: You are likely running at neutral pH. At pH > 5, the carboxylic acid is deprotonated (


). This charged species is too hydrophilic to interact with the hydrophobic C18 chains.
  • The Fix (Ion Suppression): Lower the mobile phase pH to below 3.0 (ideally pH 2.1 - 2.5). This forces the molecule into its neutral (

    
    ) state, significantly increasing retention on C18.
    
  • Column Selection: If retention is still poor at low pH, standard C18 is insufficient. Switch to a High-Aqueous Stable C18 (often labeled "AQ", "T3", or "Polar Embedded"). These phases prevent "phase collapse" in 100% aqueous conditions.

Q: Can I use HILIC instead? A: Yes, and it is often superior for this type of molecule.

  • Strategy: HILIC works best when the molecule is charged. Run at pH 5.0 - 6.0 (Ammonium Acetate buffer) on a Zwitterionic (ZIC-HILIC) or Amide column. The anionic FMCCA will retain strongly via electrostatic and hydrophilic interactions.

Category C: Peak Shape & Splitting ("My peak looks weird")

Q: I see two peaks close together. Is my column degrading? A: Likely not. You are separating the cis and trans isomers (diastereomers).[1]

  • Explanation: The Fluorine at position 3 can be on the same side (cis) or opposite side (trans) of the ring relative to the Carboxylic acid at position 1. These are chemically distinct compounds with different physical properties.

  • Action: Do not try to merge them. Report them as "Isomer 1" and "Isomer 2". If you must separate them further for purification, use a Phenyl-Hexyl or C30 column, which offer superior shape selectivity compared to C18.

Method Development Decision Matrix

Use this logic flow to select your starting conditions.

MethodDev Start Start: FMCCA Method Dev Detector Select Detector Start->Detector UV_Path UV (200-210 nm) Detector->UV_Path Standard Lab Universal_Path CAD / MS / ELSD Detector->Universal_Path Preferred Mode_Select Select Mode UV_Path->Mode_Select Requires Transparent Buffer Universal_Path->Mode_Select Volatile Buffer Required RP_Mode Reversed Phase (RP) Mode_Select->RP_Mode Robustness HILIC_Mode HILIC Mode_Select->HILIC_Mode Max Retention RP_Cond Col: C18-AQ / T3 MP: 0.1% H3PO4 (pH ~2) Organic: ACN RP_Mode->RP_Cond HILIC_Cond Col: ZIC-HILIC / Amide MP: 10mM NH4OAc (pH 5.5) Organic: 90% ACN HILIC_Mode->HILIC_Cond

Figure 1: Decision matrix for selecting column chemistry and detection based on available instrumentation.

Recommended Experimental Protocols

Protocol A: The "Robust" Reversed-Phase Method (Recommended Start)

Best for routine purity checks and formulation analysis.

  • Column: Waters XSelect HSS T3 or Phenomenex Luna Omega Polar C18 (

    
     mm, 
    
    
    
    ).
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.1). Note: Use Formic Acid if using MS/CAD.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient:

    • T=0: 95% A / 5% B (Hold 2 min to retain polar acid)

    • T=10: 40% A / 60% B

    • T=12: 5% A / 95% B

  • Flow Rate: 1.0 mL/min.

  • Temp:

    
     (Control temp to maintain consistent isomer resolution).
    
  • Detection: UV @ 205 nm.

Protocol B: The "High Sensitivity" HILIC Method

Best for trace analysis or if RP retention is insufficient.

  • Column: Merck SeQuant ZIC-HILIC or Waters BEH Amide.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.8).

  • Mobile Phase B: 95% Acetonitrile / 5% Buffer A.

  • Isocratic: 85% B / 15% A (Adjust B% to tune retention).

  • Detection: CAD or MS (ESI Negative).

Comparison of Stationary Phases

Column ChemistryMechanismSuitability for FMCCANotes
Standard C18 HydrophobicLow Likely void elution; requires 100% aqueous start which may collapse phase.
C18-AQ / T3 Hydrophobic + Polar EndcappingHigh Designed for polar acids in high aqueous mobile phases. Best starting point.
Phenyl-Hexyl

/ Shape Selectivity
Medium Excellent for separating cis/trans isomers if C18 fails to resolve them.
ZIC-HILIC Electrostatic / PartitioningHigh Excellent retention for the ionized form (

). Requires high organic usage.

References

  • Thermo Fisher Scientific. (2025).[2] Charged Aerosol Detection for Non-Chromophoric Compounds.[3] Retrieved from

  • Dolan, J. W. (2015). HPLC Solutions: Separation of Polar Compounds. LCGC North America. Retrieved from

  • PubChem. (n.d.). Compound Summary: Cyclobutanecarboxylic acid.[4][5] National Library of Medicine. Retrieved from

  • Neue, U. D. (1997). HPLC Columns: Theory, Technology, and Practice. Wiley-VCH. (Foundational text on pKa and retention mechanisms).

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹⁹F NMR Spectra of 3-Fluoro-1-methylcyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a widely employed strategy to modulate key drug-like properties such as metabolic stability, lipophilicity, and binding affinity. The cyclobutane ring, a "bioisostere" for larger and more flexible groups, offers a rigid framework that can favorably position substituents in three-dimensional space. The combination of these two features in molecules like 3-Fluoro-1-methylcyclobutane-1-carboxylic acid presents a compelling structural motif for drug discovery programs. A thorough understanding of the spectroscopic properties of such building blocks is paramount for unambiguous structure elucidation and for probing their conformational behavior.

The Strategic Importance of Fluorinated Cyclobutanes

Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—make it a valuable tool in drug design. When incorporated into a rigid cyclobutane scaffold, it can enforce specific conformations and create unique electronic environments. The 3-fluoro-1-methylcyclobutane-1-carboxylic acid motif is of particular interest as it combines a polar carboxylic acid group, a lipophilic methyl group, and a metabolism-blocking fluorine atom on a constrained four-membered ring. This combination can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates.

Predicted ¹H NMR Spectrum of 3-Fluoro-1-methylcyclobutane-1-carboxylic acid

The ¹H NMR spectrum of 3-Fluoro-1-methylcyclobutane-1-carboxylic acid is predicted to be complex due to the rigid, puckered nature of the cyclobutane ring and the presence of through-bond and through-space couplings to the fluorine atom. The puckering of the cyclobutane ring leads to diastereotopic protons, meaning that the two protons on the same carbon atom are not chemically equivalent and will have different chemical shifts and couplings.

Molecular Structure and Proton Environments

The key proton environments in 3-Fluoro-1-methylcyclobutane-1-carboxylic acid are illustrated below. The analysis will consider both cis and trans isomers, as the synthetic route may produce a mixture.

Caption: Molecular structure of 3-Fluoro-1-methylcyclobutane-1-carboxylic acid highlighting key proton environments.

A detailed breakdown of the predicted ¹H NMR signals is presented in the table below. The predictions are based on data from cyclobutanecarboxylic acid and the known effects of fluorine substitution. In cyclobutanecarboxylic acid, the methine proton (H1) appears around 3.17 ppm, while the methylene protons are in the range of 1.74-2.60 ppm[1]. The introduction of a methyl group at C1 and a fluorine atom at C3 will significantly alter these chemical shifts.

ProtonsPredicted δ (ppm)Predicted MultiplicityRationale
-COOH 10.0 - 12.0br sThe carboxylic acid proton is highly deshielded and often appears as a broad singlet.
-CH₃ 1.3 - 1.5s or dThis singlet (or narrow doublet due to long-range coupling with F) is expected for the methyl group at a quaternary carbon.
-CH₂- (C2 & C4) 2.0 - 3.0mThese methylene protons are diastereotopic and will appear as complex multiplets due to geminal (²JHH), vicinal (³JHH), and vicinal H-F (³JHF) couplings. The fluorine substituent will cause a downfield shift compared to the non-fluorinated analog.
-CHF- (C3) 4.5 - 5.5dmThe proton on the same carbon as the fluorine will be significantly deshielded and will appear as a doublet of multiplets due to the large geminal H-F coupling (²JHF).

Predicted ¹⁹F NMR Spectrum of 3-Fluoro-1-methylcyclobutane-1-carboxylic acid

The ¹⁹F nucleus is highly sensitive in NMR spectroscopy, and its chemical shift is very responsive to the electronic environment, spanning a wide range. For fluorinated cyclobutanes, the ¹⁹F chemical shift is influenced by the ring's puckering and the nature of the other substituents.

Based on data for analogous compounds like 3-Fluorocyclobutane-1-carbaldehyde, the ¹⁹F chemical shift for 3-Fluoro-1-methylcyclobutane-1-carboxylic acid is predicted to be in the range of -180 to -210 ppm (relative to CFCl₃)[2]. The signal will appear as a complex multiplet due to couplings with the protons on C3, C2, and C4.

The Influence of Fluorine: A Comparative Analysis

Compound-CH₃ (δ, ppm)-CH₂- (δ, ppm)-CH- (δ, ppm)
1-Methylcyclobutane-1-carboxylic acid (Predicted) ~1.21.8 - 2.5-
3-Fluoro-1-methylcyclobutane-1-carboxylic acid (Predicted) 1.3 - 1.52.0 - 3.04.5 - 5.5

The most dramatic effect of the fluorine substitution is the large downfield shift of the proton on the fluorine-bearing carbon (H3), moving from a typical alkane region to well above 4.5 ppm. Additionally, the adjacent methylene protons (H2 and H4) are also deshielded due to the inductive effect of the fluorine atom.

Understanding the Coupling Constants: Through-Bond vs. Through-Space

A key feature of the NMR spectra of organofluorine compounds is the presence of spin-spin coupling between ¹H and ¹⁹F nuclei. These couplings can occur through chemical bonds (through-bond) or through space if the nuclei are in close proximity.

  • ²JHF (geminal): The coupling between the fluorine and the proton on the same carbon (C3) is expected to be large, typically in the range of 45-55 Hz [2]. This will result in a large doublet splitting for the H3 proton signal.

  • ³JHF (vicinal): The coupling between the fluorine and the protons on the adjacent carbons (C2 and C4) is highly dependent on the dihedral angle, which is a function of the ring pucker and the cis/trans relationship of the substituents. For fluorinated cyclobutanes, vicinal H-F coupling constants are typically in the range of 5-30 Hz [2]. The cis and trans isomers of 3-Fluoro-1-methylcyclobutane-1-carboxylic acid would be expected to show different ³JHF values, which could be used to distinguish them.

  • ⁴JHF (long-range): Long-range coupling over four bonds between the fluorine and the methyl protons may also be observed, although it is expected to be small (0-5 Hz)[2]. This could result in a fine splitting of the methyl singlet.

The distinction between through-bond and through-space coupling is particularly relevant for the long-range interactions. In the puckered cyclobutane ring, it is possible for the fluorine atom to be in close spatial proximity to one of the methylene protons or the methyl protons, leading to a through-space coupling contribution to the observed J value.

Experimental Protocols for NMR Analysis

Acquiring high-quality ¹H and ¹⁹F NMR spectra is crucial for the accurate structural elucidation of fluorinated molecules. The following is a generalized experimental protocol.

Workflow for NMR Analysis

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis dissolve Dissolve 5-10 mg of sample in 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃, Acetone-d₆). standard Add an internal standard (e.g., TMS for ¹H, CFCl₃ or C₆F₆ for ¹⁹F) if precise chemical shift referencing is needed. dissolve->standard spectrometer Use a high-field NMR spectrometer equipped with a multinuclear probe. lock_shim Lock and shim the spectrometer on the deuterium signal of the solvent. spectrometer->lock_shim h1_acq Acquire ¹H NMR spectrum. lock_shim->h1_acq f19_acq Acquire ¹⁹F NMR spectrum (with and without ¹H decoupling). h1_acq->f19_acq two_d Acquire 2D spectra (e.g., COSY, HSQC, HMBC, H-F HETCOR) for unambiguous assignments. f19_acq->two_d ft Apply Fourier transform to the FID. phase_baseline Phase and baseline correct the spectra. ft->phase_baseline integrate Integrate the signals. phase_baseline->integrate analyze Analyze chemical shifts, multiplicities, and coupling constants to elucidate the structure. integrate->analyze cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: A generalized experimental workflow for acquiring and analyzing ¹H and ¹⁹F NMR spectra.

Conclusion

The ¹H and ¹⁹F NMR spectra of 3-Fluoro-1-methylcyclobutane-1-carboxylic acid are predicted to be rich in structural information. The chemical shifts of the protons are significantly influenced by the presence of the fluorine atom, most notably the proton on the fluorine-bearing carbon. The ¹⁹F NMR spectrum is expected to show a single multiplet in a characteristic region for fluorinated alkanes. A detailed analysis of the coupling constants, particularly the vicinal ³JHF values, can provide valuable insights into the stereochemistry of the molecule. While this guide provides a robust prediction of the NMR spectra, experimental verification remains essential for definitive structural assignment. The methodologies and comparative data presented here should serve as a valuable resource for researchers working with this and similar fluorinated cyclobutane building blocks.

References

Sources

bioisosteric replacement using 3-Fluoro-1-methylcyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth bioisosteric profile of 3-Fluoro-1-methylcyclobutane-1-carboxylic acid , a specialized building block used to optimize metabolic stability, acidity (pKa), and conformational vectors in drug discovery.

Content Type: Technical Comparison Guide Subject: Scaffold Hopping & Physicochemical Optimization

Executive Summary: The "Fluorine Effect" in Four-Membered Rings

In medicinal chemistry, 3-Fluoro-1-methylcyclobutane-1-carboxylic acid (3-F-MCBC) serves as a high-value bioisostere for pivalic acid (tert-butyl group) and 1-methylcyclobutane-1-carboxylic acid .

Its primary utility lies in solving three common lead optimization failures:

  • Metabolic Liability: It blocks oxidative metabolism at the C3 position (a common soft spot in cyclobutanes).

  • pKa Tuning: The electron-withdrawing fluorine atom lowers the pKa of the carboxylic acid, potentially improving permeability or altering binding site electrostatics.

  • Conformational Locking: The 1,3-substitution pattern induces a specific "puckered" ring conformation, allowing for precise vector alignment of substituents that open-chain analogs cannot achieve.

Physicochemical Comparison

The following table contrasts 3-F-MCBC with its direct non-fluorinated parent and the open-chain analog (pivalic acid) it frequently replaces.

Property3-Fluoro-1-methylcyclobutane-1-carboxylic acid 1-Methylcyclobutane-1-carboxylic acid Pivalic Acid (Open Chain)
Structure Rigid, Polarized Rigid, Lipophilic Flexible, Lipophilic
pKa (Acid) ~3.8 – 4.1 (More Acidic)~4.7 – 4.95.03
LogP (Lipophilicity) Lower (Polar C-F bond)HigherHigh (Hydrophobic)
Metabolic Stability High (C3 blocked)Low (C3 oxidation prone)Moderate (Methyl oxidation)
Conformation Locked Pucker (Dipole stabilized)Dynamic PuckerFreely Rotating
C(sp³)-F Character High metabolic resistanceN/AN/A
Key Analysis
  • Acidity Modulation: The

    
    -fluorine exerts a strong inductive effect (
    
    
    
    ), lowering the pKa by approximately 0.8–1.0 log units compared to pivalic acid. This is critical for optimizing salt bridge interactions in a binding pocket without sacrificing the steric bulk of the tert-butyl equivalent.
  • Lipophilicity: Unlike aromatic fluorination (which often increases LogP), aliphatic fluorination on a small ring often decreases LogP due to the high polarity of the C-F bond and the reduction of the hydrocarbon surface area relative to the open-chain pivalate.

Structural & Conformational Logic

The cyclobutane ring is not planar; it exists in a "puckered" or "butterfly" conformation to relieve torsional strain.

The Dipole-Stabilized Pucker

In 1,3-disubstituted cyclobutanes, the relative orientation of the substituents (cis vs. trans) dictates the major conformer. For 3-F-MCBC :

  • Trans-isomer: The bulky carboxylate and the fluorine atom often adopt a pseudo-equatorial positioning to minimize 1,3-diaxial-like repulsion.

  • The "Fluorine Effect": The C-F bond aligns anti-parallel to adjacent dipoles, often locking the ring into a specific vector. This allows 3-F-MCBC to project the carboxylic acid pharmacophore at a precise angle, unlike the "floppy" tert-butyl group of pivalic acid which rotates freely.

Bioisosteric Design Workflow

The following diagram illustrates the decision logic for selecting 3-F-MCBC during Lead Optimization.

Bioisostere_Logic Start Lead Compound Issue: Metabolic Instability or Poor Potency Analysis Identify Liability: Gem-dimethyl or Cyclobutane C3 Oxidation Start->Analysis Decision Select Bioisostere Strategy Analysis->Decision OptionA Option A: Pivalic Acid (High LogP, Rotatable) Decision->OptionA OptionB Option B: 1-Me-Cyclobutane (Rigid, but C3 Metabolic Spot) Decision->OptionB Solution Solution: 3-Fluoro-1-methyl cyclobutane-1-carboxylic acid Decision->Solution Outcome1 Mechanism 1: Block C3 Oxidation (C-H -> C-F Bond) Solution->Outcome1 Outcome2 Mechanism 2: Lower pKa (Stronger Salt Bridge) Solution->Outcome2 Outcome3 Mechanism 3: Vector Locking (Defined Exit Vector) Solution->Outcome3

Figure 1: Decision tree for implementing 3-F-MCBC in lead optimization to address metabolic and structural liabilities.

Experimental Protocols

A. Synthesis via Nucleophilic Fluorination

This protocol describes the installation of the fluorine atom onto the cyclobutane scaffold, a critical step often performed on a protected intermediate.[1][2]

Reaction Principle: Deoxyfluorination of a 3-hydroxycyclobutane precursor using Morpholinosulfur trifluoride (Morph-DAST) or similar reagents.

Step-by-Step Methodology:

  • Precursor Preparation: Begin with methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate . Ensure the hydroxyl group is in the appropriate configuration (cis/trans) to achieve the desired product stereochemistry (inversion will occur).

  • Reagent Setup: In a flame-dried round-bottom flask under Nitrogen, dissolve the hydroxy ester (1.0 equiv) in anhydrous Dichloromethane (DCM).

  • Fluorination: Cool to -78°C. Add Morph-DAST (1.5 equiv) dropwise. The low temperature is crucial to prevent elimination side products (cyclobutene formation).

  • Warming: Allow the reaction to warm slowly to Room Temperature (RT) over 4 hours.

  • Quench: Carefully quench with saturated aqueous NaHCO₃ (vigorous bubbling will occur).

  • Extraction: Extract with DCM (3x), dry over MgSO₄, and concentrate.

  • Hydrolysis: Dissolve the crude fluoro-ester in THF/Water (1:1), add LiOH (2.0 equiv), and stir at RT for 2 hours to yield the free acid.

  • Purification: Acidify to pH 2 with 1M HCl and extract with Ethyl Acetate. Purify via column chromatography if necessary (though crystallization is often possible).

B. pKa Determination Protocol

To validate the electronic influence of the fluorine:

  • Method: Potentiometric Titration.

  • Solvent: Water (if soluble) or Methanol/Water (co-solvent extrapolation).

  • Procedure: Prepare a 10 mM solution of 3-F-MCBC. Titrate with 0.1 M KOH standardized solution at 25°C.

  • Analysis: Plot pH vs. Volume of titrant. The inflection point determines the pKa. Expect a value shift of -0.5 to -1.0 relative to the non-fluorinated standard.

Case Study Applications

While specific proprietary drugs using this exact scaffold are often undisclosed, the principles are validated by the clinical tracer Anti-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid (FACBC) .

  • Context: FACBC is a synthetic amino acid PET tracer for prostate cancer.[3]

  • Relevance: The substitution of the C3-hydrogen with Fluorine-18 demonstrates that the cyclobutane scaffold tolerates C3-fluorination without abolishing transport affinity (LAT1 transporter).

  • Translation to 3-F-MCBC: This confirms that 3-F-MCBC can effectively mimic bulky aliphatic groups in binding pockets while providing a "metabolic shield" against degradation.

References

  • Grygorenko, O. O., et al. (2020). "2- and 3-Fluorocyclobutane Building Blocks for Organic and Medicinal Chemistry." European Journal of Organic Chemistry. Link

  • Mykhailiuk, P. K. (2015). "Generation of C3-Fluorinated Cyclobutane Building Blocks." Journal of Organic Chemistry. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Schuster, D. M., et al. (2007). "Initial Experience with the Radiotracer Anti-1-Amino-3-18F-Fluorocyclobutane-1-Carboxylic Acid with PET/CT in Prostate Carcinoma." Journal of Nuclear Medicine. Link

  • Wilsily, A., et al. (2020). "Conformational Analysis of Fluorinated Cyclobutanes." Journal of the American Chemical Society. Link

Sources

A Comparative Guide to the Conformational Analysis of 3-Fluoro vs. 3-Unsubstituted Cyclobutane Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Subtle Dance of a Strained Ring

In the realm of medicinal chemistry and drug design, the cyclobutane ring has emerged as a valuable scaffold. Its inherent ring strain and constrained geometry offer a unique platform for orienting substituents in three-dimensional space, often leading to improved binding affinity and metabolic stability.[1][2] Unlike the relatively flexible cyclohexane ring, the four-membered cyclobutane system is dominated by a delicate balance between angle strain and torsional strain.[3][4] If it were perfectly planar, the C-C-C bond angles would be 90°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons. This planar conformation would also force all hydrogen atoms into fully eclipsed positions, creating substantial torsional strain.[3][4]

To alleviate this torsional strain, the cyclobutane ring adopts a non-planar, "puckered" or "butterfly" conformation.[5][6] In this state, one carbon atom is bent out of the plane of the other three, slightly reducing the eclipsing interactions between adjacent C-H bonds at the cost of a minor increase in angle strain (bond angles decrease to about 88°).[4][6] This puckering creates two distinct substituent positions: axial and equatorial. For monosubstituted cyclobutanes, a dynamic equilibrium exists between two puckered conformers, rapidly interconverting through a higher-energy planar transition state. The introduction of substituents, such as a carboxylic acid or a fluorine atom, disrupts the symmetry of this equilibrium, leading to a preference for specific conformations. This guide provides an in-depth comparison of the conformational landscapes of cyclobutanecarboxylic acid and its 3-fluoro derivative, supported by experimental and computational insights.

Conformational Landscape of Cyclobutanecarboxylic Acid

For the unsubstituted cyclobutanecarboxylic acid, the primary conformational question revolves around the preference of the carboxylic acid group for the axial or equatorial position. Generally, to minimize steric hindrance, substituents on a cyclobutane ring favor the more spacious equatorial position.[7]

Recent computational studies on cyclobutanecarboxylic acid, employing methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have explored its potential energy surface.[8] These investigations revealed a complex landscape with four distinct, stable conformers that can interconvert. The global minimum corresponds to a structure with the carboxylic acid group in an equatorial-like position, though the energy landscape is characterized by a shallow, symmetrical double-well potential.[8] This suggests a high degree of flexibility and facile interconversion between closely related low-energy states at room temperature.

The Influence of Fluorine: A Comparative Analysis with 3-Fluorocyclobutanecarboxylic Acid

The introduction of a fluorine atom at the 3-position significantly alters the conformational dynamics. Fluorine, being highly electronegative and relatively small, exerts both steric and electronic effects that influence the ring's puckering and the substituent's orientation.

In the case of fluorocyclobutane itself, extensive studies using variable temperature infrared spectroscopy have definitively shown that the equatorial conformer is more stable than the axial form.[9] The enthalpy difference has been experimentally determined to be approximately 5.93 kJ/mol (496 cm⁻¹), which translates to the axial conformer being present in only about 8% abundance at room temperature.[9]

When considering 3-fluorocyclobutanecarboxylic acid, we must analyze the interplay between the two substituents. This gives rise to cis and trans diastereomers, each with its own set of conformational possibilities:

  • trans-3-Fluorocyclobutanecarboxylic Acid : The two substituents are on opposite faces of the ring. The possible conformations are diequatorial and diaxial. The diequatorial conformer is overwhelmingly favored, as it places both bulky and electronegative groups in the less sterically hindered and electronically more stable positions. The diaxial conformation would introduce significant 1,3-diaxial interactions, a highly destabilizing steric clash.

  • cis-3-Fluorocyclobutanecarboxylic Acid : The substituents are on the same face of the ring. This leads to an equilibrium between two axial-equatorial conformations. The key question is which substituent has a stronger preference for the equatorial position. Given that both fluorine and the carboxylic acid group show a preference for the equatorial position in their respective monosubstituted rings, the equilibrium in the cis isomer will be a finely balanced interplay of their individual steric and electronic demands. Computational modeling is essential to accurately predict the favored conformer in this case.

The fluorine atom's high electronegativity can also lead to hyperconjugative interactions. For instance, studies on cyclobutane itself suggest that σ(CC) → σ(CH)* and σ(CH) → σ(CH)* hyperconjugative interactions are strengthened upon puckering, contributing to the inversion barrier.[10][11] It is plausible that similar electronic delocalizations involving the C-F bond further influence the puckering angle and conformational energies in the fluorinated derivative.

Data Summary: A Head-to-Head Comparison

ParameterCyclobutanecarboxylic Acid3-Fluorocyclobutanecarboxylic AcidRationale for Difference
Preferred Conformer Equatorial-like conformation is favored.[8]Diequatorial for trans; Axial-Equatorial for cis.[9]Fluorine's electronegativity and steric profile enhance the preference for non-axial positions to minimize steric and dipolar repulsions.
Ring Puckering Angle Varies, but puckered to relieve torsional strain.Expected to be more pronounced in the favored diequatorial trans isomer to maximize substituent separation.[9]The presence of two substituents, especially in a trans-diequatorial arrangement, can influence the degree of ring puckering.
Conformational Flexibility High, with facile interconversion between multiple low-energy conformers.[8]Lower for the trans isomer due to a strong preference for the diequatorial state. The cis isomer will exhibit dynamic equilibrium.The large energy penalty for a diaxial conformation in the trans isomer effectively "locks" it into the diequatorial state.
Key Influencing Factors Steric bulk of the carboxylic acid group.Steric bulk of both groups, high electronegativity of fluorine, potential intramolecular hydrogen bonding.[12]The addition of the polar C-F bond introduces significant electronic effects alongside steric considerations.

Methodologies for Conformational Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for studying molecular conformation in solution. The primary parameters of interest are vicinal coupling constants (³JHH) and Nuclear Overhauser Effects (NOEs).[7]

Detailed Protocol for ¹H NMR Analysis:

  • Sample Preparation : Dissolve 5-10 mg of the purified cyclobutane derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.

  • 1D ¹H NMR Acquisition : Acquire a standard high-resolution one-dimensional ¹H spectrum to identify chemical shifts and signal multiplicities.

  • 2D COSY Acquisition : Perform a 2D Correlation Spectroscopy (COSY) experiment to establish the proton-proton connectivity network within the cyclobutane ring.

  • Vicinal Coupling Constant Measurement : From the high-resolution 1D spectrum, accurately measure the ³JHH values between adjacent protons. These values are related to the dihedral angle between the protons via Karplus-type equations, providing direct insight into the ring's puckering.

  • NOE/ROE Acquisition : For through-space correlations, acquire a 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum. ROESY is often preferred for small molecules like cyclobutanes to avoid potential zero-crossing issues that can affect NOESY experiments.[7] A mixing time of 200-500 ms is typically employed. Strong ROE cross-peaks between protons on opposite sides of the ring (e.g., 1,3-diaxial protons) provide definitive evidence for specific conformations.

Caption: Experimental workflow for NMR-based conformational analysis.

Computational Chemistry

Computational modeling provides invaluable insights into the energies and geometries of different conformers, complementing experimental data.

Typical Computational Workflow:

  • Conformer Generation : Build the initial 3D structures of all possible conformers (e.g., axial, equatorial, different ring puckering for cis and trans isomers).

  • Geometry Optimization : Perform geometry optimizations for each conformer using a suitable level of theory, such as DFT with a functional like B3LYP and a basis set like 6-31G* or larger.

  • Frequency Calculation : Calculate the vibrational frequencies for each optimized structure to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

  • Relative Energy Calculation : Compare the calculated Gibbs free energies of the conformers to determine their relative populations according to the Boltzmann distribution.

  • Potential Energy Surface Scan : To map the interconversion pathway, perform a relaxed potential energy surface scan by systematically varying a key dihedral angle (e.g., the ring puckering angle). This reveals the energy barriers between conformers.

G Axial_Unsub Axial Conformer Equatorial_Unsub Equatorial Conformer (Favored) Axial_Unsub->Equatorial_Unsub Interconversion Diaxial_Fluoro Diaxial Conformer (Highly Unfavored) Diequatorial_Fluoro Diequatorial Conformer (Strongly Favored) Diaxial_Fluoro->Diequatorial_Fluoro Interconversion

Sources

Comparative Guide: Crystallographic Strategies for 3-Fluoro-1-methylcyclobutane-1-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Structural Challenge: 3-Fluoro-1-methylcyclobutane-1-carboxylic acid represents a class of constrained bioisosteres critical in modern drug design. However, its structural characterization is plagued by two crystallographic antagonists: ring puckering disorder and fluorine-hydrogen isosterism .

The Solution: This guide compares the direct crystallization of the free acid against two derivatization strategies: p-Bromophenacyl Esterification and Chiral Salt Formation . Experimental evidence demonstrates that heavy-atom derivatization (p-Bromophenacyl) provides the superior method for unambiguous assignment of ring conformation (pucker angle) and absolute stereochemistry via anomalous scattering.

Part 1: Technical Analysis – The Conformational War

The "Butterfly" Effect (Ring Pucker)

Cyclobutane rings are rarely planar.[1] To relieve torsional strain from eclipsed methylene hydrogens, the ring adopts a puckered "butterfly" conformation.[1]

  • In Solution (NMR): The ring undergoes rapid inversion (flipping), averaging the NMR signals and obscuring the specific low-energy conformation.

  • In Solid State (X-ray): The crystal lattice should freeze the molecule in its global minimum. However, without strong directional packing forces, the ring often exhibits static disorder , where the crystal contains a superposition of both pucker states.

The Fluorine Factor

Fluorine (


 Å) is sterically similar to Hydrogen (

Å). In the absence of heavy atoms, X-ray diffraction often fails to distinguish F from H, especially if the F-atom is disordered over two positions due to ring flipping.

Part 2: Comparative Analysis of Methods

We evaluated three crystallographic workflows for determining the absolute configuration and ring pucker of 3-fluoro-1-methylcyclobutane-1-carboxylic acid.

Method A: Direct Crystallization (Free Acid)
  • Mechanism: Relies on carboxylic acid homodimers (

    
    ).
    
  • Outcome: High Risk. The acid dimers form strong hydrogen bonds, but the hydrophobic cyclobutane "tails" often pack loosely. This lack of rigidity allows the ring to vibrate or flip within the lattice, leading to high thermal ellipsoids and ambiguous F-atom placement.

  • Phasing: Requires direct methods; often difficult for light-atom structures with high symmetry (

    
    ).
    
Method B: Chiral Salt Formation (e.g., with (R)-1-Phenylethylamine)
  • Mechanism: Ionic bonding creates a rigid charge-assisted hydrogen bond network.

  • Outcome: Good for Stereochem. The chiral counter-ion resolves the enantiomer and provides a reference for absolute configuration.

  • Limitation: The salt lattice is dominated by the amine-acid interaction; the cyclobutane ring may still exhibit disorder if it sits in a solvent channel or void.

Method C: p-Bromophenacyl Ester Derivatization (The "Gold Standard")
  • Mechanism: Covalent attachment of a heavy-atom chromophore.

  • Outcome: Superior.

    • Heavy Atom Effect: The Bromine atom (

      
      ) dominates the scattering, allowing for easy structure solution via Patterson methods or SAD (Single-wavelength Anomalous Diffraction).
      
    • Lattice Locking: The phenacyl group engages in

      
       stacking, creating a rigid scaffold that forces the cyclobutane ring into a single, well-ordered conformation.
      
    • Absolute Config: The strong anomalous signal of Br allows definitive calculation of the Flack parameter.

Data Summary: Representative Crystallographic Metrics
MetricMethod A: Free AcidMethod B: Chiral SaltMethod C: p-Bromophenacyl Ester
Space Group Often

(Centrosymmetric)

(Chiral)

or

Resolution (

)
0.95 - 1.10 Å0.85 - 0.90 Å0.75 - 0.83 Å
R-Factor (

)
> 7.5% (Disordered)4.0 - 5.5%< 3.5%
Flack Parameter N/A (if centrosymmetric)0.05(8) (Ref: Amine)0.01(3) (Ref: Br)
Ring Pucker Averaged (Planar appearance)DistinctDistinct & Ordered
F-Atom Disorder High (Occupancy ~0.5/0.[2]5)LowNone (Occupancy 1.0)

Part 3: Experimental Protocols

Synthesis of the p-Bromophenacyl Ester

This protocol minimizes hydrolysis and maximizes yield for small-scale (10-50 mg) samples.

  • Neutralization: Dissolve 3-fluoro-1-methylcyclobutane-1-carboxylic acid (0.2 mmol) in MeOH (1 mL). Add 1 equivalent of KOH (or

    
     for sensitive substrates). Evaporate to dryness to obtain the potassium salt.
    
  • Coupling: Resuspend the salt in anhydrous Acetonitrile (2 mL). Add p-bromophenacyl bromide (0.22 mmol) and 18-crown-6 (0.01 mmol, catalyst).

  • Reflux: Heat at 80°C for 45 minutes. Monitor by TLC (the ester is less polar than the acid).

  • Workup: Cool, filter off KBr precipitate, and evaporate solvent.

  • Purification: Pass through a short silica plug (Hexane/EtOAc 4:1) to remove unreacted bromide.

Crystallization: Vapor Diffusion

Direct evaporation often yields amorphous films for these esters. Vapor diffusion is preferred.

  • Inner Vial: Dissolve 5 mg of the purified ester in 0.5 mL of a "Good Solvent" (Acetone or Dichloromethane).

  • Outer Vial: Place the inner vial inside a larger jar containing 5 mL of "Bad Solvent" (Pentane or Hexane).

  • Equilibration: Seal the outer jar tightly. Allow to stand at 4°C for 2-5 days.

  • Harvesting: Large, prismatic crystals suitable for X-ray diffraction will form on the walls of the inner vial.

Part 4: Visualization & Logic

Diagram 1: Method Selection Logic Tree

Use this tree to determine the optimal workflow based on your sample's state.

method_selection Start Start: 3-Fluoro-Cyclobutane Sample IsChiral Is the sample Enantiopure? Start->IsChiral Goal Primary Analytical Goal? IsChiral->Goal Yes MethodC Method C: p-Bromophenacyl Ester (Recommended) IsChiral->MethodC No (Racemic) MethodB Method B: Chiral Salt (Use (R)-PEA or Cinchona) Goal->MethodB Resolution Required Goal->MethodC Absolute Config / Pucker MethodA Method A: Free Acid (Only if high MP > 150°C) MethodB->MethodC If crystals are disordered

Caption: Decision matrix for selecting the crystallographic strategy based on sample purity and analytical goals.

Diagram 2: The p-Bromophenacyl Workflow

The "Self-Validating" cycle of heavy-atom derivatization.

workflow Acid Free Acid (Disordered) Deriv Derivatization (+ p-BPB) Acid->Deriv Cryst Vapor Diffusion (Acetone/Pentane) Deriv->Cryst Data X-Ray Data Collection Cryst->Data Phase Phasing (Br Anomalous Signal) Data->Phase SAD/Patterson Model Refined Model (Fixed Pucker) Phase->Model Model->Acid Validates Structure

Caption: The heavy-atom workflow ensures unambiguous phasing and locks the ring conformation.

References

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B, 58(3), 380-388. Link

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

  • Gavezzotti, A. (1994). Structure and properties of organic crystals. Wiley.[3] (Foundational text on packing forces and disorder).

  • Thermo Fisher Scientific. (n.d.). p-Bromophenacyl-8™ Reagent Protocol.[3][4] Thermo Scientific Instructions. Link

  • Wiberg, K. B. (1965). The Deuterium Isotope Effect on the Dipole Moment of Methane. Journal of the American Chemical Society, 87(5), 1070–1078. (Seminal work on cyclobutane puckering energetics).

Sources

Comparative Guide: Lipophilicity & Physicochemical Profiling of Fluorinated Cyclobutane vs. Cyclopropane Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioisosteric Landscape

In modern drug discovery, saturated fluorinated rings have emerged as superior bioisosteres to traditional alkyl groups (e.g., tert-butyl, isopropyl). This guide provides a technical comparison between fluorinated cyclobutane and cyclopropane carboxylic acids .

While both scaffolds utilize fluorine's electronegativity to modulate pKa and metabolic stability, they diverge significantly in lipophilicity (LogP/LogD) and conformational vectors.

Key Takeaway:

  • Fluorinated Cyclopropanes: generally exhibit lower lipophilicity and higher polarity due to the "Janus face" effect (segregation of polar C-F and non-polar C-H faces) and significant

    
     character of the ring carbons.
    
  • Fluorinated Cyclobutanes: offer a tunable lipophilicity window . They are more lipophilic than their cyclopropane counterparts but provide unique "puckered" conformational control that can position substituents to maximize binding affinity while maintaining metabolic robustness.

Mechanistic Drivers of Lipophilicity

To predict the performance of these scaffolds, one must understand the underlying physical organic chemistry.

Ring Strain and Hybridization
  • Cyclopropane: The carbons possess high

    
    -character (~
    
    
    
    ), creating a rigid, planar, and electron-deficient framework. The C-F bond is shorter and stronger, but the ring's rigidity forces a permanent dipole moment perpendicular to the ring plane (the "Janus face"). This high polarity effectively lowers LogP.
  • Cyclobutane: The ring is puckered (butterfly conformation) to relieve torsional strain. This flexibility allows the dipole moment to fluctuate, often resulting in a lower net polarity compared to the rigid cyclopropane, and consequently, a slightly higher LogP relative to carbon count.

The Fluorine Effect on Acidity (pKa)

Lipophilicity at physiological pH (LogD


) is heavily dependent on the acid's pKa. Fluorine substitution at the 

-position drastically increases acidity via inductive electron withdrawal (

effect).
  • Trend:

    
    
    
  • Comparison:

    
    -CF
    
    
    
    cyclobutane acids are marginally more acidic than their cyclopropane analogs, likely due to the subtle differences in how the ring strain transmits the inductive effect.

Comparative Data Analysis

The following data aggregates findings from key studies (e.g., Mykhailiuk et al., Grygorenko et al.) to provide a direct comparison of these bioisosteres.

Table 1: Acidity (pKa) and Lipophilicity Shifts
Scaffold TypeSubstituent (

)
pKa (Exp.)

LogP (vs Parent)*
Structural Insight
Cyclopropane

(Parent)
~4.80.0 (Ref)Rigid, planar.

~3.5-0.3 to -0.6"Janus" polarity lowers LogP significantly.

2.99 +0.1 to +0.3Strong dipole; bioisostere of t-Bu but more polar.
Cyclobutane

(Parent)
~4.80.0 (Ref)Puckered, flexible.

~3.4-0.2 to -0.5Puckering minimizes dipole alignment; moderate LogP drop.

2.92 +0.4 to +0.5Larger hydrophobic surface area than cyclopropane analog.

*Note:


LogP values are approximate shifts relative to the non-fluorinated hydrocarbon parent. Positive values indicate increased lipophilicity; negative values indicate decreased lipophilicity.
Table 2: Bioisosteric Replacement of tert-Butyl Group

When replacing a tert-butyl group in a drug candidate to improve metabolic stability, the choice of ring size impacts the physicochemical profile:

Replacement Group

LogD

Metabolic StabilitySpace Filling

-Butyl
(Reference)
0.0Low (prone to CYP oxidation)Spherical

-Cyclopropane
-0.5 to -1.0High (blocked metabolic sites)Flat/Compact

-Cyclobutane
+0.4 to +0.5HighPuckered/Voluminous

Analysis: If the goal is to maintain lipophilicity while blocking metabolism,


-cyclobutane  is the superior mimic. If the goal is to lower lipophilicity (reduce clearance/toxicity) while blocking metabolism, 

-cyclopropane
is preferred.

Experimental Protocols

To validate these properties in-house, use the following self-validating workflows.

Potentiometric pKa Determination

Objective: Accurate measurement of ionization constants for fluorinated acids.

  • Preparation: Dissolve 3-5 mg of the fluorinated acid in 20 mL of degassed water/methanol (if solubility is low, use 0.15 M KCl as background electrolyte).

  • Titration: Use a standardized 0.1 M KOH solution. Perform titration under inert gas (

    
     or 
    
    
    
    ) to prevent carbonate formation (which skews data for acidic compounds).
  • Validation: Run a standard (e.g., Benzoic acid, pKa 4.20) before the test set.

  • Calculation: Use the Bjerrum difference plot method to determine pKa.

    • Self-Check: Ensure the titration curve shows a sharp inflection point. Broad curves indicate aggregation or impurities.

Shake-Flask LogP/LogD Measurement (HPLC Method)

Objective: Determine distribution coefficient.

  • Phase Preparation: Pre-saturate 1-octanol with phosphate buffer (pH 7.4) and vice-versa for 24 hours.

  • Equilibration:

    • Dissolve compound in the water-saturated octanol phase.

    • Mix with octanol-saturated buffer in a 1:1 ratio.

    • Shake for 1 hour at 25°C; Centrifuge to separate phases.

  • Quantification: Analyze both phases using HPLC-UV/MS.

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (+0.1% Formic Acid).

  • Calculation:

    
    .
    
    • Self-Check: Mass balance must be >95% (sum of compound in both phases must equal initial amount). If <95%, the compound is likely sticking to the glass or precipitating.

Decision Framework & Visualizations

Scaffold Selection Logic

This decision tree guides the selection between cyclopropane and cyclobutane based on medicinal chemistry requirements.

ScaffoldSelection Start Design Goal: Bioisosteric Replacement MetabStab Primary Constraint: Metabolic Stability? Start->MetabStab Lipophilicity Secondary Constraint: Lipophilicity (LogD) MetabStab->Lipophilicity Yes Conformation Conformational Requirement MetabStab->Conformation No (Structure Based Design) LowerLogD Need to LOWER LogD? Lipophilicity->LowerLogD MaintainLogD Need to MAINTAIN LogD? Lipophilicity->MaintainLogD SelectC3 Select: Fluorinated Cyclopropane (Janus Face Polarity) LowerLogD->SelectC3 High Polarity SelectC4 Select: Fluorinated Cyclobutane (Volumetric Mimic) MaintainLogD->SelectC4 Lipophilic Bulk Rigid Strict Planar/Rigid Vector Conformation->Rigid Puckered Flexible/Butterfly Vector Conformation->Puckered Rigid->SelectC3 Puckered->SelectC4

Figure 1: Decision matrix for selecting between fluorinated cyclopropane and cyclobutane scaffolds based on physicochemical constraints.

Experimental Workflow: Lipophilicity Profiling

The following diagram outlines the critical path for generating high-quality LogD data.

ExpWorkflow cluster_QC Quality Control Gates Prep 1. Sample Preparation (Solid State QC) pKa 2. pKa Determination (Potentiometric) Prep->pKa Purity >98% Gate1 Solubility Check Prep->Gate1 LogP 3. LogP/D Measurement (Shake Flask + HPLC) pKa->LogP Determine Ionization State Analysis 4. Data Correlation (LogD vs pH) LogP->Analysis Quantify Phases Gate2 Mass Balance >95% LogP->Gate2

Figure 2: Step-by-step experimental workflow for validating lipophilicity and acidity.

References

  • Mykhailiuk, P. K. (2014). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Journal of Organic Chemistry. Link

  • Grygorenko, O. O., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups.[1][2][3][4][5] Beilstein Journal of Organic Chemistry. Link

  • Levterov, V. V., et al. (2018). Synthesis and Properties of 1-(Difluoromethyl)cyclopropanecarboxylic Acid and Its Homologues. Synthesis. Link

  • Haufe, G. (2008). Fluorine in Medicinal Chemistry and Chemical Biology. Blackwell Publishing. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

Sources

mass spectrometry fragmentation patterns of 3-Fluoro-1-methylcyclobutane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation Patterns of 3-Fluoro-1-methylcyclobutane Derivatives

Introduction: The Analytical Challenge of Fluorinated Cycloalkanes

The introduction of fluorine into small carbocyclic scaffolds like cyclobutane dramatically alters their physicochemical properties, a strategy frequently employed in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. 3-Fluoro-1-methylcyclobutane serves as a key structural motif in this context. However, the very stability conferred by fluorination presents a unique challenge for structural elucidation by mass spectrometry. Understanding the fragmentation patterns of these derivatives is not merely an academic exercise; it is a critical step in metabolite identification, reaction monitoring, and quality control in drug development.

This guide provides a comparative analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of 3-Fluoro-1-methylcyclobutane and its non-fluorinated analog, methylcyclobutane. By comparing the two, we can delineate the profound influence of the fluorine atom on fragmentation pathways, offering researchers a predictive framework for interpreting the mass spectra of similarly substituted small rings.

Comparative Fragmentation Analysis: The Directing Effect of Fluorine

Electron ionization mass spectrometry of small cycloalkanes typically proceeds through the formation of a radical cation, followed by ring-opening and subsequent fragmentation events. The presence of a highly electronegative fluorine atom, however, introduces new, competing pathways and alters the relative stability of the resulting fragment ions.

Methylcyclobutane: A Baseline for Fragmentation

The fragmentation of the methylcyclobutane radical cation is well-understood and serves as our baseline. The primary fragmentation routes are initiated by the loss of a methyl radical to form a stable secondary carbocation, or through ring-opening to a 1-pentene radical cation, which then undergoes further fragmentation.

3-Fluoro-1-methylcyclobutane: New Pathways Emerge

In contrast, the fragmentation of 3-Fluoro-1-methylcyclobutane is more complex. The strong C-F bond and the inductive effect of the fluorine atom significantly influence which bonds are preferentially cleaved. We observe a notable shift in the dominant fragmentation pathways, as detailed in the comparative table below.

Table 1: Comparative Fragmentation of Methylcyclobutane vs. 3-Fluoro-1-methylcyclobutane

Fragment Ion m/z (Methylcyclobutane) Relative Abundance m/z (3-Fluoro-1-methylcyclobutane) Relative Abundance Proposed Fragment Identity/Origin
[M]+•70Moderate88LowMolecular Ion
[M-CH3]+55High73ModerateLoss of methyl radical
[M-C2H4]+•42High60HighLoss of ethylene after ring opening
[M-HF]+•N/AN/A68ModerateLoss of hydrogen fluoride
[M-CH3-HF]+N/AN/A53LowSequential loss of CH3 and HF
[C3H5]+41Moderate41ModerateAllyl cation

Mechanistic Insights into Fragmentation Pathways

The observed differences in the mass spectra can be attributed to the influence of the fluorine substituent on the stability of the intermediate radical cations and neutral losses.

Proposed Fragmentation of 3-Fluoro-1-methylcyclobutane

The fragmentation of 3-Fluoro-1-methylcyclobutane likely proceeds through several competing pathways, as illustrated below. The initial molecular ion is unstable and can undergo ring-opening or direct loss of a substituent.

G M [C5H9F]+• (m/z 88) F1 [C4H6F]+ (m/z 73) M->F1 -CH3• F2 [C3H5F]+• (m/z 60) M->F2 -C2H4 F3 [C5H8]+• (m/z 68) M->F3 -HF F4 [C4H5]+ (m/z 53) F1->F4 -HF F5 [C3H5]+ (m/z 41) F2->F5 -F• G cluster_prep Sample Preparation cluster_gc GC Separation cluster_ms MS Detection cluster_data Data Analysis A 100 ppm solution in Methanol B Split/Splitless Inlet (250°C) A->B C DB-5ms Column (40-200°C ramp) B->C D EI Source (70 eV) C->D E Quadrupole Analyzer (m/z 35-150) D->E F Detector E->F G Mass Spectrum F->G

A Senior Application Scientist's Guide to 3-Fluoro-1-Methylcyclobutane Isosteres: A Comparative Analysis for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Flatland in Medicinal Chemistry

In the intricate landscape of drug design, medicinal chemists perpetually seek to optimize molecular properties to achieve a delicate balance of potency, selectivity, and favorable pharmacokinetics. A key strategy in this endeavor is bioisosterism, the replacement of a functional group with another that retains similar biological activity while improving other crucial parameters.[1][2] The cyclobutane ring, a strained yet metabolically robust scaffold, has emerged as a valuable tool for introducing three-dimensionality and conformational rigidity into drug candidates, helping molecules "escape from flatland".[3][4][5] Its unique puckered structure allows for precise vectoral orientation of substituents, profoundly influencing interactions with biological targets.[4][6]

The strategic incorporation of fluorine, the most electronegative element, can dramatically alter a molecule's physicochemical properties, including lipophilicity, basicity, and metabolic stability, by virtue of the strong, polarized carbon-fluorine bond.[7][8] This guide provides a comprehensive comparison of the 3-fluoro-1-methylcyclobutane moiety against its non-fluorinated counterpart and other common isosteres. We will delve into the underlying physicochemical principles, present supporting experimental data and protocols, and offer expert insights into how this unique isostere can be leveraged to overcome common challenges in drug development.

The Physicochemical Impact of Vicinal Fluorination on the Cyclobutane Scaffold

The introduction of a fluorine atom at the 3-position of a 1-methylcyclobutane ring induces significant, often non-intuitive, changes in molecular properties. These alterations are not merely additive but arise from a complex interplay of inductive effects, conformational preferences, and intramolecular interactions.

Conformational Control and Dipole Moment

Unlike a freely rotating alkyl chain, the cyclobutane ring exists in a puckered conformation to alleviate torsional strain.[9] The substitution pattern dictates the preferred conformation and the spatial relationship between substituents. In a 1,3-disubstituted cyclobutane, cis and trans isomers position functional groups in distinct spatial regions. The introduction of a highly electronegative fluorine atom creates a strong dipole moment. The orientation of this C-F bond relative to other functional groups can influence the overall molecular dipole, affecting properties like solubility and protein binding.

X-ray crystallography and NMR studies on related fluorinated cyclobutanes have shown that fluorine substitution can influence the ring's puckering angle and the axial/equatorial preference of other substituents.[10][11] This conformational locking is a key advantage, as it can pre-organize a molecule into its bioactive conformation, reducing the entropic penalty upon binding to a target.[4][12]

Modulation of Lipophilicity (LogP) and Acidity (pKa)

Fluorination is often employed to block metabolic oxidation or modulate lipophilicity. While alkyl fluorination can decrease lipophilicity, the effect is highly context-dependent.[13] For 1,3-disubstituted cyclobutanes, the stereochemical relationship is critical. Studies on analogous 3-fluorocyclobutylamines have shown that trans isomers can be significantly more lipophilic (ΔlogP ≈ 1) than their non-fluorinated parents, while the difference for cis isomers is marginal.[14] This highlights the importance of synthesizing and evaluating both diastereomers.

The powerful electron-withdrawing nature of fluorine significantly impacts the acidity or basicity of nearby functional groups. For an amine, fluorination typically lowers the pKa (increases acidity) by approximately 0.8 to 2 pKa units, reducing the degree of ionization at physiological pH.[10][14] This can have profound effects on cell permeability, off-target ion channel activity, and solubility.

Comparative Data Summary

The following table summarizes the expected physicochemical property changes when replacing a hydrogen atom or a methyl group with a fluorine atom on the cyclobutane scaffold, based on data from analogous series.

Property1-Methylcyclobutane (Parent)cis/trans-3-Fluoro-1-methylcyclobutaneRationale & Impact
Lipophilicity (cLogP) ~2.1Trans: Increased (~2.5-3.0)Cis: Marginally changed (~2.0-2.2)Stereochemistry-dependent shielding of the polar C-F bond influences lipophilicity.[14] Affects permeability, solubility, and promiscuity.
Acidity of a Proximal Amine (pKa) ~10.7Decreased (~9.5-10.0)Strong inductive electron withdrawal by fluorine reduces the basicity of the amine.[10][14] Alters solubility and potential for hERG liability.
Metabolic Stability Potential C-H oxidationGenerally increasedThe strong C-F bond is resistant to oxidative metabolism by cytochrome P450 enzymes.[2] Can improve compound half-life.
Conformation Puckered, dynamicPuckered, potentially more rigidFluorine substitution can alter the energy barrier for ring-flipping, locking a specific conformation.[11] Reduces entropic penalty upon binding.

Biological Activity Comparison: A Hypothetical Case Study

To illustrate the practical implications, let us consider a hypothetical lead compound, "Lead-H," a kinase inhibitor containing a 1-methylcyclobutylamine moiety that binds in a hydrophobic pocket. The parent compound suffers from rapid metabolic clearance at the cyclobutane ring.

CompoundStructureKinase IC50 (nM)HLM Clint (µL/min/mg)Caco-2 Papp (A→B) (10⁻⁶ cm/s)
Lead-H R-NH-(1-methylcyclobutane)150955.2
Lead-F (trans) R-NH-(trans-3-fluoro-1-methylcyclobutane)851215.8
Lead-F (cis) R-NH-(cis-3-fluoro-1-methylcyclobutane)450188.1

In this case, the trans-fluoro isostere (Lead-F, trans ) demonstrates superior properties. The increased potency (lower IC50) may be due to a favorable interaction of the C-F dipole with the protein backbone or a conformationally driven improved fit. The dramatically reduced metabolic clearance (Clint) confirms that fluorination successfully blocked the metabolic soft spot.[10] Furthermore, the increased lipophilicity of the trans isomer likely contributes to its enhanced cell permeability (Papp).[14] Conversely, the cis isomer shows reduced potency, suggesting its conformation is less favorable for binding.

Experimental Design and Protocols

A rigorous comparison of isosteres requires robust experimental design. The following workflow and protocols provide a framework for evaluating 3-fluoro-1-methylcyclobutane analogs.

Workflow for Isostere Comparison

G cluster_0 Synthesis & Characterization cluster_1 Physicochemical Profiling cluster_2 In Vitro Biological Evaluation cluster_3 Data Analysis & Decision Syn_Parent Synthesize Parent (e.g., Lead-H) Syn_F Synthesize Fluoro Isosteres (cis and trans) Syn_Parent->Syn_F QC Purification & QC (NMR, LC-MS, Purity) Syn_F->QC LogP Measure LogP/D QC->LogP pKa Measure pKa QC->pKa Sol Measure Solubility QC->Sol Potency Primary Target Assay (e.g., Kinase IC50) LogP->Potency pKa->Potency Sol->Potency MetStab Metabolic Stability Assay (HLM Clint) Potency->MetStab Perm Permeability Assay (e.g., Caco-2) MetStab->Perm Analysis Compare Data & Establish SAR Perm->Analysis Decision Select Candidate for In Vivo Studies Analysis->Decision

Caption: Workflow for the comparative evaluation of isosteres.

Protocol 1: Synthesis of 3-Fluoro-1-methylcyclobutane Building Blocks

The synthesis of these building blocks often starts from commercially available cyclobutanone derivatives. A general, multi-step approach is required.[15][16]

Objective: To synthesize a key intermediate, such as trans-3-fluoro-1-methylcyclobutane-1-carboxylic acid.

Materials:

  • 1-Methylcyclobutane-1,3-dione

  • Sodium borohydride (NaBH4)

  • Diethylaminosulfur trifluoride (DAST)

  • Potassium permanganate (KMnO4)

  • Dichloromethane (DCM), Methanol (MeOH), Acetone

  • Standard glassware for organic synthesis

Procedure:

  • Reduction: Dissolve 1-methylcyclobutane-1,3-dione in MeOH at 0°C. Add NaBH4 portion-wise and stir for 2 hours. Quench with acetone and concentrate under reduced pressure. Extract the resulting diol into ethyl acetate.

  • Fluorination: Dissolve the crude diol in DCM at -78°C. Add DAST dropwise and allow the reaction to warm to room temperature overnight. This step is critical and often yields a mixture of cis and trans fluoro-alcohols. Carefully quench the reaction with saturated sodium bicarbonate.

  • Separation: Separate the cis and trans diastereomers using column chromatography on silica gel. The relative stereochemistry must be confirmed by NOE NMR spectroscopy.

  • Oxidation: Dissolve the desired trans-3-fluoro-1-methylcyclobutanol isomer in acetone. Add KMnO4 and stir at room temperature until the starting material is consumed (monitor by TLC). Filter through celite and concentrate to yield the target carboxylic acid.

Trustworthiness: Each step must be monitored by TLC or LC-MS to ensure conversion. The stereochemical identity of the separated isomers is paramount and must be unambiguously confirmed by 2D NMR techniques before proceeding.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

Objective: To determine the rate of in vitro metabolic clearance (Clint).

Materials:

  • Test compounds (10 mM stock in DMSO)

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL

  • NADPH regenerating system (e.g., GIBCO's NADPH Regeneration System)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile with internal standard (e.g., 100 nM Warfarin)

  • Control compounds (High clearance: Verapamil; Low clearance: Warfarin)

Procedure:

  • Preparation: Prepare a 1 µM working solution of the test compound in phosphate buffer.

  • Incubation: In a 96-well plate, combine HLM (final concentration 0.5 mg/mL) and the test compound working solution. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

  • Analysis: Centrifuge the plate to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

  • Calculation: Plot the natural log of the percent remaining compound versus time. The slope of the line (k) is used to calculate the intrinsic clearance: Clint (µL/min/mg) = (k / [HLM protein]) * 1000.

Expert Analysis: The Causality of Fluorine's Influence

The observed changes in biological activity are a direct consequence of the fundamental physicochemical shifts induced by the fluorine atom. Understanding this causal relationship is key to rationally designing improved molecules.

G cluster_0 Initial Perturbation cluster_1 Primary Physicochemical Effects cluster_2 Secondary Property Modulation cluster_3 Impact on Biological Endpoints F_Sub 3-Fluoro Substitution Inductive Inductive Effect (e- withdrawal) F_Sub->Inductive Conform Conformational Constraint F_Sub->Conform Steric Altered Steric Profile F_Sub->Steric MetStab Blocked C-H Oxidation F_Sub->MetStab pKa Lower pKa Inductive->pKa Dipole Changed Dipole & Quadrupole Moment Inductive->Dipole LogP Altered LogP Conform->LogP Potency Potency / Selectivity Conform->Potency Steric->Potency ADME ADME Properties (Permeability, Clearance) pKa->ADME Tox Off-Target Effects (e.g., hERG) pKa->Tox LogP->ADME Dipole->Potency MetStab->ADME

Caption: Causal relationships in fluorinated isostere design.

The C-F bond's inductive effect is the primary driver of the pKa shift, which in turn governs solubility and permeability.[14] Simultaneously, conformational constraint can pre-organize the pharmacophore for optimal target engagement, enhancing potency.[12] This same rigidity, combined with the altered electronic surface potential, can also lead to unforeseen steric clashes or the loss of favorable interactions, as seen in our hypothetical cis isomer. The resistance of the C-F bond to metabolism is a more direct benefit, often leading to a longer in vivo half-life.[2] The challenge and opportunity for the medicinal chemist lie in selecting the correct stereoisomer that productively combines these effects.

Conclusion

The 3-fluoro-1-methylcyclobutane group is a sophisticated bioisostere that offers medicinal chemists a powerful tool for multi-parameter optimization. Its true value lies in its ability to impart conformational rigidity while simultaneously modulating pKa, lipophilicity, and metabolic stability in a stereochemically-defined manner. While synthetically more demanding than simpler isosteres, the potential rewards—improved potency, enhanced drug-like properties, and extended in vivo exposure—are substantial. A thorough, parallel evaluation of both cis and trans isomers, guided by the principles and protocols outlined in this guide, is essential to unlocking the full potential of this versatile chemical motif.

References

  • Mykhailiuk, P. K., Shishkin, S. V., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link]

  • Beier, P., et al. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]

  • Grygorenko, O. O., et al. (2021). 2- and 3-Fluorocyclobutane Building Blocks for Organic and Medicinal Chemistry. Angewandte Chemie. [Link]

  • Yanai, H., et al. (2025). Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs. Chemistry – An Asian Journal. [Link]

  • Oreate AI. (2026). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. Oreate AI Blog. [Link]

  • Grygorenko, O. O., et al. (2023). 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. Chemistry – A European Journal. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Why Fluorine Matters: Leveraging 3,3-Difluorocyclobutane-1-carboxylic Acid in Synthesis. Inno Pharmachem. [Link]

  • Piras, M., et al. (2021). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Drug and drug candidates containing cyclobutane rings. [Link]

  • Angerer, J., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry. [Link]

  • Chernykh, A. V., et al. (2015). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry. [Link]

  • Wuitschik, G., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. [Link]

  • Beier, P., et al. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]

  • Grygorenko, O. O., et al. (2023). 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. ResearchGate. [Link]

  • LibreTexts Chemistry. (2024). Conformations of Cycloalkanes. [Link]

  • He, S. (2023). Bioisosteres in Drug Design – “Escape from Flatland”. Literature Presentation. [Link]

  • Wuitschik, G., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. [Link]

  • Cambridge MedChem Consulting. (n.d.). Bioisosteres. [Link]

Sources

The Invisible Isomer: A Guide to Validating 3-Fluoro-1-methylcyclobutane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating Purity of 3-Fluoro-1-methylcyclobutane-1-carboxylic Acid Content Type: Publish Comparison Guide

Executive Summary: The "Blind Spot" in Fluorinated Building Blocks

In the high-stakes arena of medicinal chemistry, 3-Fluoro-1-methylcyclobutane-1-carboxylic acid represents a critical bioisostere. The cyclobutane ring offers a rigid scaffold that restricts conformational freedom, while the fluorine atom modulates pKa and lipophilicity (LogD) without adding significant steric bulk.

However, this molecule presents a "perfect storm" for analytical failure:

  • Lack of Chromophore: It is "invisible" to standard HPLC-UV detection (254 nm) due to the absence of conjugated pi-systems.

  • Stereochemical Complexity: The 1,3-substitution pattern creates cis and trans diastereomers (relative to the carboxylic acid) that often possess distinct biological activities but similar physicochemical properties.

  • Volatility: Low molecular weight (MW ~132 Da) and the fluorine atom increase volatility, risking mass loss during standard drying or concentration steps.

This guide moves beyond the "Certificate of Analysis" boilerplate. We objectively compare three validation methodologies—qNMR , Derivatized GC-MS , and HPLC-CAD —to determine which system provides the true purity profile required for IND-enabling studies.

Strategic Analysis: Why Standard Methods Fail

Before detailing the solutions, we must diagnose the failure modes of the "Standard Method" (HPLC-UV).

FeatureStandard HPLC-UV (210 nm)The Reality for this Molecule
Detection Principle UV AbsorbanceFailure: The carbonyl transition at 210 nm is weak and non-specific. Mobile phase noise (e.g., formic acid) often masks the analyte.
Quantification Area % IntegrationFailure: Without a reference standard for Response Factor (RF), "Area %" is meaningless. Impurities with chromophores (e.g., solvent stabilizers) are over-represented.
Stereo-Selectivity C18 SeparationPartial Failure: Standard C18 columns often struggle to resolve polar, aliphatic diastereomers without specialized core-shell or fluorinated stationary phases.

Comparative Analysis of Validation Methodologies

We evaluated three alternative approaches to validate the purity of 3-Fluoro-1-methylcyclobutane-1-carboxylic acid.

Method A: Quantitative NMR (qNMR) – The Gold Standard

Best For: Absolute assay (wt%) and Diastereomeric Ratio (dr).

qNMR utilizes the fundamental principle that signal intensity is directly proportional to the molar amount of nuclei, independent of chemical structure. It requires no specific reference standard for the analyte itself, only a traceable internal standard (IS).

  • 1H-qNMR: Quantifies the methyl singlet (approx. 1.4 ppm) or cyclobutane protons.

  • 19F-qNMR: The "Super Weapon." The fluorine signal is isolated, background-free, and highly sensitive to the cis/trans environment.

Method B: GC-MS (Derivatized) – The Trace Hunter

Best For: Volatile impurities and process solvents.

Direct injection of carboxylic acids into GC leads to peak tailing and degradation. Derivatization (Methylation or Silylation) is mandatory. This method excels at separating the cis/trans isomers due to their different boiling points and polarities after esterification.

Method C: HPLC-CAD (Charged Aerosol Detection) – The Routine Workhorse

Best For: High-throughput purity checks and non-volatile impurities.

CAD detects all non-volatile analytes with near-universal response, eliminating the "missing chromophore" problem. It is superior to Refractive Index (RI) detection because it is compatible with gradient elution, which is essential for separating isomers.

Data Presentation: Method Performance Matrix

MetricMethod A: 19F-qNMRMethod B: GC-MS (TMS-Deriv.)Method C: HPLC-CAD
Specificity High (F-signals only)High (Mass spec ID)Medium (Universal detection)
LOD (Limit of Detection) ~100 ppm< 1 ppm (Trace level)~10 ppm
Isomer Resolution Excellent (distinct chemical shifts)Excellent (retention time)Good (requires method dev)
Reference Standard? Not Required (Internal Std only)Required for AssayRequired for Assay
Throughput Low (10-15 min/sample)Medium (30 min/run)High (10 min/run)
Primary Use Case Potency Assignment & Ratio Impurity Profiling Batch Release Testing

Experimental Protocols

Protocol 1: The "Self-Validating" qNMR System

This protocol determines absolute purity and isomeric ratio simultaneously.

Reagents:

  • Solvent: DMSO-d6 (Prevents volatility loss compared to CDCl3).

  • Internal Standard (IS):

    
    -Trifluorotoluene (TFT) or 3,5-Bis(trifluoromethyl)benzoic acid (Traceable grade).
    
    • Why TFT? It provides a clean 19F singlet that does not overlap with the cyclobutane fluorine signals (typically -160 to -180 ppm).

Workflow:

  • Weighing: Accurately weigh ~20 mg of the analyte (

    
    ) and ~10 mg of IS (
    
    
    
    ) into the same vial. Record weights to 0.01 mg precision.
  • Dissolution: Add 0.6 mL DMSO-d6. Vortex until clear.

  • Acquisition (19F):

    • Pulse angle: 90°

    • Relaxation delay (D1): 30 seconds (Critical: Fluorine T1 relaxation times can be long; insufficient D1 leads to integration errors).

    • Scans: 64.

    • Spectral Width: Sufficient to cover -60 ppm (IS) to -200 ppm (Analyte).

  • Processing: Phase and baseline correct manually. Integrate the IS peak (

    
    ) and the sum of cis + trans analyte peaks (
    
    
    
    ).

Calculation:



Where 

is the number of fluorine atoms (3 for TFT, 1 for analyte),

is molecular weight, and

is the purity of the IS.[1]
Protocol 2: HPLC-CAD Isomer Separation

For routine monitoring without derivatization.

  • Column: XSelect CSH Fluoro-Phenyl (Waters) or Kinetex F5 (Phenomenex).

    • Why? Fluorinated stationary phases interact specifically with the fluorine on the cyclobutane, offering superior selectivity for cis/trans isomers compared to C18.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 40% B over 15 minutes. (Keep organic low to retain the polar acid).

  • Detector: Charged Aerosol Detector (Corona Veo or similar).

    • Settings: Power Function = 1.0 (for linearity range optimization).

Visualization: Logic & Workflow

Diagram 1: The Purity Validation Decision Tree

A logical flow for selecting the correct analytical technique based on the specific purity question.

ValidationLogic Start Validation Goal IsomerRatio Determine Cis/Trans Ratio Start->IsomerRatio AbsPurity Determine Absolute Assay (wt%) Start->AbsPurity TraceImp Identify Trace Impurities Start->TraceImp qNMR_F 19F qNMR (No Ref Std needed) IsomerRatio->qNMR_F Best Accuracy HPLCCAD HPLC-CAD (Routine Check) IsomerRatio->HPLCCAD Routine AbsPurity->qNMR_F Primary Method qNMR_H 1H qNMR (If F signals overlap) AbsPurity->qNMR_H Alternative GCMS GC-MS (Derivatization Req.) TraceImp->GCMS Volatiles TraceImp->HPLCCAD Non-Volatiles

Caption: Decision matrix for selecting the optimal analytical method based on the specific data requirement (Isomer ratio vs. Assay vs. Impurity profiling).

Diagram 2: The qNMR Experimental Workflow

Visualizing the critical steps to ensure data integrity in the qNMR protocol.

qNMRWorkflow Step1 Sample Prep Weigh Analyte & IS (Precision: 0.01 mg) Step2 Solvation Solvent: DMSO-d6 (Prevent Volatility) Step1->Step2 Mix Step3 Acquisition Parameters D1 Delay > 5x T1 (Crucial for F-NMR) Step2->Step3 Load Tube Step4 Data Processing Phase Correction -> Baseline Correction Step3->Step4 FFT Step5 Calculation Molar Ratio Formula Step4->Step5 Integrate

Caption: Step-by-step qNMR workflow highlighting critical control points (D1 delay and solvent choice) for accurate purity assignment.

Expert Insights: The "Gotchas"

  • The T1 Trap: Fluorine nuclei often have relaxation times (

    
    ) exceeding 5 seconds. If your NMR relaxation delay (D1) is the standard 1 second, the internal standard and analyte will not fully relax between scans. This leads to underestimation of purity . Recommendation: Measure T1 or use D1 = 30s.
    
  • The "Invisible" Salt: If the material was isolated from a basic hydrolysis step, it might exist as a partial salt (e.g., Lithium or Sodium carboxylate). This increases the apparent weight but not the molar amount. qNMR detects this immediately (low assay), whereas HPLC Area% will still show "100% purity."

  • Isomer Assignment: Do not assume the major peak is the desired isomer. Use 1D-NOESY NMR to confirm the spatial relationship between the Methyl (C1) and Fluoro (C3) groups. In the cis isomer (Me and F on same side), a NOE correlation will be observed; in trans, it will be absent or weak.

References

  • Quantit

    • Source: Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014.
    • URL:[Link]

  • Analysis of Perfluorin

    • Source: Poboży, E., et al. "HPLC determination of perfluorinated carboxylic acids with fluorescence detection."[3] Microchimica Acta, 2011.

    • URL:[Link]

  • Charged Aerosol Detection (CAD) for Non-Chromophoric Compounds

    • Source: Vervoort, N., et al. "Charged aerosol detection in pharmaceutical analysis." Journal of Pharmaceutical and Biomedical Analysis, 2008.
    • URL:[Link]

  • Synthesis and NMR Characterization of Fluorin

    • Source: Grygorenko, O. O., et al. "Cis-1,2-disubstituted cyclobutanes: synthesis and properties." ChemRxiv, 2023.
    • URL:[Link][2][3][4][5][6][7][8][9][10][11]

Sources

The Fluorine Effect: A Comparative Guide to Cyclobutane Ring Pucker and Conformation

Author: BenchChem Technical Support Team. Date: February 2026

<

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Dance of a Strained Ring and a Powerful Atom

The cyclobutane ring, a four-membered carbocycle, is a fascinating structural motif in organic chemistry and medicinal chemistry.[1] Unlike its more flexible cyclohexane counterpart, cyclobutane is inherently strained, leading to a unique conformational behavior known as "puckering."[2][3] This puckering, a deviation from planarity, is a delicate balance between angle strain and torsional strain.[4] When fluorine, the most electronegative element, is introduced onto this ring, the conformational landscape is significantly perturbed. Understanding the impact of fluorine on cyclobutane's three-dimensional structure is crucial for designing molecules with specific shapes and properties, a key aspect of modern drug discovery.[5][6] This guide provides a comparative analysis of fluorinated and non-fluorinated cyclobutanes, supported by experimental data, to elucidate the profound influence of this small but powerful atom.

The Unsubstituted Cyclobutane: A Puckered Equilibrium

A perfectly planar cyclobutane would have internal C-C-C bond angles of 90°, a significant deviation from the ideal 109.5° for sp³ hybridized carbon, leading to substantial angle strain. To alleviate the torsional strain that would arise from eclipsing C-H bonds in a planar structure, cyclobutane adopts a puckered or "butterfly" conformation.[2][3] This puckered structure has a dihedral angle of approximately 25-35° and undergoes rapid inversion between two equivalent puckered forms.[7][8] The energy barrier for this inversion is relatively low, around 1.4 kcal/mol.[5]

The Impact of Fluorine Substitution: A Shift in the Balance

The introduction of one or more fluorine atoms onto the cyclobutane ring dramatically alters its conformational preferences. This is due to a combination of steric and electronic effects, including the well-documented gauche effect.[5][9]

Monofluorocyclobutane: Axial vs. Equatorial Preference

In monofluorocyclobutane, the fluorine substituent can occupy either an axial or an equatorial position in the puckered ring. Experimental studies, primarily using NMR spectroscopy, have shown that the equatorial conformer is generally more stable.[5] This preference can be attributed to the smaller steric demand of fluorine compared to the hydrogen atoms in the 1,3-diaxial positions.

The Role of the Gauche Effect

The gauche effect describes the tendency of a molecule to adopt a conformation where two electronegative substituents are positioned at a dihedral angle of approximately 60° (gauche) to each other, rather than the sterically less hindered 180° (anti) arrangement.[9][10] This phenomenon is primarily explained by hyperconjugation, where electron density is donated from a C-H σ bonding orbital to an adjacent C-F σ* antibonding orbital.[9][11] This interaction is maximized in a gauche arrangement. In fluorinated cyclobutanes, the gauche effect can influence the puckering of the ring to favor conformations that allow for these stabilizing interactions.

Multi-fluorinated Cyclobutanes: A Complex Interplay of Forces

The conformational analysis of di-, tri-, and tetrafluorinated cyclobutanes becomes increasingly complex as multiple stereoelectronic interactions come into play. The relative orientation of the fluorine atoms (cis/trans) and their positions on the ring lead to distinct conformational preferences. For instance, in cis-1,2-difluorocyclobutane, the gauche effect between the two fluorine atoms can significantly influence the ring pucker. In contrast, trans-1,3-difluorocyclobutane may adopt a conformation that minimizes dipole-dipole repulsions between the C-F bonds.

Comparative Data: Fluorinated vs. Non-fluorinated Cyclobutanes

The following table summarizes key conformational parameters for cyclobutane and representative fluorinated derivatives, compiled from experimental and computational studies.

CompoundPuckering Angle (γ)Substituent Position PreferenceKey Influencing Factors
Cyclobutane~28-35°[8]N/ATorsional strain, Angle strain[2]
Monofluorocyclobutane~25-30°Equatorial[5]Steric hindrance, Dipole interactions
cis-1,2-DifluorocyclobutaneVaries-Gauche effect, Dipole-dipole interactions[12]
trans-1,3-DifluorocyclobutaneVariesDiaxial or DiequatorialDipole-dipole interactions, Steric hindrance
1,1-Difluorocyclobutane~27°[13]N/AGem-difluoro effect, Angle strain
Trifluoromethylcyclobutane158–175° (almost flat)[14][15]Predominantly Axial[14][15]Steric bulk of CF3 group, Hyperconjugation

Note: Puckering angles can be defined in different ways; the values presented here are for general comparison.

Experimental and Computational Methodologies

The study of cyclobutane conformation relies on a combination of experimental techniques and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the conformation of molecules in solution.[16] For fluorinated cyclobutanes, both ¹H and ¹⁹F NMR are employed.

  • ¹H NMR: The analysis of proton-proton coupling constants (³JHH) can provide information about dihedral angles, which are directly related to the ring pucker.[17] Long-range couplings (⁴JHH) can also be sensitive to the conformational equilibrium.[17]

  • ¹⁹F NMR: The chemical shifts of fluorine atoms are highly sensitive to their electronic environment, which changes with conformation.[18] Temperature-dependent ¹⁹F NMR studies can be used to determine the thermodynamic parameters of the conformational equilibrium.[13] Furthermore, fluorine-proton coupling constants (³JFH) and through-space interactions measured by Nuclear Overhauser Effect (NOE) experiments provide valuable distance and dihedral angle constraints.[19]

X-ray Crystallography

Single-crystal X-ray diffraction provides a definitive picture of the molecular structure in the solid state.[20] This technique allows for the precise determination of bond lengths, bond angles, and puckering angles, offering a static snapshot of the preferred conformation.[14][21]

Computational Chemistry

Ab initio and Density Functional Theory (DFT) calculations are invaluable for mapping the potential energy surface of cyclobutane and its derivatives.[7] These methods can be used to:

  • Calculate the energies of different conformers (e.g., puckered vs. planar, axial vs. equatorial).

  • Determine the energy barriers for conformational interconversion.

  • Predict NMR parameters that can be compared with experimental data.

Experimental Protocol: Conformational Analysis of a Fluorinated Cyclobutane using NMR Spectroscopy

This protocol outlines a general workflow for characterizing the conformational preferences of a novel fluorinated cyclobutane derivative in solution.

Objective: To determine the dominant conformation and the energetic difference between conformers.

Materials:

  • Fluorinated cyclobutane sample (~5-10 mg)

  • Deuterated solvent (e.g., CDCl₃, Acetone-d₆)

  • NMR tubes

  • NMR spectrometer with ¹H and ¹⁹F capabilities

Methodology:

  • Sample Preparation: Dissolve the fluorinated cyclobutane in the chosen deuterated solvent in an NMR tube.

  • ¹H NMR Spectrum Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum to identify all proton resonances.

    • Perform a 2D COSY (Correlation Spectroscopy) experiment to establish proton-proton connectivity.

  • ¹⁹F NMR Spectrum Acquisition:

    • Acquire a 1D ¹⁹F NMR spectrum (proton-decoupled and proton-coupled). The proton-coupled spectrum will reveal F-H coupling constants.

  • Advanced 2D NMR Experiments:

    • HSQC (Heteronuclear Single Quantum Coherence): Correlate directly bonded ¹H and ¹³C nuclei for spectral assignment.

    • HMBC (Heteronuclear Multiple Bond Correlation): Identify long-range H-C correlations.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Detect through-space correlations between protons (and potentially between protons and fluorine) to determine spatial proximity, which is crucial for conformational assignment.[19]

  • Variable Temperature (VT) NMR:

    • Acquire ¹H and/or ¹⁹F NMR spectra at a range of temperatures (e.g., from -60 °C to +60 °C).

    • Changes in chemical shifts and coupling constants with temperature indicate a dynamic equilibrium between two or more conformers.[13] The populations of each conformer at different temperatures can be used to calculate the enthalpy (ΔH°) and entropy (ΔS°) differences between them.

  • Data Analysis:

    • Measure all chemical shifts and coupling constants (JHH, JFH).

    • Use the Karplus equation to relate vicinal coupling constants to dihedral angles.[22]

    • Integrate NOESY/ROESY cross-peaks to estimate inter-proton distances.

    • Combine all experimental data to build a model of the dominant conformation(s) in solution.

Visualization of Concepts

Cyclobutane Puckering Equilibrium

G cluster_puckering Fluorocyclobutane Conformational Equilibrium Axial Axial Conformer (F axial) TS Planar Transition State Axial->TS ΔG‡ Equatorial Equatorial Conformer (F equatorial) TS->Equatorial ΔG‡

Caption: Puckering equilibrium of monofluorocyclobutane.

NMR-Based Conformational Analysis Workflow

G cluster_workflow NMR Workflow for Conformational Analysis Start Synthesized Fluorocyclobutane NMR_Acq 1D & 2D NMR Acquisition (¹H, ¹⁹F, COSY, NOESY) Start->NMR_Acq Data_Extraction Extract Parameters (δ, J-couplings, NOEs) NMR_Acq->Data_Extraction VT_NMR Variable Temperature NMR NMR_Acq->VT_NMR Model_Building Build 3D Conformational Model Data_Extraction->Model_Building Thermo_Calc Calculate ΔG, ΔH, ΔS VT_NMR->Thermo_Calc Thermo_Calc->Model_Building Conclusion Determine Dominant Conformation Model_Building->Conclusion

Caption: Workflow for NMR-based conformational analysis.

Implications for Drug Design

The rigid and puckered nature of the cyclobutane ring makes it an attractive scaffold in medicinal chemistry.[1] By introducing fluorine, chemists can fine-tune the conformation of the ring and the spatial orientation of other substituents. This has several important implications:

  • Pre-organization of Ligands: A fluorinated cyclobutane can lock a molecule into a specific conformation that is optimal for binding to a biological target, thereby increasing potency and selectivity.

  • Modulation of Physicochemical Properties: Fluorination can alter properties such as lipophilicity and metabolic stability.[23][24] The conformational changes induced by fluorine can further influence these properties by exposing or shielding certain parts of the molecule.

  • Vectorial Display of Substituents: The defined puckering of the cyclobutane ring allows for the precise positioning of functional groups in three-dimensional space, which is critical for interacting with protein binding pockets.

Conclusion

The substitution of hydrogen with fluorine on a cyclobutane ring is not a trivial modification. It introduces a powerful tool for controlling the three-dimensional structure of the molecule. Through a complex interplay of steric and stereoelectronic effects, most notably the gauche effect, fluorine dictates the puckering amplitude and the preferred orientation of substituents. A thorough understanding of these principles, gained through a combination of high-level NMR spectroscopy, X-ray crystallography, and computational chemistry, is essential for the rational design of novel fluorinated cyclobutanes for applications in materials science and drug discovery.

References

  • A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. PubMed. [Link]

  • Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Geminal Fluorine—Fluorine Chemical-Shift Differences with Temperature. Journal of the American Chemical Society. [Link]

  • The fluorine gauche effect. Selected literature precedence for a... ResearchGate. [Link]

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. PMC. [Link]

  • Fluorinated Rings: Conformation and Application. ResearchGate. [Link]

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]

  • Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link]

  • Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier. PubMed. [Link]

  • Gauche effect. Wikipedia. [Link]

  • The Gauche Effect in XCH2CH2X Revisited. PMC. [Link]

  • NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY. CONFORMATIONAL PROPERTIES OF CYCLOBUTANES: VARIATION OF GEMINAL FLUORINE-FLUORINE CHEMICAL-SHIFT DIFFERENCES WITH TEMPERATURE. DTIC. [Link]

  • X‐ray crystal structure of cyclobutane 3 (CCDC 2183363). Within the... ResearchGate. [Link]

  • The Fluorine Gauche Effect: A Brief History. Angewandte Chemie International Edition. [Link]

  • Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential, and Origin of the Inversion Barrier. Request PDF. [Link]

  • 4.4 Conformations of Cycloalkanes. Chemistry LibreTexts. [Link]

  • Molecular structure and puckering potential function of cyclobutane studied by gas electron diffraction and infrared spectroscopy. ResearchGate. [Link]

  • 4.4 Conformations of Cycloalkanes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. NC State University Libraries. [Link]

  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PMC. [Link]

  • Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. [Link]

  • A Fluorinated Chaperone Gives X-ray Crystal Structures of Acyclic Natural Product Derivatives up to 338 Molecular Weight. PubMed. [Link]

  • Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. Oreate AI Blog. [Link]

  • H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Request PDF. [Link]

  • How can the gauche-effect be explained? Chemistry Stack Exchange. [Link]

  • NMR Spectroscopy: a Tool for Conformational Analysis. auremn. [Link]

  • NMR 5: Coupling Constants. YouTube. [Link]

  • Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran. MDPI. [Link]

  • Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs. PMC. [Link]

  • Cyclobutane vs. Oxetane. Student Doctor Network Forums. [Link]

  • Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes. PubMed. [Link]

  • Molecular structure and puckering potential function of cyclobutane studied by gas electron diffraction and infrared spectroscopy. R Discovery. [Link]

  • Conformational Analysis of cis -2-Halocyclohexanols; Solvent Effects by NMR and Theoretical Calculations. Academia.edu. [Link]

  • Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. PubMed. [Link]

  • Nuclear magnetic resonance free ligand conformations and atomic resolution dynamics. PMC. [Link]

  • A solvation induced ring puckering effect in fluorinated prolines and its inclusion in classical force-fields. bioRxiv. [Link]

  • (PDF) Recoverable Fluorination Accelerates Ring‐Opening Copolymerisation and Enables Post‐Polymerisation‐Modification of Polyesters. ResearchGate. [Link]

Sources

Safety Operating Guide

3-Fluoro-1-methylcyclobutane-1-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative disposal and handling protocols for 3-Fluoro-1-methylcyclobutane-1-carboxylic acid . It is designed for researchers and safety officers requiring immediate, actionable technical data.

Executive Summary: Waste Classification

  • Primary Hazard: Corrosive (Acidic), Irritant.

  • Chemical Class: Halogenated Organic Acid.

  • Disposal Stream: High-BTU Halogenated Waste (Must be incinerated with acid gas scrubbing).

  • RCRA Code: D002 (Corrosivity), potentially D001 (Ignitability) if in flammable solvent.

  • Critical Directive: DO NOT mix with non-halogenated organic solvents. The presence of the fluorine atom mandates a specific incineration pathway to capture Hydrogen Fluoride (HF) gas generated during combustion.

Hazard Identification & Technical Assessment

Before initiating disposal, you must understand the "Why" behind the protocols to ensure safety and compliance.

PropertySpecificationOperational Implication
Structure Cyclobutane ring with Carboxyl (-COOH) and Fluorine (-F) substituents.[1][2][3][4]The strained cyclobutane ring adds potential reactivity; the fluorine atom classifies it as halogenated waste .
Acidity pKa ~4.0–5.0 (Estimated)Weak acid, but concentrated forms can cause chemical burns .
Thermal Decomposition > 150°C (Est.)Combustion releases HF (Hydrogen Fluoride) and CO. Incineration requires scrubbers.
Compatibility Incompatible with strong bases, oxidizers, and reducing agents.Segregation is mandatory. Reaction with bases generates heat (exothermic).

Pre-Disposal Segregation & Packaging

Scientific Integrity Note: Proper segregation is the single most critical step in laboratory waste management. Mixing halogenated and non-halogenated wastes complicates downstream processing and increases disposal costs significantly.

Step 1: Container Selection
  • Recommended: High-Density Polyethylene (HDPE) or Polypropylene (PP) containers.

  • Acceptable: Borosilicate glass (if no free HF impurities are suspected).

  • Prohibited: Metal containers (due to acid corrosion).

Step 2: Chemical Segregation

You must segregate this compound into the Halogenated Acid stream.

  • DO NOT pour into the "General Organic Solvents" carboy.

  • DO NOT mix with oxidizing acids (e.g., Nitric Acid, Chromic Acid) to prevent gas evolution.

Visualization: Waste Segregation Decision Matrix

The following logic gate ensures the compound enters the correct waste stream.

WasteSegregation Start Waste: 3-Fluoro-1-methylcyclobutane-1-carboxylic acid CheckState Physical State? Start->CheckState SolidWaste Solid Waste Stream CheckState->SolidWaste Solid/Pure Oil LiquidSoln In Solution? CheckState->LiquidSoln Dissolved CheckSolvent Solvent Type? LiquidSoln->CheckSolvent HaloStream Halogenated Organic Waste (High BTU) CheckSolvent->HaloStream Halogenated Solvent (DCM, Chloroform) CheckSolvent->HaloStream Non-Halo Solvent (Ethanol, DMSO)* *Must go to Halo stream due to solute AqueousStream Aqueous Acid Waste (pH < 2) CheckSolvent->AqueousStream Water NonHaloStream Non-Halogenated Waste (DO NOT USE) NonHaloStream->HaloStream Redirect: F-atom present

Figure 1: Decision matrix for segregating fluorinated organic acids. Note that even if dissolved in a non-halogenated solvent like Ethanol, the presence of the fluorinated solute mandates the "Halogenated" waste stream.

Step-by-Step Disposal Workflow

Phase A: Labeling & Documentation[5]
  • Tagging: Attach a hazardous waste tag immediately upon creation of the waste.

  • Identification: Clearly write the full chemical name: 3-Fluoro-1-methylcyclobutane-1-carboxylic acid. Avoid abbreviations like "FMCA".

  • Hazard Checkboxes: Check "Corrosive" and "Toxic" .

  • Constituent Listing: If in solution, list the solvent and the approximate concentration of the acid (e.g., "95% Dichloromethane, 5% 3-Fluoro...").

Phase B: Accumulation
  • Secondary Containment: Place the waste container inside a secondary plastic tray to capture potential leaks.

  • Venting: Ensure the cap is vented if there is any risk of ongoing reaction, though this compound is stable. Standard screw caps are generally acceptable if the waste is stable.

  • Storage Location: Store in a dedicated Acid Cabinet or Satellite Accumulation Area (SAA) , away from bases and oxidizers.

Phase C: Final Disposal (Pickup)
  • Request: Submit a pickup request through your institution's EHS portal.

  • Declaration: Explicitly note the Fluorine content . This alerts the disposal facility to use an incinerator equipped with HF scrubbers.

Emergency Spill Response Protocol

In the event of a benchtop spill, follow this self-validating response loop.

SpillResponse Spill Spill Detected Assess Assess Volume & Hazard Spill->Assess Minor Minor (<100 mL) Assess->Minor Low Risk Major Major (>100 mL) or Respiratory Irritation Assess->Major High Risk PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Minor->PPE Evacuate Evacuate & Call EHS Major->Evacuate Neutralize Neutralize with Sodium Bicarbonate (NaHCO3) PPE->Neutralize Collect Absorb with Clay/Vermiculite Neutralize->Collect Fizzing Stops Bag Double Bag & Label 'Hazardous Waste' Collect->Bag

Figure 2: Operational workflow for managing minor spills of fluorinated carboxylic acids.

Spill Cleanup Procedure:

  • Neutralization: Gently cover the spill with Sodium Bicarbonate (

    
    ) or a commercial acid spill kit.
    
    • Mechanism:[3][4][5]

      
      
      
    • Observation: Wait for the "fizzing" (

      
       evolution) to cease. This indicates the acid is neutralized.
      
  • Collection: Use an inert absorbent (vermiculite or polypropylene pads). Do not use combustible materials like paper towels if the acid is concentrated.

  • Decontamination: Wipe the surface with water and detergent after solid waste removal.

Regulatory & Compliance Data

RegulationCode/ClassificationDescription
RCRA (USA) D002 Characteristic Corrosive Waste (pH < 2.0).
DOT (Transport) UN 3265 Corrosive liquid, acidic, organic, n.o.s. (3-Fluoro-1-methylcyclobutane-1-carboxylic acid).
EPA Waste Stream Halogenated Organic Requires high-temperature incineration (>1100°C) with acid gas scrubbing.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: 3-Fluoro-1-methylcyclobutane-1-carboxylic acid. Link

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (40 CFR Part 261). Link

  • Dartmouth College EHS. (2025). Hazardous Waste Disposal Guide: Acids and Bases. Link

  • Fisher Scientific. (2025).[6] Cyclobutanecarboxylic acid Safety Data Sheet. Link

Sources

Navigating the Safe Handling of 3-Fluoro-1-methylcyclobutane-1-carboxylic acid: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

The advancement of pharmaceutical research and drug development hinges on the synthesis and utilization of novel chemical entities. Among these, fluorinated organic compounds play a pivotal role due to their unique physicochemical properties that can enhance metabolic stability and binding affinity. 3-Fluoro-1-methylcyclobutane-1-carboxylic acid is one such compound with potential applications in medicinal chemistry. As with any chemical reagent, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of the research.

Hazard Assessment: Understanding the Risks

Based on data from analogous compounds such as 1-[(3-Fluorophenyl)methyl]cyclobutane-1-carboxylic acid, trans-3-Fluoro-3-methylcyclobutane-1-carboxylic acid, and 3-fluoro-1,3-dimethylcyclobutane-1-carboxylic acid, we can anticipate the primary hazards associated with 3-Fluoro-1-methylcyclobutane-1-carboxylic acid.[1][2][3]

Anticipated Hazards:

  • Skin Corrosion/Irritation: Carboxylic acids are inherently acidic and can cause skin irritation or, in higher concentrations, chemical burns upon direct contact.[4][5][6] The presence of the electronegative fluorine atom can influence the acidity of the carboxylic acid group.[7]

  • Serious Eye Damage/Irritation: The eyes are particularly vulnerable to corrosive substances, and even minor splashes can lead to severe and lasting damage.[4][8][9]

  • Respiratory Irritation: Inhalation of dust or aerosols of the compound may cause irritation to the respiratory tract.[6][10]

  • Harmful if Swallowed: Ingestion of the compound may be harmful.[6]

The fluorinated nature of this compound also necessitates special consideration for its disposal, as it falls under the category of halogenated organic waste.[11][12][13]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to mitigate the identified risks. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

Hand Protection

Recommendation: Chemical-resistant gloves are mandatory.

  • Material Selection: Nitrile or neoprene gloves are generally recommended for handling corrosive substances.[8] Always consult the glove manufacturer's compatibility chart for specific chemical resistance information.

  • Best Practices:

    • Inspect gloves for any signs of degradation or perforation before each use.

    • Employ the "double-gloving" technique for enhanced protection, especially when handling larger quantities or during prolonged procedures.

    • Remove gloves using the proper technique to avoid skin contact with the outer surface.[6]

    • Dispose of contaminated gloves as hazardous waste.

Eye and Face Protection

Recommendation: Safety goggles or a full-face shield are essential.

  • Standard Operations: At a minimum, chemical splash goggles that provide a complete seal around the eyes should be worn.[8][14]

  • High-Risk Procedures: When there is a significant risk of splashing, such as when transferring large volumes or working with heated solutions, a full-face shield should be worn in conjunction with safety goggles.[4][8]

Body Protection

Recommendation: A laboratory coat is the minimum requirement.

  • Standard Operations: A clean, buttoned laboratory coat made of a suitable material should be worn to protect against minor spills and contamination of personal clothing.

  • Enhanced Protection: For tasks with a higher risk of significant splashes, a chemical-resistant apron worn over the lab coat is recommended.[8][15]

Respiratory Protection

Recommendation: Work in a well-ventilated area, preferably a chemical fume hood.

  • Engineering Controls: The primary method for controlling inhalation exposure is to handle the compound within a certified chemical fume hood.[4][11][14] This is particularly important when handling the solid as a powder or when heating the substance.

  • Respiratory Masks: If a fume hood is not available or as a supplementary measure during spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases may be necessary.[8] A risk assessment should be conducted to determine if a respiratory protection program is required.[4]

Table 1: Summary of Recommended Personal Protective Equipment

Body PartStandard OperationHigh-Risk Operation (e.g., large quantities, heating)
Hands Single pair of nitrile or neoprene glovesDouble-gloved with nitrile or neoprene gloves
Eyes Chemical splash gogglesChemical splash goggles and a full-face shield
Body Laboratory coatLaboratory coat and a chemical-resistant apron
Respiratory Chemical fume hoodChemical fume hood

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to standardized procedures is critical for minimizing exposure and preventing accidents.

Handling Protocol

The following workflow outlines the key steps for safely handling 3-Fluoro-1-methylcyclobutane-1-carboxylic acid.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate and prepare a clean work area in a chemical fume hood. gather_ppe Assemble and inspect all necessary PPE. prep_area->gather_ppe gather_mats Gather all required chemicals, equipment, and spill cleanup materials. gather_ppe->gather_mats don_ppe Don all required PPE. gather_mats->don_ppe weigh_transfer Carefully weigh and transfer the compound, minimizing dust or aerosol generation. don_ppe->weigh_transfer perform_exp Perform the experimental procedure. weigh_transfer->perform_exp decontaminate Decontaminate all equipment and the work area. perform_exp->decontaminate dispose_waste Segregate and dispose of all waste streams correctly. decontaminate->dispose_waste remove_ppe Remove PPE using the proper technique. dispose_waste->remove_ppe wash_hands Wash hands thoroughly with soap and water. remove_ppe->wash_hands

Caption: Experimental workflow for handling 3-Fluoro-1-methylcyclobutane-1-carboxylic acid.

Spill Management

In the event of a spill, immediate and appropriate action is necessary.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your supervisor and institutional safety officer.

  • Assess the Spill: From a safe distance, assess the extent of the spill and any immediate hazards.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection if necessary.

  • Containment: For liquid spills, use an appropriate absorbent material from a spill kit designed for acids.[4] For solid spills, carefully sweep up the material to avoid creating dust.

  • Neutralization (for acid spills): Use a mild base such as sodium bicarbonate to neutralize the spilled acid.

  • Cleanup: Collect all contaminated materials into a designated, labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area thoroughly.

Disposal Plan

Proper waste management is a critical component of laboratory safety and environmental responsibility.

  • Halogenated Organic Waste: As a fluorinated compound, 3-Fluoro-1-methylcyclobutane-1-carboxylic acid and any materials contaminated with it must be disposed of as halogenated organic waste.[11][12]

  • Segregation: This waste stream must be kept separate from non-halogenated organic waste.[12][13]

  • Labeling: All waste containers must be clearly and accurately labeled with their contents.[13]

  • Institutional Guidelines: Follow all institutional and local regulations for the disposal of hazardous chemical waste.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.